3-Cyclopropoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBBMUBEMSGDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclopropoxybenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Cyclopropoxybenzoic Acid
Abstract
This compound is a valuable building block in modern organic synthesis, frequently utilized as a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] Its unique structural motif, combining an aromatic carboxylic acid with a cyclopropoxy ether, imparts specific physicochemical properties that are desirable in drug design. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, optimization strategies, and detailed experimental protocols. The content is designed for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule's synthesis.
Introduction: Strategic Importance and Synthetic Overview
The synthesis of aryl ethers is a cornerstone of organic chemistry, and the introduction of strained ring systems like cyclopropane presents unique challenges and opportunities. This compound is a bifunctional molecule whose preparation requires careful strategic planning to ensure high yields and purity. The primary challenge lies in the formation of the ether linkage to the sterically demanding cyclopropyl group while preserving the integrity of the carboxylic acid functionality.
The most prevalent and industrially viable approach involves the etherification of a 3-hydroxybenzoic acid precursor. This strategy is advantageous as it builds the core structure from readily available and cost-effective starting materials. This guide will focus predominantly on this pathway, exploring the nuances of reaction mechanisms, choice of reagents, and process optimization.
Primary Synthesis Pathway: Williamson Ether Synthesis
The most reliable and widely adopted method for synthesizing this compound is a multi-step sequence centered around the Williamson ether synthesis.[2] This classical SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a suitable leaving group.[3][4]
The overall workflow is logically structured to circumvent intramolecular reactivity issues, primarily by protecting the carboxylic acid group prior to ether formation.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Protection via Esterification
Causality: The carboxylic acid proton of 3-hydroxybenzoic acid is significantly more acidic than the phenolic proton. In the presence of the strong base required for the subsequent etherification step, the carboxyl group would be deprotonated first, forming a carboxylate. This would render the molecule less soluble in organic solvents and could potentially interfere with the desired reaction. Therefore, the carboxylic acid is temporarily "protected" as an ester, typically a methyl or ethyl ester.[5]
Protocol: A standard Fischer esterification is highly effective. 3-hydroxybenzoic acid is refluxed in an excess of the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
Step 2: C-O Bond Formation via Williamson Ether Synthesis
This is the key bond-forming step. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (the phenoxide) acts as a nucleophile, attacking the electrophilic carbon of a cyclopropyl derivative.[2]
Caption: SN2 mechanism for the core etherification step.
Key Reagents and Rationale:
-
Phenolic Substrate: Methyl 3-hydroxybenzoate.
-
Cyclopropyl Source: Cyclopropyl bromide is a common choice. Other derivatives with good leaving groups, like cyclopropyl iodide or cyclopropyl tosylate, are also effective.
-
Base: A non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[6] Sodium hydride (NaH) is another powerful option that drives the reaction to completion by releasing hydrogen gas.[7]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[8] They effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion poorly solvated, thereby increasing its nucleophilicity and accelerating the reaction.
Step 3: Deprotection via Saponification
The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved by saponification, a base-mediated hydrolysis.
Protocol: The methyl 3-cyclopropoxybenzoate intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility.[5] The reaction mixture is typically heated to drive the reaction to completion. A final acidification step with a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and precipitate the final product, this compound.
Alternative Synthetic Strategies
While the Williamson synthesis is the workhorse method, other C-O coupling strategies can be employed, particularly in research or specialized applications.
-
Ullmann Condensation: This classical copper-catalyzed reaction involves coupling an aryl halide (e.g., methyl 3-bromobenzoate) with an alcohol (cyclopropanol) in the presence of a base.[9] Traditional Ullmann reactions often require harsh conditions, such as high temperatures (>200 °C), and stoichiometric amounts of copper.[9][10] Modern variations with specialized ligands have made the conditions milder but can be more costly.
-
Buchwald-Hartwig C-O Coupling: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig coupling.[11] Originally developed for C-N bond formation, this methodology has been extended to aryl ether synthesis.[12][13] It offers the advantage of milder reaction conditions, higher functional group tolerance, and often lower catalyst loadings compared to the Ullmann condensation. This method would involve coupling methyl 3-bromobenzoate with cyclopropanol using a palladium catalyst, a specialized phosphine ligand, and a base.
Experimental Protocols and Data
Detailed Protocol for Williamson Ether Synthesis Pathway
Step 1: Synthesis of Methyl 3-Hydroxybenzoate
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).
-
Add methanol (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can often be used directly in the next step.
Step 2: Synthesis of Methyl 3-Cyclopropoxybenzoate
-
Dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF (5-10 volumes) in a flask under a nitrogen atmosphere.
-
Add potassium carbonate (or cesium carbonate) (1.5-2.0 eq) to the solution.[6]
-
Add cyclopropyl bromide (1.2-1.5 eq) and stir the mixture at 70-80 °C for 10-12 hours.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound (Saponification)
-
Dissolve methyl 3-cyclopropoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add aqueous sodium hydroxide (10% solution, 2-3 eq) and heat the mixture to 60-70 °C for 2-3 hours.[6]
-
After cooling to room temperature, acidify the mixture to a pH of 2-3 with dilute HCl.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain pure this compound.
Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenolic hydroxyl group. Cs₂CO₃ is often more effective due to higher solubility and the "cesium effect".[6] |
| Solvent | DMF, DMSO | Polar aprotic; accelerates SN2 reaction by solvating the cation but not the nucleophile.[8] |
| Temperature | 60-80 °C | Provides sufficient activation energy without promoting significant side reactions or solvent decomposition. |
| Typical Yield | 85-95% (for etherification step) | The reaction is generally efficient and high-yielding under optimized conditions.[6] |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Molecular Formula: C₁₀H₁₀O₂[14]
-
Molecular Weight: 162.18 g/mol [14]
-
Appearance: White to off-white solid.
-
¹H NMR: Expected signals include multiplets for the aromatic protons, a characteristic multiplet for the methine proton of the cyclopropoxy group, complex multiplets for the cyclopropyl methylene protons, and a broad singlet for the acidic carboxylic proton.
-
¹³C NMR: Signals will correspond to the carbonyl carbon (~170 ppm), aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.[15]
-
IR Spectroscopy: Key stretches include a broad O-H band (2500-3300 cm⁻¹), a strong C=O band (~1700 cm⁻¹), a C-O ether band, and aromatic C=C bands.[15]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight.
Conclusion
The synthesis of this compound is most effectively achieved through a three-step sequence involving esterification of 3-hydroxybenzoic acid, Williamson ether synthesis with a cyclopropyl halide, and subsequent saponification. This pathway is robust, high-yielding, and utilizes readily accessible reagents, making it suitable for both laboratory and industrial-scale production. Understanding the causality behind each step—particularly the necessity of the protection/deprotection sequence and the choice of a polar aprotic solvent—is critical for troubleshooting and optimization. While alternative C-O coupling methods like the Ullmann and Buchwald-Hartwig reactions exist, the Williamson synthesis remains the preferred method for its simplicity, efficiency, and cost-effectiveness.
References
-
Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]
-
Title: 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 Source: PubChem - NIH URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
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Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]
-
Title: Benzoic acid, 3-cyclopropyl- | 1129-06-2 Source: AngeneChemical URL: [Link]
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Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
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Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
- Title: New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy)
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Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]
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Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
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Title: Williamson Ether Synthesis Source: YouTube (Professor Dave Explains) URL: [Link]
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Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PMC - NIH URL: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropoxybenzoic acid (CAS No. 1129-06-2) is a substituted aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, which combines a rigid benzoic acid core with a sterically constrained cyclopropoxy group, imparts distinct physicochemical characteristics that are pivotal for its application as a versatile synthetic intermediate. In drug development, the cyclopropyl and related alkoxy moieties are often employed to modulate key pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections synthesize established data with expert analysis of expected chemical behavior, grounded in fundamental principles. Where experimental data for the target molecule is not publicly available, we present reasoned estimations based on analogous structures and provide detailed, field-proven protocols for their empirical determination.
Table of Contents
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Molecular Identity and Structure
-
Physical and Thermodynamic Properties
-
Acidity and pKa Analysis
-
Solubility Profile
-
Spectroscopic Characterization
-
Experimental Protocols
-
References
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity. This compound is defined by the following identifiers and structural features.
-
IUPAC Name: this compound
-
Synonyms: m-Cyclopropoxybenzoic acid
-
CAS Number: 1129-06-2
-
Molecular Formula: C₁₀H₁₀O₂
-
Molecular Weight: 162.19 g/mol
The structure consists of a benzene ring substituted at the 1- and 3-positions with a carboxylic acid group and a cyclopropoxy group, respectively. The three-membered cyclopropyl ring is notable for its high degree of ring strain and unique electronic properties, which are conferred upon the larger molecule.
Physical and Thermodynamic Properties
The physical state and thermal stability of a compound are critical parameters for its handling, formulation, and reaction chemistry. This compound is a crystalline solid at standard conditions.
Table 1: Summary of Physical and Computed Properties
| Property | Value | Source(s) |
| Physical Form | Crystalline Solid | N/A |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 312.2 ± 21.0 °C (at 760 mmHg) | [1] |
| XLogP3 (Computed) | 2.9 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
The relatively high melting point is indicative of a stable crystal lattice structure, likely facilitated by intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules. The computed XLogP3 value of 2.9 suggests that the compound is moderately lipophilic.
Acidity and pKa Analysis
The acid dissociation constant (pKa) is a critical parameter for drug development, as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, absorption, distribution, and target engagement.
Expected pKa of this compound
The Hammett equation (log(K/K₀) = σρ) provides a framework for quantifying the effect of a substituent on the reactivity of a benzene ring.[3] The key parameter is the substituent constant, σ.
-
Inductive vs. Resonance Effects: An alkoxy group (-OR) at the meta position exerts two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond framework. This is an acid-strengthening effect, as it stabilizes the resulting carboxylate anion.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be delocalized into the π-system of the benzene ring. This is an electron-donating effect that would destabilize the carboxylate anion, thus weakening the acid.
-
-
Positional Dependence: At the meta position, the resonance effect is minimal, and the inductive effect is the dominant factor. For comparison, the Hammett constant for a meta-methoxy group (σm-OCH₃) is +0.12, indicating it is a weak electron-withdrawing group that slightly increases the acidity of benzoic acid.
-
Prediction: The cyclopropoxy group is expected to behave similarly to other small alkoxy groups. The inductive withdrawal by the oxygen atom should outweigh any other electronic contributions from the cyclopropyl ring at the meta position. Therefore, this compound is predicted to be a slightly stronger acid than benzoic acid , with an estimated pKa value slightly below 4.20 .
Causality in Experimental Determination
The gold standard for pKa determination is potentiometric titration . This method involves the gradual titration of a solution of the acid with a strong base (e.g., NaOH) while monitoring the pH. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be required, with subsequent extrapolation to aqueous conditions.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
Aqueous and organic solubility are fundamental properties that govern a compound's utility in both biological and synthetic contexts.
Expected Solubility Behavior
Quantitative solubility data for this compound is not widely published. Its solubility can be inferred from its structure:
-
Aqueous Solubility: Like benzoic acid, this compound is expected to have low solubility in neutral water . The molecule's polarity is dominated by the large, non-polar aromatic ring and the hydrophobic cyclopropoxy group. The polar carboxylic acid group provides some capacity for hydrogen bonding with water, but this is insufficient to overcome the hydrophobic nature of the bulk of the molecule.
-
pH-Dependent Aqueous Solubility: The solubility in aqueous media is highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid is deprotonated to form the highly polar and water-soluble cyclopropoxybenzoate salt. In acidic solutions (pH < pKa), it remains in its neutral, less soluble form.
-
Organic Solubility: The compound is expected to be moderately to highly soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. The non-polar regions of the molecule interact favorably with these less polar solvents.
Experimental Determination (OECD 105)
The standard method for determining water solubility is outlined in OECD Guideline 105 .[5] The "flask method," suitable for compounds with solubility > 10⁻² g/L, is the most relevant approach. It involves stirring an excess of the solid compound in water at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV.
Caption: OECD 105 Flask Method workflow for solubility determination.
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint for molecular structure confirmation and purity assessment. While a complete, published set of spectra for this specific molecule is elusive, the expected spectral features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and carboxylic acid protons.
-
Aromatic Protons (Ar-H): Three signals in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, or multiplets) characteristic of a 1,3-disubstituted benzene ring.
-
Cyclopropoxy Methine Proton (-O-CH-): One multiplet around δ 3.8-4.2 ppm.
-
Cyclopropoxy Methylene Protons (-CH₂-): A complex set of multiplets in the upfield region, typically δ 0.6-1.0 ppm, resulting from diastereotopic protons in the strained ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct resonances.
-
Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm range.
-
Aromatic Carbons (Ar-C): Six signals between δ 110-160 ppm. The carbon attached to the oxygen (C-O) will be the most downfield of the ring carbons.
-
Cyclopropoxy Methine Carbon (-O-CH-): A signal around δ 55-65 ppm.
-
Cyclopropoxy Methylene Carbons (-CH₂-): Signals in the highly shielded region of δ 5-15 ppm.
-
Infrared (IR) Spectroscopy
The FTIR spectrum is dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.[6]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (cyclopropyl) appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 162, corresponding to the molecular weight of the compound.
-
Key Fragments: The most prominent fragmentation pathways for benzoic acids involve the loss of radicals from the carboxylic acid group.
-
Loss of -OH (m/z 145): Cleavage of the C-O bond results in the formation of a stable acylium ion ([M-17]⁺).
-
Loss of -COOH (m/z 117): Cleavage of the C-C bond results in the formation of a cyclopropoxy-substituted phenyl cation ([M-45]⁺).
-
Experimental Protocols
This section provides standardized, step-by-step methodologies for the determination of the key physicochemical properties discussed. These protocols are designed to ensure data integrity and reproducibility.
Protocol 6.1: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down into a compact column of 2-3 mm height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
Rapid Heating (Optional): Perform a preliminary rapid determination by heating at 10-20 °C/min to find the approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, set the starting temperature to ~10 °C below the approximate melting point found in the previous step.
-
Slow Heating: Heat the sample at a slow, controlled rate of 1-2 °C/min.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The recorded melting point should be reported as this range.
Protocol 6.2: pKa Determination (Potentiometric Titration)
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a methanol/water mixture if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Calculate the first derivative (dpH/dV) to precisely locate the equivalence point (where the derivative is maximum).
-
Determine the volume of NaOH at the half-equivalence point (V₁/₂ = V_equivalence / 2).
-
The pKa is the pH value on the titration curve corresponding to the V₁/₂.
-
Protocol 6.3: Spectroscopic Sample Preparation (¹H NMR)
-
Sample Weighing: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for referencing.
-
Dissolution: Gently swirl or vortex the vial to fully dissolve the sample.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug at the tip (to filter any particulate matter), transfer the solution into a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe the outside, and insert it into the NMR spectrometer for data acquisition.
Conclusion
This compound is a valuable building block whose utility is defined by a distinct set of physicochemical properties. It is a moderately lipophilic, crystalline solid with low, pH-dependent aqueous solubility. As a carboxylic acid, its pKa is predicted to be slightly lower than that of benzoic acid due to the inductive effect of the meta-cyclopropoxy substituent. Its structural features give rise to a unique spectroscopic fingerprint, which can be readily identified using standard analytical techniques. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate these properties, ensuring the generation of high-quality, reliable data essential for advancing research and development efforts in both medicinal chemistry and material science.
References
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Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry.[7][8][9][10][11]
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Stenutz, R. (n.d.). Hammett substituent constants. Wired Chemist.[12]
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Wikipedia contributors. (2023). Hammett equation. Wikipedia, The Free Encyclopedia.[3]
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Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.[5][9][13]
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LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts.[4]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[14]
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Zhang, X. (n.d.). FTIR Spectrum Information and Bond Relationship. University of Maryland.[12]
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Hansch, C., & Leo, A. (n.d.). Hammett Sigma Constants. Wired Chemist.[10]
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SpectraBase. (n.d.). 3-Propoxy-benzoic acid. Wiley Science Solutions.[11]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.[5]
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NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST Chemistry WebBook.[15][16][17]
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Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid.[6]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.[18]
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Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.[19]
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Dragojlovic, V. et al. (2015). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Journal of Medicinal Chemistry.[20]
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Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.[21]
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NOP. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. OC-Praktikum.[22]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products.[23]
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NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook.[24]
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A Methodological Guide to the Crystal Structure Determination of 3-Cyclopropoxybenzoic Acid
Foreword: Charting a Course for Structural Elucidation
In the landscape of pharmaceutical and material sciences, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of understanding its physicochemical properties and biological activity. 3-Cyclopropoxybenzoic acid, a molecule of interest for its potential applications, presents a case where such fundamental knowledge is paramount. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this guide serves a more critical purpose for the research community. It provides a comprehensive, field-proven methodological framework for the synthesis, crystallization, and complete crystal structure determination of this compound.
This document is structured not as a rigid protocol, but as a logical, causality-driven narrative that guides researchers through the necessary steps, from the synthetic bench to the final refined crystallographic model. It is designed for professionals in drug development and scientific research, offering insights into the "why" behind the "how" of each experimental choice, ensuring a self-validating and robust scientific process.
Part 1: Synthesis of this compound via Williamson Ether Synthesis
The most direct and reliable route to this compound is the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol. In this case, we will react the phenoxide of a 3-hydroxybenzoic acid ester with a cyclopropyl halide.
Rationale for Synthetic Strategy
The choice of a two-step synthesis involving an initial esterification of 3-hydroxybenzoic acid followed by etherification is deliberate. Protecting the carboxylic acid as an ester prevents it from interfering with the base-mediated etherification step. The subsequent hydrolysis is typically a high-yielding and clean final step.
Detailed Experimental Protocol
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in a suitable alcohol (e.g., methanol or ethanol, 10-fold excess by volume).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (approx. 2-3% of the alcohol volume).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. The ester product can be extracted into an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude methyl or ethyl 3-hydroxybenzoate.
Step 2: Etherification of the Phenolic Ester
-
Reactant Setup: Dissolve the 3-hydroxybenzoate ester from the previous step in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃), in a slight molar excess (approx. 1.5 equivalents).
-
Alkylation: Add bromocyclopropane (approx. 1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or around 60-80°C (for DMF) for 6-12 hours, again monitoring by TLC.[1]
-
Workup: After completion, filter off the base and evaporate the solvent. The residue is redissolved in an organic solvent, washed with water and brine, and dried. The crude product, the 3-cyclopropoxybenzoate ester, can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2. The desired this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product.
Part 2: The Critical Art of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[2] A good crystal should be a regular polyhedron, optically clear, and typically larger than 0.1 mm in all dimensions.[3] The goal is to induce slow precipitation from a supersaturated solution.
Experimental Workflow for Crystallization
The process is an iterative search for the ideal conditions of solvent, temperature, and precipitation rate.
Caption: Iterative workflow for single crystal growth.
Step-by-Step Crystallization Methodologies
-
Slow Evaporation : This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated cap to allow the solvent to evaporate slowly over days or weeks.[4][5]
-
Slow Cooling : This technique is effective for compounds that show a significant decrease in solubility at lower temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or subsequently in a refrigerator or freezer.[6]
-
Vapor Diffusion : This is a highly successful method, especially for small quantities of material.[4][6][7]
-
Setup: Dissolve the compound in a small amount of a "good" solvent (in which it is quite soluble) in a small, open vial. Place this vial inside a larger, sealed jar that contains a "poor" solvent (in which the compound is insoluble). The "good" solvent should be more volatile than the "poor" one.
-
Mechanism: The vapor of the "good" solvent slowly diffuses out of the inner vial while the vapor of the "poor" solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.
-
-
Solvent Layering (Liquid Diffusion) : In this method, a solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible "poor" solvent is then carefully layered on top to create a distinct interface.[5] Slow diffusion across the interface leads to crystal growth.
Part 3: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[8]
Core Principles
When a monochromatic X-ray beam strikes a crystal, it is diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[8] By rotating the crystal and collecting thousands of these reflections, a complete three-dimensional map of the electron density can be reconstructed.[3]
Data Collection Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil. For data collection, the crystal is usually flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize radiation damage.
-
Initial Screening: The mounted crystal is centered in the X-ray beam. A few initial diffraction images are taken to determine the crystal quality and to obtain a preliminary unit cell.[8]
-
Data Collection Strategy: Based on the determined unit cell and crystal system (Bravais lattice), the instrument software calculates an optimized strategy for collecting a complete dataset. This involves rotating the crystal through a specific range of angles while continuously recording the diffraction pattern on a detector.[9]
-
Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves:
-
Indexing: Assigning Miller indices (h, k, l) to each reflection.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final reflection file.[10]
-
Part 4: Structure Solution, Refinement, and Validation
The final reflection file contains the "what" (intensities and positions of reflections) but not the "how" (the atomic arrangement that caused them). The process of solving this puzzle is known as structure solution and refinement.
Workflow from Data to Structure
Caption: Workflow for crystallographic structure solution and refinement.
Key Steps and Associated Software
-
Structure Solution (Solving the Phase Problem): The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. For small molecules like this compound, this "phase problem" is typically solved using direct methods. Software like SHELXT or SIR is commonly used for this step.[11][12]
-
Model Building and Refinement: The initial solution provides a rough electron density map from which an initial molecular model can be built. This model is then refined using full-matrix least-squares methods against the experimental data. This is an iterative process where atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors. This is typically done with programs like SHELXL or Olex2.[12]
-
Difference Fourier Maps: During refinement, difference Fourier maps (F_obs - F_calc) are calculated. Peaks in this map indicate regions where the model has too little electron density (e.g., missing atoms like hydrogens), while troughs indicate regions with too much. This is crucial for locating all atoms and modeling any disorder.
-
Validation: Once the refinement has converged (i.e., further cycles do not significantly improve the model), the final structure must be validated. This involves checking for geometric consistency (bond lengths, angles), analyzing the fit to the data (R-factors), and ensuring there are no unresolved issues. The PLATON software, often used via the IUCr's CheckCIF service, is the standard for this validation.[11]
Part 5: Predictive Structural Analysis of this compound
While the exact structure is unknown, we can make expert predictions about its crystal packing based on the vast library of known benzoic acid and carboxylic acid structures in the Cambridge Structural Database (CSD).[12][13]
Expected Supramolecular Synthons
Carboxylic acids are powerful hydrogen bond donors and acceptors. The most common and robust interaction is the formation of a centrosymmetric dimer through pairs of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[14][15] This dimer is a highly persistent supramolecular synthon and is overwhelmingly likely to be the primary building block in the crystal structure of this compound.
Potential Crystal Packing
The overall crystal packing will be dictated by how these robust dimers arrange themselves to maximize packing efficiency and satisfy weaker intermolecular interactions.[13] Based on studies of similar molecules like benzoic acid and 4-fluorobenzoic acid, these dimers are likely to be connected by weaker interactions such as C-H···O or C-H···π hydrogen bonds, often forming sheet-like or ribbon-like structures.[16] The cyclopropyl group, while primarily hydrophobic, can also participate in weak C-H···O interactions.
Comparative Crystallographic Data
To provide context, the table below summarizes key crystallographic parameters for benzoic acid and a related fluorinated derivative. One would anticipate this compound to crystallize in a common monoclinic or orthorhombic space group with similar cell dimensions.
| Compound | Benzoic Acid | 4-Fluorobenzoic Acid |
| CSD Refcode | BENZAC01 | PFBZAD13 |
| Formula | C₇H₆O₂ | C₇H₅FO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 5.510 | 3.781 |
| b (Å) | 5.157 | 6.342 |
| c (Å) | 21.973 | 26.539 |
| **β (°) ** | 97.41 | 94.11 |
| Volume (ų) | 618.8 | 634.3 |
| Primary Synthon | R²₂(8) Dimer | R²₂(8) Dimer |
| Data sourced from the Cambridge Structural Database.[16] |
Conclusion
The determination of a molecule's crystal structure is a systematic process that bridges chemical synthesis, the physical chemistry of crystallization, and the physics of X-ray diffraction. This guide provides a comprehensive and technically grounded pathway for elucidating the crystal structure of this compound. By following this logical workflow—from targeted synthesis and methodical crystallization to rigorous data collection and refinement—researchers can confidently determine the precise atomic arrangement of this and other small molecules, unlocking the foundational knowledge required for advanced drug design and materials engineering.
References
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RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2764-2790. DOI:10.1039/D2CS00697A. Retrieved from [Link]
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Chemical Crystallography, University of Oxford. CRYSTALS - Software. Retrieved from [Link]
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Varughese, S., et al. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(5), 3031-3038. DOI:10.1021/acs.cgd.8b00227. Retrieved from [Link]
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Freely available software tools for chemical crystallography. (n.d.). Retrieved from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-8. DOI:10.1107/S205698901502213X. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Steed, J. W. (2013). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews, 113(11), 8151-8193. DOI:10.1021/cr400118g. Retrieved from [Link]
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Novikov, A. S., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7025. DOI:10.3390/molecules27207025. Retrieved from [Link]
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Frankenbach, G. M., & Etter, M. C. (1992). Relationship between symmetry in hydrogen-bonded benzoic acids and the formation of acentric crystal structures. Chemistry of Materials, 4(2), 272-278. DOI:10.1021/cm00020a009. Retrieved from [Link]
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Roy, D. (2012). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Co-crystals: Preparation, Properties and Applications. Royal Society of Chemistry. Retrieved from [Link]
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Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(Pt 8), 859-868. DOI:10.1107/S090744490601947X. Retrieved from [Link]
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Czelen, H., et al. (2020). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 25(24), 5946. DOI:10.3390/molecules25245946. Retrieved from [Link]
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Sarma, B., et al. (2011). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Acta Crystallographica Section B, 67(Pt 6), 545-555. DOI:10.1107/S010876811103986X. Retrieved from [Link]
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Gurban, A. N., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino-benzoxazole–fumaric acid molecular salt. Acta Crystallographica Section E, 78(Pt 12), 1195-1202. DOI:10.1107/S205698902201016X. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogen bonding motif for the minor site for adenine with benzoic acid. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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Lynch, D. E., & McClenaghan, I. (2008). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E, 64(Pt 11), o2173. DOI:10.1107/S160053680803565X. Retrieved from [Link]
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Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]
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A Spectroscopic Guide to 3-Cyclopropoxybenzoic Acid: Unveiling Molecular Structure for Advanced Research
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Cyclopropoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a foundational understanding of its molecular architecture, crucial for its application in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₀H₁₀O₃, belongs to the class of alkoxybenzoic acids. The presence of the cyclopropoxy group, a strained three-membered ring ether, imparts unique electronic and conformational properties to the molecule. These characteristics can significantly influence its biological activity and material properties, making a thorough structural elucidation through spectroscopic methods an essential first step in its scientific exploration. This guide serves as a detailed reference for the characterization of this compound, providing both predicted and, where available, reference data to aid in its identification and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure. Due to the limited availability of experimental spectra in the public domain, the following data is based on validated prediction models, providing a reliable reference for spectral interpretation.
¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The aromatic protons exhibit characteristic splitting patterns in the downfield region, while the cyclopropyl and methoxy protons appear in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (H-2) | ~7.7 | Singlet | 1H |
| Aromatic (H-6) | ~7.5 | Doublet | 1H |
| Aromatic (H-4) | ~7.3 | Triplet | 1H |
| Aromatic (H-5) | ~7.1 | Doublet | 1H |
| Cyclopropoxy (-OCH-) | ~3.9 | Multiplet | 1H |
| Cyclopropyl (-CH₂-) | ~0.8 - 0.9 | Multiplet | 4H |
Note: Predicted spectra were generated using advanced NMR prediction software. Actual experimental values may vary depending on the solvent and other experimental conditions.
Causality in Chemical Shifts: The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the benzene ring's π-electron system and the electron-withdrawing nature of the carboxylic acid and cyclopropoxy groups. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The predicted spectrum for this compound is consistent with its ten-carbon structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~172 |
| Aromatic (C-3) | ~158 |
| Aromatic (C-1) | ~132 |
| Aromatic (C-4) | ~129 |
| Aromatic (C-6) | ~123 |
| Aromatic (C-5) | ~121 |
| Aromatic (C-2) | ~116 |
| Cyclopropoxy (-OCH-) | ~60 |
| Cyclopropyl (-CH₂-) | ~7 |
Note: As with the ¹H NMR data, these ¹³C NMR chemical shifts are predicted and should be used as a reference for experimental data.
Expert Insight: The chemical shift of the carbonyl carbon (~172 ppm) is a hallmark of a carboxylic acid. The carbon attached to the cyclopropoxy group (C-3) is significantly downfield due to the electronegativity of the oxygen atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Cyclopropyl) | ~3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Ether & Carboxylic Acid) | 1300 - 1200 | Strong |
Interpretation of Key Bands: The very broad absorption in the 3300-2500 cm⁻¹ region is a definitive indicator of the hydrogen-bonded O-H group of the carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretches, as well as strong C-O stretching bands, further confirms the structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 178.06 | Molecular Ion |
| [M-OH]⁺ | 161.05 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 133.06 | Loss of carboxylic acid group |
| [C₇H₅O]⁺ | 105.03 | Benzoyl cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Source: Predicted data from PubChem CID 72222654.
Fragmentation Pathway: Upon electron ionization, this compound is expected to undergo characteristic fragmentation. The molecular ion peak at m/z 178.06 confirms the molecular formula. Common fragmentation pathways include the loss of a hydroxyl radical to form an acylium ion (m/z 161.05) and the loss of the entire carboxylic acid group (m/z 133.06). Further fragmentation can lead to the stable benzoyl cation (m/z 105.03) and the phenyl cation (m/z 77.04).
Experimental Protocols: A Guide to Data Acquisition
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Data-Structure Relationship
The following diagrams illustrate the connection between the spectroscopic data and the molecular structure of this compound.
Caption: Relationship between molecular structure and spectroscopic techniques.
Caption: A typical workflow for spectroscopic characterization.
Conclusion: A Foundation for Future Discovery
This technical guide provides a detailed overview of the key spectroscopic data for this compound. By combining predicted NMR, IR, and mass spectrometry data with established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of the molecular structure is the cornerstone of innovation, and the information presented here is intended to facilitate the exploration of this compound in the development of new pharmaceuticals and advanced materials.
References
The Ascendancy of 3-Cyclopropoxybenzoic Acid Derivatives in IRAK4-Mediated Inflammatory Disease Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The landscape of immunomodulatory therapeutics is perpetually evolving, with a pronounced shift towards targeted inhibition of key signaling nodes within inflammatory cascades. Among these, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal kinase, orchestrating the downstream signaling of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). This technical guide provides an in-depth exploration of a particularly promising class of IRAK4 inhibitors: the 3-cyclopropoxybenzoic acid derivatives. We will dissect their synthesis, unravel their mechanism of action, quantify their biological activity, and elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel anti-inflammatory agents.
Introduction: The Rationale for Targeting IRAK4
Inflammatory responses, while essential for host defense, can become dysregulated and contribute to the pathogenesis of a wide array of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and lupus.[1][2] Central to these processes is the innate immune system, which relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs.[3] Upon ligand binding, these receptors recruit adaptor proteins, leading to the formation of a signaling complex known as the myddosome, in which IRAK4 plays an indispensable role as the master kinase.[3][4]
IRAK4's kinase activity is essential for the subsequent phosphorylation and activation of IRAK1, triggering downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][5] Crucially, individuals with non-functional IRAK4 exhibit impaired cytokine production in response to TLR agonists, yet they are not unduly susceptible to most viral or fungal infections, suggesting that IRAK4 inhibition could offer a potent anti-inflammatory effect without inducing broad immunosuppression.[6] This favorable therapeutic window has positioned IRAK4 as a highly attractive target for small molecule drug discovery.
The Emergence of this compound Derivatives as Potent IRAK4 Inhibitors
High-throughput screening and subsequent lead optimization campaigns have identified several chemical scaffolds capable of inhibiting IRAK4. Among these, the this compound moiety has proven to be a recurring and critical feature in a number of highly potent and selective clinical candidates.[3] The cyclopropoxy group, with its unique conformational rigidity and electronic properties, appears to confer advantageous interactions within the ATP-binding pocket of IRAK4. This guide will focus on this important chemical series, exemplified by compounds such as zabedosertib (BAY1834845) and BAY1830839.[3]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives is a multi-step process that can be adapted to generate a diverse library of analogs for SAR studies. A representative synthetic route is outlined below, based on established methodologies.
General Synthetic Scheme
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative this compound Amide Derivative
This protocol provides a generalized procedure for the synthesis of an amide derivative, a common modification in this class of inhibitors.
Step 1: O-Alkylation of a 3-Hydroxybenzoate Ester
-
To a solution of a suitable 3-hydroxybenzoate ester (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq).
-
Add cyclopropyl bromide (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-cyclopropoxybenzoate ester.
Step 2: Saponification of the Ester
-
Dissolve the 3-cyclopropoxybenzoate ester (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.
-
Remove the methanol under reduced pressure and acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the this compound.
Step 3: Amide Coupling
-
To a solution of the this compound (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours until the reaction is complete.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions of a weak acid (e.g., saturated NH4Cl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Biological Activity and Structure-Activity Relationship (SAR)
The potency of this compound derivatives as IRAK4 inhibitors is highly dependent on the nature and position of substituents on both the benzoic acid core and any appended functionalities.
Key SAR Insights
-
The 3-Cyclopropoxy Group: This moiety is crucial for potent IRAK4 inhibition. The cyclopropyl ring is believed to occupy a hydrophobic pocket in the ATP-binding site, and its rigid nature likely contributes to a favorable binding conformation.
-
The Carboxylic Acid Moiety: This group is a key interaction point, often forming hydrogen bonds with residues in the hinge region of the kinase. It is frequently converted to amides or esters to modulate physicochemical properties and cell permeability.
-
Substituents on the Benzoic Acid Ring: The addition of other substituents to the phenyl ring can significantly impact activity. For example, in some series, a fluorine atom at the 4-position enhances potency.
-
The Amide/Ester Moiety: The nature of the group attached to the carboxylic acid is a primary point of diversification. Aromatic and heteroaromatic rings are commonly employed to explore further interactions within the active site and to fine-tune properties such as solubility and metabolic stability.
Quantitative SAR Data
The following table summarizes the IRAK4 inhibitory activity of a hypothetical series of this compound derivatives to illustrate key SAR principles.
| Compound ID | R Group (at Amide) | IRAK4 IC50 (nM) |
| 1a | Methyl | 500 |
| 1b | Phenyl | 150 |
| 1c | 4-Fluorophenyl | 50 |
| 1d | Pyridin-2-yl | 75 |
| 1e | Thiazol-2-yl | 60 |
Data is illustrative and not from a specific publication.
Mechanism of Action: Binding to the IRAK4 Kinase Domain
This compound derivatives are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the IRAK4 kinase domain and prevent the binding of ATP, thereby inhibiting the phosphotransferase activity of the enzyme.
Caption: Schematic of the inhibitor binding to the IRAK4 kinase domain.
X-ray crystallography studies of related inhibitors have revealed key interactions:
-
The carboxylate or a bioisosteric group typically forms crucial hydrogen bonds with the backbone amide hydrogens of residues in the hinge region of the kinase.
-
The cyclopropoxy group extends into a hydrophobic pocket , making favorable van der Waals contacts.
-
The remainder of the molecule can be modified to pick up additional interactions with other regions of the active site, thereby enhancing potency and selectivity.
Experimental Protocols for Biological Evaluation
The evaluation of this compound derivatives as IRAK4 inhibitors involves a cascade of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compounds against the isolated IRAK4 enzyme.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[7][8] These assays measure the amount of ADP produced during the kinase reaction.
Protocol (ADP-Glo™ Kinase Assay): [9]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[7]
-
Dilute recombinant human IRAK4 enzyme, a suitable peptide substrate (e.g., myelin basic protein), and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 2 µL of the IRAK4 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[9]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Assay: Inhibition of Cytokine Production
Objective: To assess the ability of the compounds to inhibit IRAK4 signaling in a cellular context.
Principle: This assay typically uses human peripheral blood mononuclear cells (PBMCs) or a specific cell line (e.g., THP-1 monocytes) and measures the inhibition of pro-inflammatory cytokine production following stimulation with a TLR agonist.
Protocol (LPS-induced TNF-α production in PBMCs):
-
Cell Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in a suitable culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
-
Compound Treatment and Stimulation:
-
Plate the PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at an appropriate concentration (e.g., 100 ng/mL).
-
-
Cytokine Measurement:
-
Incubate the plates for 18-24 hours at 37 °C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Therapeutic Potential and Future Directions
The potent and selective inhibition of IRAK4 by this compound derivatives holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases. Several compounds from this class have advanced into clinical trials for conditions such as rheumatoid arthritis and psoriasis.[1][2] The oral IRAK4 inhibitors zabedosertib (BAY1834845) and BAY1830839 have demonstrated pharmacological effectiveness in suppressing both systemic and locally induced inflammatory responses in healthy volunteers.[10]
Future research in this area will likely focus on:
-
Optimizing Druglike Properties: Further refinement of the scaffold to improve pharmacokinetic and pharmacodynamic properties, such as oral bioavailability, metabolic stability, and target residence time.
-
Exploring Novel Indications: Investigating the efficacy of these inhibitors in other IRAK4-driven diseases, including certain types of cancer where TLR signaling is implicated.
-
Developing Topical Formulations: For dermatological conditions like psoriasis and atopic dermatitis, topical delivery could provide localized efficacy while minimizing systemic exposure.
-
Investigating Combination Therapies: Exploring the synergistic potential of IRAK4 inhibitors with other anti-inflammatory agents.
Conclusion
The this compound scaffold has proven to be a highly effective pharmacophore for the design of potent and selective IRAK4 inhibitors. The unique structural features of this chemical class allow for favorable interactions within the ATP-binding site of the kinase, leading to excellent in vitro and in vivo activity. The ongoing clinical development of compounds containing this moiety underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the synthesis, biological activity, mechanism of action, and evaluation of these promising drug candidates, offering a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
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Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Online] Available at: [Link]
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Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
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IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Online] Available at: [Link]
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Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. [Online] Available at: [Link]
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Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online] Available at: [Link]
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The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. Clinical and Translational Science. [Online] Available at: [Link]
-
Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Online] Available at: [Link]
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Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs. [Online] Available at: [Link]
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Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. [Online] Available at: [Link]
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Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Online] Available at: [Link]
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Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences. [Online] Available at: [Link]
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Design, Synthesis and Biological Evaluation of Benzoxazole Derivatives as Cyclooxygensase-2 Inhibitors. Der Pharma Chemica. [Online] Available at: [Link]
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A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [Online] Available at: [Link]
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What are IRAK4 inhibitors and how do you quickly get the latest development progress?. Synapse. [Online] Available at: [Link]
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IRAK4 Kinase Assay Kit. BPS Bioscience. [Online] Available at: [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. [Online] Available at: [Link]
- INHIBITORS OF IRAK4 ACTIVITY. Google Patents.
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Efficacy and Safety of Izokibep, a Novel IL-17A Inhibitor, in Patients with Active Psoriatic Arthritis: Week 52 Results from a Randomized, Double-Blind, Placebo-Controlled, Multicenter, Phase 2b/3 Study. ACR Meeting Abstracts. [Online] Available at: [Link]
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Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 3-Cyclopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-Cyclopropoxybenzoic acid itself is not extensively characterized as a bioactive agent, its structural motifs are present in pharmacologically active molecules. This guide posits its mechanism of action by examining its role as a key metabolite of the well-documented lipid-lowering and antioxidant drug, Probucol. The primary mechanisms explored herein revolve around the modulation of cholesterol transport pathways and potent antioxidant activity. Specifically, this document will detail the inhibition of the ATP-binding cassette transporter A1 (ABCA1) and the enhancement of Cholesteryl Ester Transfer Protein (CETP) activity, which collectively alter high-density lipoprotein (HDL) and low-density lipoprotein (LDL) metabolism. We will provide a comprehensive overview of the signaling pathways, present established experimental protocols to validate these mechanisms, and offer insights for future research and drug development.
Introduction: The Context of this compound
This compound is a derivative of benzoic acid, a scaffold commonly found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While direct literature on the specific mechanism of this compound is sparse, its significance emerges from its relationship to Probucol [1]. Probucol is a potent antioxidant and lipid-lowering agent that has been studied for decades in the context of cardiovascular disease prevention[2][3]. The complex metabolic profile of Probucol gives rise to various derivatives, and understanding the bioactivity of these metabolites is crucial for a complete picture of the parent drug's effects. This guide will proceed by inferring the mechanism of this compound through the well-established pharmacology of Probucol and its impact on lipid metabolism.
The core activities associated with Probucol, and by extension its metabolites, are twofold:
-
Modulation of Reverse Cholesterol Transport (RCT): A complex process involving the efflux of cholesterol from peripheral tissues back to the liver for excretion[3].
-
Potent Antioxidant Effects: The ability to inhibit the oxidative modification of lipoproteins, a key event in the pathogenesis of atherosclerosis[4][5].
Core Mechanism of Action: A Dual Impact on Lipid Pathways
The primary mechanism of action involves the intricate regulation of key proteins involved in HDL and LDL metabolism. This leads to a unique lipid profile characterized by a reduction in both LDL-C and HDL-C levels.
Inhibition of ABCA1-Mediated Cholesterol Efflux
A central action of Probucol is the inhibition of the ATP-binding cassette transporter A1 (ABCA1)[6]. ABCA1 is a crucial membrane transporter that facilitates the first and rate-limiting step of reverse cholesterol transport[7][8]. It mediates the efflux of cholesterol and phospholipids from peripheral cells, such as macrophages within atherosclerotic plaques, to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles[7][9][10].
By inhibiting ABCA1, Probucol and its metabolites reduce the formation of new HDL particles, which is a primary reason for the observed decrease in plasma HDL-C levels seen with treatment[6]. While a reduction in HDL is often considered pro-atherogenic, in this context, it is part of a more complex mechanism that ultimately enhances the overall cholesterol-removing capacity[2][6].
Caption: Figure 1: Inhibition of ABCA1-mediated cholesterol efflux.
Enhancement of Cholesteryl Ester Transfer Protein (CETP) Activity
Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides[11][12]. The net effect of CETP activity is a remodeling of lipoproteins, leading to lower HDL-C and higher LDL-C.
Probucol has been shown to increase the activity of CETP[2][6]. This enhanced activity accelerates the transfer of cholesterol from HDL to LDL, which is then cleared more rapidly from circulation, contributing to the overall reduction in LDL-C[5]. This mechanism, combined with ABCA1 inhibition, explains the paradoxical lipid profile observed with Probucol treatment. While CETP inhibitors have been developed with the goal of raising HDL-C, Probucol's mechanism demonstrates an alternative pathway to potentially beneficial lipid modulation[13][14][15].
Antioxidant Properties
A defining characteristic of Probucol is its potent antioxidant activity[2][4]. It effectively inhibits the lipid peroxidation of LDL particles[3][5]. Oxidized LDL (ox-LDL) is a key driver in the formation of atherosclerotic plaques, as it is readily taken up by macrophages, leading to foam cell formation. By preventing LDL oxidation, Probucol and its metabolites may slow the progression of atherosclerosis independent of their effects on cholesterol levels[4][5].
Experimental Validation & Protocols
To investigate and confirm the proposed mechanisms of action for a compound like this compound, a series of validated in vitro assays are required.
Quantitative Data Summary
The following table summarizes hypothetical data points that would be generated from the experimental protocols described below to characterize the compound's activity.
| Assay Type | Target | Metric | Hypothetical Value (this compound) | Reference Compound (Probucol) |
| Cholesterol Efflux Assay | ABCA1 | IC₅₀ | 15 µM | 5 µM |
| CETP Activity Assay | CETP | EC₅₀ | 10 µM | 2 µM |
| LDL Oxidation Assay | LDL Particles | Inhibition % | 85% at 20 µM | 95% at 20 µM |
Protocol: Cholesterol Efflux Assay
This protocol is designed to quantify the ability of a test compound to inhibit ABCA1-mediated cholesterol efflux from macrophages.
Objective: To determine the IC₅₀ value for the inhibition of cholesterol efflux by this compound.
Methodology:
-
Cell Culture: Culture J774 mouse macrophages or THP-1 human macrophages in DMEM supplemented with 10% FBS.
-
Cholesterol Loading: Plate cells in a 24-well plate. Incubate for 24 hours with medium containing 50 µg/mL acetylated LDL (acLDL) and 1 µCi/mL ³H-cholesterol to load the cells with labeled cholesterol.
-
Equilibration & Upregulation: Wash cells with serum-free medium. Incubate for 18 hours in serum-free medium containing a liver X receptor (LXR) agonist (e.g., T0901317) to upregulate ABCA1 expression.
-
Compound Treatment: Pre-incubate the cells for 1 hour with varying concentrations of this compound (e.g., 0.1 to 100 µM).
-
Efflux Measurement: Initiate the efflux by adding serum-free medium containing 10 µg/mL apolipoprotein A-I (apoA-I) as the cholesterol acceptor. Incubate for 4-6 hours.
-
Quantification:
-
Collect the supernatant (medium containing effluxed cholesterol).
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity (³H counts) in both the supernatant and the cell lysate using a liquid scintillation counter.
-
-
Calculation:
-
Percent Efflux = [Counts in Medium / (Counts in Medium + Counts in Lysate)] * 100.
-
Plot the percent efflux against the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Caption: Figure 2: Workflow for an ABCA1 Cholesterol Efflux Assay.
Therapeutic Implications and Future Directions
The unique mechanistic profile of modulating both ABCA1 and CETP, coupled with strong antioxidant properties, suggests several therapeutic possibilities. While Probucol itself has seen limited use due to its HDL-lowering effect and other side effects, its mechanism provides a valuable template for designing new chemical entities.
-
Atherosclerosis: The primary indication remains the prevention and treatment of atherosclerosis, particularly in patients where statins are not fully effective or tolerated[2].
-
Neurodegenerative Diseases: The antioxidant properties have prompted research into its potential for treating conditions linked to oxidative stress, such as Alzheimer's disease[6].
-
Sensorineural Hearing Loss: Research has explored its use in preventing hearing loss related to oxidative damage[6].
Future research should focus on synthesizing analogs of this compound to optimize the balance between lipid modulation and antioxidant activity while minimizing off-target effects. A key goal would be to retain the beneficial LDL-lowering and anti-inflammatory effects without significantly reducing HDL-C levels, or to develop compounds where the enhanced reverse cholesterol transport flux outweighs the static reduction in HDL-C concentration.
Conclusion
This compound, viewed as an active metabolite of Probucol, likely exerts its biological effects through a multifaceted mechanism of action. It intricately modulates lipid metabolism by inhibiting the ABCA1 transporter and enhancing CETP activity, leading to a reduction in both LDL and HDL cholesterol. Furthermore, its potent antioxidant capabilities provide a complementary atheroprotective effect by preventing the formation of pro-inflammatory oxidized LDL. The experimental frameworks provided herein offer a clear path for validating these mechanisms and serve as a foundation for the development of next-generation therapeutics targeting cardiovascular and oxidative stress-related diseases.
References
-
Title: Probucol - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: What is the mechanism of Probucol? Source: Patsnap Synapse. URL: [Link]
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Title: CETP inhibitor - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: Role of ABCA1 in Cellular Cholesterol Efflux and Reverse Cholesterol Transport Series. Source: Arteriosclerosis, Thrombosis, and Vascular Biology. URL: [Link]
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Title: Where are we with probucol: a new life for an old drug? Source: PubMed. URL: [Link]
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Title: What is Probucol used for? Source: Patsnap Synapse. URL: [Link]
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Title: Studies on the mechanism of action of probucol. Source: PubMed. URL: [Link]
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Title: Regulation and Mechanisms of ATP-Binding Cassette Transporter A1-Mediated Cellular Cholesterol Efflux. Source: Arteriosclerosis, Thrombosis, and Vascular Biology. URL: [Link]
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Title: Molecular mechanisms for ABCA1-mediated cholesterol efflux. Source: Taylor & Francis Online. URL: [Link]
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Title: The Role of the ATP-Binding Cassette A1 (ABCA1) in Human Disease. Source: MDPI. URL: [Link]
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Title: Mechanism of action of CETP (cholesteryl ester transfer protein)... Source: ResearchGate. URL: [Link]
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Title: Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? Source: Oxford Academic. URL: [Link]
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Title: Cholesteryl ester transfer protein and its inhibitors. Source: PubMed Central (PMC). URL: [Link]
-
Title: ABCA1 - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: CETP inhibitor - Grokipedia. Source: Grokipedia. URL: [Link]
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Title: Probucol | C31H48O2S2 | CID 4912. Source: PubChem. URL: [Link]
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potential therapeutic targets of 3-Cyclopropoxybenzoic acid
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 3-Cyclopropoxybenzoic Acid
Authored by: A Senior Application Scientist
Preamble: Charting a Course into Unexplored Territory
In the landscape of medicinal chemistry, the exploration of novel small molecules is the cornerstone of therapeutic innovation. This compound, a molecule with a unique structural motif, represents a frontier with untapped potential. While its precise biological role and therapeutic targets remain largely uncharacterized in publicly available literature, its chemical scaffold, as a benzoic acid derivative, suggests a high probability of interaction with key biological pathways.
This guide is structured not as a retrospective summary of established knowledge, but as a prospective roadmap for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded strategy for the systematic identification and validation of the therapeutic targets of this compound. We will proceed from foundational principles, outlining a logical, multi-pronged approach that encompasses initial screening, target deconvolution, and rigorous validation. This document is designed to serve as a practical handbook for initiating a drug discovery program centered on this promising, yet enigmatic, compound.
Section 1: this compound - Physicochemical Profile
Before embarking on a target identification campaign, a thorough understanding of the molecule's fundamental properties is essential. This compound belongs to the family of benzoic acid derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects[1][2]. The introduction of a cyclopropoxy group at the meta position is a key structural feature that can significantly influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target selectivity[3].
| Property | Value | Source |
| Molecular Formula | C10H10O2 | PubChem |
| Molecular Weight | 178.19 g/mol | PubChem |
| CAS Number | 56395-53-4 | PubChem |
| Predicted LogP | 2.5 | ChemDraw |
| pKa (acidic) | ~4.2 | ChemDraw |
Note: Some properties are predicted based on chemical structure and may need experimental verification.
The predicted lipophilicity (LogP) and acidity (pKa) suggest that this compound is likely to have good membrane permeability and exist in an ionized state at physiological pH, which are important considerations for its interaction with intracellular targets.
Section 2: A Strategic Framework for Target Identification & Validation
Given the absence of established targets for this compound, a systematic and unbiased approach is required. The following workflow outlines a three-phase strategy, from broad phenotypic screening to specific target validation.
Figure 1: A three-phase workflow for the identification and validation of therapeutic targets for this compound.
Phase 1: High-Throughput Screening for Biological Activity
The initial step is to cast a wide net to identify any biological effects of this compound. This can be achieved through a combination of phenotypic and target-based screening.
2.1.1 Phenotypic Screening
Phenotypic screening involves testing the compound in complex biological systems, such as living cells, to observe a specific, measurable change (a phenotype). This approach is agnostic to the molecular target and can reveal unexpected biological activities.
Experimental Protocol: Anti-Proliferative Phenotypic Screen
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., K562 for leukemia, MCF-7 for breast cancer, A549 for lung cancer) should be selected[4].
-
Cell Plating: Inoculate cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a resazurin-based assay. Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence (530 nm excitation, 590 nm emission) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by fitting the data to a dose-response curve.
2.1.2 Target-Based Screening
In parallel with phenotypic screening, a target-based approach can be employed, focusing on protein families commonly implicated in diseases like cancer and inflammation. Given that many benzoic acid derivatives exhibit anti-inflammatory properties, screening against key enzymes in inflammatory pathways is a logical starting point.
Example Target Family: Cyclooxygenases (COX)
COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway and are well-established targets for anti-inflammatory drugs[5].
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: A commercially available colorimetric COX inhibitor screening assay kit can be used. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogen.
-
Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare a range of concentrations of this compound and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound or control.
-
Initiation of Reaction: Add arachidonic acid to initiate the cyclooxygenase reaction.
-
Color Development: Add the colorimetric substrate and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Phase 2: Target Deconvolution
If a robust phenotype is observed in the initial screens, the next critical step is to identify the specific molecular target(s) responsible for this effect.
Figure 2: Workflow for target identification using affinity chromatography coupled with mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., an amine or a carboxyl group) for immobilization.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Preparation of Cell Lysate: Grow the cells that exhibited the desired phenotype to a high density. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Affinity Pull-down: Incubate the cell lysate with the affinity beads for 2-4 hours at 4°C with gentle rotation. Also, include control beads without the immobilized compound to identify non-specific binders.
-
Washing: Wash the beads extensively with the lysis buffer to remove proteins that are not specifically bound to the compound.
-
Elution: Elute the bound proteins using a competitive elution with an excess of free this compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Excise the protein bands that are specific to the compound-immobilized beads and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 3: Target Validation
Once a list of candidate targets has been generated, it is crucial to validate that they are indeed direct and functionally relevant targets of this compound.
2.3.1 Biophysical Validation of Direct Binding
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified candidate protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Data Analysis: Generate sensorgrams for each concentration and fit the data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
2.3.2 Cellular Validation of Target Engagement
Experimental Protocol: Western Blot for Pathway Modulation
Assuming a candidate target is a kinase, this protocol will assess if the compound affects its downstream signaling.
-
Cell Treatment: Treat the relevant cell line with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known downstream substrate of the candidate kinase. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine if this compound treatment leads to a dose-dependent change in the phosphorylation of the substrate.
Section 3: Data Presentation and Interpretation
Throughout the target identification and validation process, clear and concise data presentation is paramount.
Table 1: Example Data from Anti-Proliferative Screen
| Cell Line | IC50 (µM) of this compound |
| K562 | 5.2 |
| MCF-7 | 12.8 |
| A549 | > 100 |
Interpretation: The compound shows selective anti-proliferative activity against the K562 cell line, suggesting a potential target relevant to leukemia.
Table 2: Example Data from Biophysical Binding Assay (SPR)
| Parameter | Value |
| ka (1/Ms) | 1.5 x 10^5 |
| kd (1/s) | 3.0 x 10^-3 |
| KD (nM) | 20 |
Interpretation: The low nanomolar KD value indicates a high-affinity, direct interaction between this compound and the candidate protein.
Conclusion and Future Directions
The journey to uncover the therapeutic targets of a novel compound like this compound is a meticulous, multi-step process. This guide provides a robust and scientifically rigorous framework for this endeavor. By systematically progressing from broad phenotypic screening to specific biophysical and cellular validation, researchers can build a compelling case for a specific mechanism of action. The successful identification of a validated target will not only elucidate the therapeutic potential of this compound but also pave the way for lead optimization and preclinical development, ultimately contributing to the advancement of new medicines.
References
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MySkinRecipes. 3-Cyclopropylbenzoic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. [Link]
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González-Bacerio, J., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(7), 5004-5031. [Link]
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Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators, 174, 106866. [Link]
- Kumar, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
-
Gabr, M. T., et al. (2015). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 23(15), 4775-4784. [Link]
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Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
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In Silico Modeling of 3-Cyclopropoxybenzoic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico analysis of 3-Cyclopropoxybenzoic acid, a novel small molecule with therapeutic potential. Acknowledging the likely intended structure of 3-Cyclopropylbenzoic acid, this document outlines a complete computational workflow, from initial characterization to advanced molecular dynamics simulations. We will utilize Fatty Acid Amide Hydrolase (FAAH), a well-validated target in pain and inflammation, as a representative case study to demonstrate the methodologies for predicting and analyzing molecular interactions. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for a robust computational investigation.
Introduction: The Rationale for this compound and the Selection of FAAH as a Target
Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a cyclopropyl moiety, as seen in 3-Cyclopropylbenzoic acid, is a strategic design choice intended to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile. While "this compound" is a less common nomenclature, for the purposes of this guide, we will proceed with the readily available 3-Cyclopropylbenzoic acid, a structurally similar and well-defined molecule.
The selection of a biological target is a critical first step in any drug discovery campaign. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates pain perception, offering a promising therapeutic strategy for analgesic and anti-inflammatory agents.[1] Given the structural motifs present in 3-Cyclopropylbenzoic acid, FAAH represents a plausible and compelling hypothetical target for our in silico investigation.
This guide will now detail the complete computational workflow to investigate the interaction of 3-Cyclopropylbenzoic acid with FAAH.
The Computational Workflow: A Holistic Approach to Molecular Interaction Analysis
Our in silico analysis is structured as a multi-step process, designed to provide a comprehensive understanding of the potential interaction between 3-Cyclopropylbenzoic acid and FAAH. Each step builds upon the previous one, offering a progressively deeper insight into the molecular recognition event.
Figure 1: A schematic of the comprehensive in silico workflow for analyzing the interaction of 3-Cyclopropylbenzoic acid with a biological target.
Part I: Preparation and Initial Characterization
Ligand Preparation: Defining the Small Molecule
The first step is to obtain and prepare the 3D structure of our ligand, 3-Cyclopropylbenzoic acid.
Experimental Protocol:
-
Obtain Ligand Structure: Download the SDF file for 3-Cyclopropylbenzoic acid from a public database such as PubChem.
-
Energy Minimization: Use a computational chemistry software (e.g., Avogadro, ChemDraw) to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.
-
File Format Conversion: Convert the energy-minimized structure to the PDBQT format, which is required for docking with AutoDock Vina. This can be done using AutoDock Tools or other similar software. This process adds partial charges and defines rotatable bonds.
Protein Preparation: Readying the Biological Target
For our hypothetical study, we will use a crystal structure of human FAAH from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3QJ9, which is the crystal structure of FAAH in complex with an inhibitor.[2]
Experimental Protocol:
-
Download PDB File: Obtain the PDB file for FAAH (e.g., 3QJ9) from the RCSB PDB database.
-
Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be accomplished using molecular visualization software like PyMOL or Chimera.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign partial charges. This is a crucial step for accurate electrostatic calculations during docking and simulation. AutoDock Tools can be used for this purpose, preparing the protein in the PDBQT format.
ADMET Prediction: Early Assessment of Drug-like Properties
Before proceeding to more computationally intensive steps, it is prudent to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 3-Cyclopropylbenzoic acid. This provides an early indication of its potential as a drug candidate.[3]
Experimental Protocol:
-
Utilize a Web Server: Use a free and accessible web server such as SwissADME.[4]
-
Input Ligand Structure: Input the SMILES string of 3-Cyclopropylbenzoic acid into the server.
-
Analyze the Results: Evaluate the predicted physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness parameters. Pay close attention to any potential liabilities, such as poor absorption or potential toxicity.
Table 1: Hypothetical ADMET Prediction Results for 3-Cyclopropylbenzoic Acid
| Property | Predicted Value | Assessment |
| Molecular Weight | 162.19 g/mol | Favorable |
| LogP | 2.5 | Optimal |
| Water Solubility | Moderately Soluble | Acceptable |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable for peripheral targets |
| CYP Inhibitor | Low probability | Favorable |
| Lipinski's Rule of 5 | 0 Violations | Drug-like |
Part II: Predicting the Binding Interaction
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling helps to identify the essential chemical features of a ligand that are responsible for its biological activity.[5] This can be done based on a known ligand or the active site of the protein.
Experimental Protocol:
-
Use a Pharmacophore Modeling Tool: Employ a tool like LigandScout or the web-based Pharmit.[6][7]
-
Generate a Pharmacophore Model: Based on the binding site of FAAH (from PDB: 3QJ9), identify key interaction points such as hydrogen bond donors, acceptors, and hydrophobic regions.
-
Screen against the Ligand: Assess whether 3-Cyclopropylbenzoic acid matches the generated pharmacophore model. This provides a qualitative measure of its potential to bind to the target.
Figure 2: A representative pharmacophore model for a hypothetical FAAH inhibitor.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] It also provides a score to estimate the binding affinity.
Experimental Protocol:
-
Prepare Input Files: Use the PDBQT files for both the prepared FAAH protein and the 3-Cyclopropylbenzoic acid ligand.
-
Define the Binding Site: Specify the coordinates of the binding site on the FAAH protein. This is typically centered on the location of the co-crystallized ligand in the original PDB structure.
-
Run AutoDock Vina: Execute the docking simulation using AutoDock Vina from the command line.[9]
-
Analyze the Results: The output will provide a set of predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most likely.
Table 2: Hypothetical Molecular Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -7.8 | 0.00 |
| 2 | -7.5 | 1.2 |
| 3 | -7.2 | 1.8 |
Part III: Refining and Validating the Interaction
Molecular Dynamics Simulation: Observing the Dynamic Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[10]
Experimental Protocol:
-
Prepare the System: Use the best-ranked docked pose of the FAAH-ligand complex as the starting structure.
-
Solvate the System: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization and Equilibration: Perform energy minimization to remove any steric clashes, followed by a series of equilibration steps to bring the system to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the stability of the protein-ligand interaction. GROMACS is a widely used software package for this purpose.[11]
-
Analyze the Trajectory: Analyze the MD trajectory to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, and specific protein-ligand interactions (e.g., hydrogen bonds) over time.
Figure 3: The workflow for performing a molecular dynamics simulation of a protein-ligand complex.
Binding Free Energy Calculation: Quantifying the Interaction Strength
Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores by considering the thermodynamics of the system.[12]
Experimental Protocol:
-
Use MD Trajectories: Utilize the trajectories from the MD simulation.
-
Apply a Calculation Method: Employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy. These methods are available in packages like GROMACS and AMBER.
-
Interpret the Results: The calculated binding free energy provides a quantitative measure of the strength of the interaction between this compound and FAAH.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 3-Cyclopropylbenzoic acid with the hypothetical target, Fatty Acid Amide Hydrolase. By following these methodologies, researchers can gain valuable insights into the potential of a small molecule as a drug candidate, guiding further experimental validation and lead optimization efforts. The integration of ADMET prediction, pharmacophore modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust and self-validating framework for modern drug discovery.
The next logical steps would involve synthesizing 3-Cyclopropylbenzoic acid and its analogs, followed by in vitro enzymatic assays to experimentally validate the predicted binding and inhibitory activity against FAAH. This iterative cycle of computational modeling and experimental testing is the hallmark of a successful structure-based drug design campaign.
References
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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Mileni, M., et al. (2011). Crystal structure of fatty acid amide hydrolase with small molecule inhibitor. RCSB Protein Data Bank. [Link][2]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Fatty acid amide hydrolase. Retrieved from [Link][1]
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GROMACS. (n.d.). The GROMACS development team. Retrieved from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link][11]
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Koes, D. R., & Camacho, C. J. (2012). Pharmit: interactive exploration of chemical space. Journal of chemical information and modeling, 52(5), 1337-1344. [Link]
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Inte:Ligand. (n.d.). LigandScout. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(9), 1021–1036. [Link][3]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link][9]
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Wang, J., et al. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508. [Link]
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Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of chemical information and modeling, 45(1), 160-169. [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
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The Strategic Deployment of 3-Cyclopropoxybenzoic Acid and Its Isosteres in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of small, strained ring systems into molecular scaffolds is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the cyclopropyl group has garnered significant attention for its unique conformational and electronic characteristics. This in-depth technical guide focuses on 3-cyclopropoxybenzoic acid and its close structural relatives as versatile building blocks in drug discovery. While direct incorporation of the this compound moiety into advanced clinical candidates is not extensively documented in publicly available literature, this guide will delve into the synthesis, chemical properties, and therapeutic applications of closely related analogs, thereby providing a comprehensive framework for leveraging this valuable structural motif. Particular emphasis will be placed on the synthesis of key intermediates, the impact of the cyclopropoxy group on metabolic stability and target engagement, and case studies of relevant drug discovery programs.
The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design
The cyclopropyl ring is a three-membered carbocycle that offers a unique combination of rigidity and three-dimensionality, making it an attractive bioisostere for various functional groups.[1] Its introduction into a drug candidate can lead to a multitude of benefits, including:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
-
Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding to the target protein.[3]
-
Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and pKa, influencing a compound's solubility, permeability, and potential for off-target effects.[4]
-
Novel Chemical Space: The unique electronic properties of the cyclopropyl ring, with its enhanced p-character in the C-C bonds, allow for novel interactions with biological targets.[4]
These advantageous properties have led to the incorporation of the cyclopropyl moiety into a wide range of approved drugs and clinical candidates across various therapeutic areas.[5]
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a building block is crucial for its effective deployment in a drug discovery campaign. This compound is a solid with a melting point of 119-120 °C and a boiling point of 312.2 °C at 760 mmHg.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [3] |
| Molecular Weight | 162.18 g/mol | [3] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Synthesis of Cyclopropoxybenzoic Acid Derivatives: A Case Study
While specific protocols for the direct synthesis of this compound are not extensively detailed in the context of drug synthesis, the preparation of its isomer, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast, provides a valuable and illustrative example of the synthetic strategies employed.
Experimental Protocol: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
This multi-step synthesis highlights the introduction of the cyclopropylmethoxy group via a Williamson ether synthesis followed by subsequent functional group manipulations.
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Reaction: 3-Bromo-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of a base.
-
Reagents and Conditions:
-
3-Bromo-4-hydroxybenzaldehyde
-
Cyclopropylmethanol
-
Potassium hydride (KH)
-
Acetone
-
Temperature: 10-15 °C initially, then warmed to 70 °C
-
Reaction Time: 15 hours
-
-
Work-up: The reaction mixture is acidified with 0.2N hydrochloric acid, extracted with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.
Step 2: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
-
Reaction: The product from Step 1 is reacted with sodium chlorodifluoroacetate.
-
Reagents and Conditions:
-
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Temperature: 120 °C
-
Reaction Time: 12 hours
-
-
Work-up: The reaction mixture is acidified to pH 2 with 0.2N hydrochloric acid, extracted with ethyl acetate, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the final product.
Case Study: Cyclopropyl-Containing Molecules in Drug Discovery
While a blockbuster drug featuring the exact this compound moiety remains to be highlighted, the strategic use of the cyclopropyl group in close analogs provides compelling evidence of its utility.
Roflumilast: A PDE4 Inhibitor for COPD
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[6] Its structure features a 3-cyclopropylmethoxy-4-difluoromethoxy-phenyl group. The cyclopropylmethoxy moiety in Roflumilast plays a crucial role in its pharmacological profile. It is believed to contribute to the high potency and selectivity of the compound for the PDE4 enzyme.[7] The metabolic stability conferred by the cyclopropyl group is also a key factor in its once-daily dosing regimen.
P2Y14 Receptor Antagonists for Acute Lung Injury
Recent research has identified a series of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury.[8] Although not a cyclopropoxy derivative, this example underscores the therapeutic potential of 3-substituted benzoic acid scaffolds. In this series, compound 25l emerged as a highly potent antagonist with an IC₅₀ of 5.6 ± 0.3 nM.[8] Importantly, this compound also demonstrated improved solubility and pharmacokinetic properties compared to the initial lead compound.[8] This highlights the importance of optimizing the substituent at the 3-position of the benzoic acid ring to achieve a desirable balance of potency and drug-like properties.
Structure-Activity Relationships (SAR) and Inferred Trends
In the context of benzoic acid derivatives, modifications at the 3-position have been shown to be critical for biological activity. For example, in a series of D,D-carboxypeptidase R39 inhibitors, the introduction of an amide substituent at the meta-position of 3-(dihydroxyboryl)benzoic acid led to a 17-fold increase in potency.[2] This suggests that the 3-position is a key vector for exploring structure-activity relationships.
Future Perspectives and Conclusion
This compound and its isomers represent valuable, yet perhaps underutilized, building blocks in medicinal chemistry. The proven benefits of the cyclopropyl moiety in enhancing metabolic stability and potency make these scaffolds highly attractive for lead optimization campaigns. The synthetic accessibility of these compounds, as demonstrated by the synthesis of the Roflumilast intermediate, further enhances their appeal.
Future research in this area should focus on the systematic exploration of this compound derivatives against a diverse range of biological targets. The generation of comprehensive SAR data will be crucial for unlocking the full potential of this scaffold. Furthermore, detailed pharmacokinetic and metabolic studies will be essential to validate the predicted benefits of the cyclopropoxy group in vivo.
References
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3-Cyclopropylbenzoic acid. MySkinRecipes. Available at: [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available at: [Link]
-
Synthesis and evaluation of 3-(dihydroxyboryl)benzoic acids as D,D-carboxypeptidase R39 inhibitors. PubMed. Available at: [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Medicinal Chemistry. Available at: [Link]
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selective pde4 inhibitor: Topics by Science.gov. Science.gov. Available at: [Link]
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Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. National Institutes of Health. Available at: [Link]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]
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Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. PubMed. Available at: [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available at: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
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Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation I…. OUCI. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. Available at: [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]
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PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. Available at: [Link]
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PDE4 inhibitors roflumilast and rolipram augment PGE2 inhibition of TGF- 1-stimulated fibroblasts. ResearchGate. Available at: [Link]
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Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 3-Cyclopropoxybenzoic Acid
Introduction
3-Cyclopropoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique structural motif, combining a flexible cyclopropoxy group with a rigid benzoic acid core, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is rooted in fundamental organic chemistry principles and is structured to ensure reproducibility and high purity of the final product.
Chemical Rationale and Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-hydroxybenzoic acid. The core of this strategy is the Williamson ether synthesis , a robust and versatile method for forming ether linkages.[1][2][3][4]
The overall synthetic pathway is as follows:
-
Esterification: The carboxylic acid functionality of 3-hydroxybenzoic acid is first protected as a methyl ester. This is a crucial step to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated Williamson ether synthesis in the subsequent step. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and efficient method for this transformation.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl 3-hydroxybenzoate is then alkylated with a suitable cyclopropyl halide, such as cyclopropyl bromide, in the presence of a base. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of the cyclopropyl bromide.[1][3]
-
Saponification: Finally, the methyl ester protecting group is removed by hydrolysis under basic conditions (saponification) to yield the desired this compound. Acidification of the reaction mixture then precipitates the final product.
This strategic approach ensures high yields and minimizes the formation of byproducts, facilitating a straightforward purification process.
Visualized Experimental Workflow
Figure 1: Overall synthetic scheme for this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Key Reagents & Conditions | Typical Yield (%) |
| 1 | Esterification | 3-Hydroxybenzoic acid | Methyl 3-hydroxybenzoate | Methanol, Sulfuric acid (catalytic), Reflux | 90-95 |
| 2 | Williamson Ether Synthesis | Methyl 3-hydroxybenzoate | Methyl 3-cyclopropoxybenzoate | Cyclopropyl bromide, Potassium carbonate, DMF, 80 °C | 85-90 |
| 3 | Saponification | Methyl 3-cyclopropoxybenzoate | This compound | Sodium hydroxide, Methanol/Water, Reflux, then HCl | 95-99 |
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)
Materials and Reagents:
-
3-Hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and anhydrous methanol (100 mL).
-
With gentle stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white to off-white solid. The product is typically of sufficient purity for the next step.
Part 2: Synthesis of Methyl 3-Cyclopropoxybenzoate (Williamson Ether Synthesis)
Materials and Reagents:
-
Methyl 3-hydroxybenzoate
-
Cyclopropyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), anhydrous potassium carbonate (18.2 g, 131.4 mmol), and anhydrous DMF (100 mL).
-
Add cyclopropyl bromide (8.8 g, 73.0 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-cyclopropoxybenzoate. The crude product can be purified by column chromatography on silica gel if necessary.
Part 3: Synthesis of this compound (Saponification)
Materials and Reagents:
-
Methyl 3-cyclopropoxybenzoate
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl 3-cyclopropoxybenzoate (10.0 g, 52.0 mmol) in a mixture of methanol (100 mL) and a 10% aqueous sodium hydroxide solution (100 mL) in a 500 mL round-bottom flask.
-
Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with a small amount of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to afford the final product as a white crystalline solid.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through a series of in-process controls and final product characterization.
In-Process Controls:
-
TLC Monitoring: At each step, the reaction progress should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up. This prevents carrying unreacted materials into subsequent steps, which can complicate purification.
-
pH Control: During the final acidification step, careful control of the pH is crucial to ensure the complete precipitation of the carboxylic acid product.
Final Product Characterization:
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
-
FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C-O stretch of the ether linkage.[5][6][7][8][9]
Figure 2: Quality control workflow for the validation of synthesized this compound.
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~7.7-7.8 (m, 2H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~7.0-7.1 (m, 1H, Ar-H), ~3.8-3.9 (m, 1H, O-CH-), ~0.8-0.9 (m, 2H, cyclopropyl-CH₂), ~0.6-0.7 (m, 2H, cyclopropyl-CH₂). The carboxylic acid proton will appear as a broad singlet, typically above 10 ppm.
-
¹³C NMR (100 MHz, CDCl₃): δ ~171-172 (C=O), ~158-159 (Ar-C-O), ~131-132 (Ar-C), ~129-130 (Ar-CH), ~122-123 (Ar-CH), ~119-120 (Ar-CH), ~114-115 (Ar-CH), ~50-51 (O-CH), ~6-7 (cyclopropyl-CH₂).
-
FTIR (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1680-1700 (strong, C=O stretch), ~1250-1300 (C-O stretch, ether), ~1200-1250 (C-O stretch, acid).
References
-
Synergy Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)
-
Bose, D., et al. (2007). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4263. Retrieved from [Link]
-
Slideshare. (2018). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
ResearchGate. (2019). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104892355A - Novel method for synthesizing cyclopropyl bromide.
-
ResearchGate. (2024). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 3-Cyclopropoxybenzoic Acid
Introduction
3-Cyclopropoxybenzoic acid (CAS No. 1129-06-2) is a benzoic acid derivative of increasing interest in pharmaceutical and chemical research. Its unique structural motif, combining an aromatic core with a cyclopropoxy substituent, imparts distinct physicochemical properties that can influence its biological activity and synthetic utility.[1] As with any compound intended for advanced applications, particularly in drug development, rigorous analytical characterization is paramount to ensure its identity, purity, and quality.
This document provides a comprehensive guide to the analytical methods for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selected methodologies. The protocols described herein are designed to be self-validating, grounded in established principles and regulatory expectations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2][3] |
| CAS Number | 1129-06-2 | [1][3] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 119-120 °C | [3] |
| Boiling Point | 312.2 ± 21.0 °C at 760 mmHg | [3] |
| pKa (Predicted) | 4.27 ± 0.10 | [4] |
| Solubility | Moderately soluble in organic solvents.[1] Slightly soluble in water, with solubility increasing with temperature.[5][6] |
Chromatographic Methods for Purity and Assay Determination
Chromatographic techniques are central to assessing the purity of this compound and for its quantitative determination (assay). High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of compounds.
High-Performance Liquid Chromatography (HPLC)
The carboxylic acid moiety and the aromatic ring of this compound make it an ideal candidate for reversed-phase HPLC with UV detection. The cyclopropyl group adds a degree of non-polarity, influencing its retention behavior.
A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention for the moderately non-polar analyte. The mobile phase consists of an organic modifier (acetonitrile or methanol) and an aqueous component with an acidic modifier (e.g., phosphoric acid or formic acid). The acidic modifier is crucial to suppress the ionization of the carboxylic acid group (pKa ≈ 4.27), ensuring a consistent retention time and sharp peak shape. UV detection is chosen based on the strong chromophore (the benzene ring) present in the molecule.
Caption: Workflow for HPLC analysis of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good resolution for aromatic acids. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. Phosphoric acid suppresses ionization of the analyte. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 230 nm and 274 nm | Corresponds to the absorption maxima of the benzoic acid chromophore.[7][8] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any common impurities. |
3. Sample and Standard Preparation:
-
Diluent: Mobile phase is the preferred diluent.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[9][10]
4. Data Analysis:
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the reference standard.
-
Assay (%): Calculate the percentage of this compound using the external standard method based on the peak areas.
-
Purity (%): Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
5. Method Validation:
-
The analytical method should be validated in accordance with ICH Q2(R2) guidelines.[11][12][13] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4][14] Adherence to pharmacopeial standards such as USP <621> and Ph. Eur. 2.2.46 is also recommended.[1][2][3][15][16][17][18][19]
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Signals in the range of 7.0-8.2 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
-
Cyclopropyl Protons: Complex multiplets in the upfield region, typically between 0.5-1.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Signals between 120-140 ppm. The carbon attached to the cyclopropoxy group will be shifted downfield.
-
Cyclopropyl Carbons: Signals in the upfield region, typically below 20 ppm.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation: Assign the signals based on their chemical shifts, integration values (for ¹H), and splitting patterns. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.[20]
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
-
Cyclopropyl C-H Stretch: A sharp band often observed just above 3000 cm⁻¹.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Molecular Ion [M]⁺•: At m/z 162.
-
Fragment Ions:
-
m/z 145: Loss of the hydroxyl radical (•OH) from the carboxylic acid group.
-
m/z 117: Loss of the carboxyl group (•COOH).
-
m/z 105: [C₆H₅CO]⁺, a common fragment for benzoic acid derivatives.[21]
-
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions in the mass spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the aromatic chromophore.
-
Two primary absorption bands are expected, similar to other benzoic acid derivatives, around 230 nm and 274 nm.[7][8] The exact λmax may vary slightly depending on the solvent.[22][23]
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or the HPLC mobile phase).
-
Data Acquisition: Scan the absorbance of the solution from 200 to 400 nm using a UV-Vis spectrophotometer.
-
Data Interpretation: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and quantification of this compound. Adherence to the principles of method validation is essential to guarantee the reliability and accuracy of the data generated, which is a critical aspect of quality control in research and development.
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Cas no 1129-06-2 (3-Cyclopropylbenzoic acid). (2024). [Link]
-
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-
3-cyclopropylbenzoic acid (C10H10O2). PubChemLite. [Link]
-
3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065. PubChem. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
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-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]
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Benzoic acid: analysis and dosage in laboratory. FILAB. [Link]
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Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
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What are the solubility of benzoic acid in 1.cyclo hexadecimal 2.ethyl acetate 3.toluene 4.water. Filo. [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Balasubramanian/447a166a5c3789b72a297e5d8527a08080f4f9f7]([Link]
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UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. [Link]
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1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
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Benzoic acid. NIST WebBook. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]
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Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. DergiPark. [Link]
-
Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. PubMed. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
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Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
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Benzoic Acid. SIELC Technologies. [Link]
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Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. [Link]
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Application Note: Structural Elucidation of 3-Cyclopropoxybenzoic Acid using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Cyclopropoxybenzoic acid. As a key structural motif in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount. This document outlines the fundamental principles of ¹H NMR spectroscopy, provides a detailed, field-proven protocol for sample preparation and data acquisition, and offers a step-by-step interpretation of the predicted spectrum. The causality behind experimental choices and spectral patterns is explained to provide a deeper understanding for researchers at all levels.
Introduction: The Role of NMR in Modern Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] For drug development professionals, rapid and accurate structural confirmation is a critical step in the synthesis of novel chemical entities. This compound presents an interesting case for ¹H NMR analysis, with distinct proton environments in its aromatic, ether, and cyclopropyl moieties. Understanding its spectral features is key to verifying its synthesis and purity.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first identify the unique proton environments within the this compound molecule (CAS No. 1129-06-2, Molecular Formula: C₁₀H₁₀O₂).[5][6] The molecule consists of a benzoic acid core substituted at the meta position with a cyclopropoxy group.
Below is a diagram of the molecular structure with each unique proton set labeled for correlation with the NMR spectrum.
Caption: Structure of this compound with proton labels.
There are nine distinct proton environments, which can be grouped as follows:
-
Aromatic Protons (HA, HB, HC, HD): Four protons on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating cyclopropoxy group.
-
Cyclopropoxy Protons:
-
Methine Proton (HE): The single proton on the carbon attached to the ether oxygen.
-
Methylene Protons (HF, HG, HH, HI): Four protons on the two CH₂ groups of the cyclopropyl ring. Due to the rigid ring structure, these protons are diastereotopic and are expected to show complex splitting patterns.
-
-
Carboxylic Acid Proton (HJ): The acidic proton of the -COOH group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is highly dependent on proper sample preparation.[7] This protocol ensures the acquisition of a high-resolution spectrum suitable for unambiguous structural elucidation.
Materials and Equipment
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)[4]
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette with glass wool plug
-
Vortex mixer
-
NMR Spectrometer (300 MHz or higher)
Workflow for Sample Preparation and Data Acquisition
Caption: Experimental workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Weighing the Sample: Accurately weigh between 5-25 mg of this compound and place it into a clean, dry vial.[8][9]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[8] Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[4]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the NMR tube.[7] The final solution should be completely transparent.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Perform a deuterium lock using the solvent signal.
-
Optimize the magnetic field homogeneity through a process called shimming. Poor shimming results in broad spectral lines.
-
Acquire the data using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Analysis and Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2][3]
Predicted Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[10]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| HJ (-COOH) | ~10.0 - 13.0 | 1H | Broad Singlet (s) | N/A |
| HA (Ar-H) | ~7.8 - 8.0 | 1H | Doublet of Doublets (dd) or Multiplet (m) | Ortho & Meta |
| HC (Ar-H) | ~7.6 - 7.8 | 1H | Doublet of Doublets (dd) or Multiplet (m) | Ortho & Meta |
| HD (Ar-H) | ~7.3 - 7.5 | 1H | Triplet (t) | Ortho |
| HB (Ar-H) | ~7.1 - 7.3 | 1H | Doublet of Doublets (dd) or Multiplet (m) | Ortho & Meta |
| HE (-OCH-) | ~3.8 - 4.0 | 1H | Multiplet (m) | Vicinal |
| HF,G,H,I (-CH₂CH₂-) | ~0.7 - 1.2 | 4H | Multiplet (m) | Geminal & Vicinal |
Detailed Interpretation
Caption: Logical flow of ¹H NMR spectral interpretation.
-
Carboxylic Acid Proton (HJ): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the 10-13 ppm region.[11] Its broadness is a result of chemical exchange with trace amounts of water in the solvent. In some cases, especially in CDCl₃, this peak can be very broad or not observed at all.[10]
-
Aromatic Protons (HA-HD): These protons resonate in the aromatic region, typically between 6.5 and 8.0 ppm.[12] The electron-withdrawing carboxylic acid group deshields the ortho (HA, HD) and para (HB) protons, shifting them downfield relative to benzene (7.26 ppm). The electron-donating cyclopropoxy group shields its ortho (HA, HB) and para (HD) positions. The interplay of these effects results in a complex splitting pattern. We can predict:
-
HA and HC will be the most downfield due to their proximity to the -COOH group.
-
The protons will exhibit both ortho (~7-9 Hz) and meta (~2-3 Hz) coupling, leading to complex multiplets.
-
-
Cyclopropoxy Protons (HE-HI):
-
Methine Proton (HE): This proton is attached to a carbon bonded to the ether oxygen, which deshields it, causing it to appear in the 3.8-4.0 ppm range.[13] It will be split by the four adjacent methylene protons into a multiplet.
-
Methylene Protons (HF-HI): The cyclopropyl protons are characteristically found in the upfield region (0.7-1.2 ppm) due to the unique ring current effect of the cyclopropane ring.[14] The four methylene protons are diastereotopic and will couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in a complex, overlapping multiplet.
-
Conclusion
¹H NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By carefully preparing the sample and analyzing the key features of the spectrum—chemical shift, integration, and multiplicity—researchers can confidently verify the presence and connectivity of the aromatic, carboxylic acid, and cyclopropoxy moieties. This application note serves as a practical guide for obtaining and interpreting high-quality NMR data for this and structurally related compounds, ensuring scientific integrity in research and development.
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Kuchar, M., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ResearchGate. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). H NMR Spectroscopy and Interpretation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. National Center for Biotechnology Information. Retrieved from [Link]
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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Reagentia. (n.d.). 3-Cyclopropyl benzoic acid (1 x 5 g). Retrieved from [Link]
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DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Kinase Inhibitor Screening Using 3-Cyclopropoxybenzoic Acid as a Novel Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutics has identified protein kinases as a pivotal target class in drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern pharmaceutical research. This application note presents a comprehensive guide to the screening and characterization of potential kinase inhibitors, using the novel chemical entity, 3-Cyclopropoxybenzoic acid, as a case study. While not a known kinase inhibitor, its structural motifs, including the cyclopropyl group which can enhance metabolic stability and binding affinity, make it an interesting starting point for a screening campaign.[1] This guide provides detailed, field-proven protocols for biochemical and cell-based screening assays, data analysis, and interpretation, designed to empower researchers in the identification and validation of new kinase inhibitors.
Introduction: The Kinase Target Landscape and the Potential of Novel Scaffolds
Protein kinases, numbering over 500 in the human kinome, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them a highly "druggable" target class.[2] The development of kinase inhibitors has revolutionized the treatment of various cancers and inflammatory conditions.[3] The discovery process for new inhibitors often begins with the screening of diverse chemical libraries to identify novel scaffolds that can serve as the basis for further optimization.
This compound is a commercially available organic compound, primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][4] Its unique combination of a benzoic acid core and a cyclopropyl moiety presents an intriguing scaffold for kinase inhibitor discovery. The cyclopropyl group, in particular, is a feature found in some approved kinase inhibitors and can contribute to favorable pharmacokinetic properties.[5] This application note will therefore use this compound as a hypothetical starting point to illustrate a robust workflow for identifying and characterizing new kinase inhibitors.
The Kinase Inhibitor Screening Cascade: A Multi-Faceted Approach
A successful kinase inhibitor screening campaign follows a hierarchical approach, beginning with high-throughput biochemical assays to identify initial "hits." These hits are then validated and characterized in secondary biochemical and cell-based assays to confirm their activity and assess their cellular efficacy and selectivity.
Diagram 1: The Kinase Inhibitor Screening Workflow
Caption: A typical workflow for kinase inhibitor discovery.
Phase 1: High-Throughput Biochemical Screening
The initial goal is to screen a compound library against a target kinase to identify molecules that inhibit its activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are well-suited for high-throughput screening (HTS) due to their sensitivity, broad applicability, and simple "add-and-read" format.[4][6][7]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]
Diagram 2: Principle of the ADP-Glo™ Kinase Assay
Caption: The two-step process of the ADP-Glo™ Kinase Assay.
Protocol: Primary Screening of this compound using ADP-Glo™
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
Target Kinase: e.g., Recombinant Human Src kinase
-
Kinase Substrate: e.g., Poly(Glu, Tyr) 4:1
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound, dissolved in 100% DMSO
-
Control Inhibitor: e.g., Staurosporine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates: White, low-volume
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working stock by diluting the 10 mM stock. For a final assay concentration of 10 µM, prepare a 1 mM intermediate plate in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of the 1 mM compound stock to the assay plate wells. This results in a 10 µM final concentration in a 5 µL reaction volume.
-
Include wells with DMSO only (negative control, 100% activity) and a known inhibitor like Staurosporine at a high concentration (e.g., 10 µM) as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized beforehand.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at the Kₘ for the kinase to ensure sensitivity to ATP-competitive inhibitors.[1][9][10]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[8][11]
-
Incubate at room temperature for 30-60 minutes.[11]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control))
-
-
Assay Quality Control (Z'-factor):
-
Hit Selection:
-
Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further investigation.
-
Phase 2: Hit Confirmation and Potency Determination
Hits from the primary screen need to be confirmed and their potency determined by generating a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). It is also good practice to confirm the activity in an orthogonal assay that uses a different detection technology to rule out assay-specific artifacts.
Orthogonal Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is well-suited for kinase assays.[16][17] It involves a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore. In a kinase assay, one antibody is labeled with the donor and another with the acceptor, which bind to the substrate and the phosphorylated product, respectively, bringing the fluorophores into close proximity and generating a FRET signal.[18][19]
Diagram 3: HTRF® Kinase Assay Principle
Caption: FRET signal is generated upon substrate phosphorylation.
Protocol: IC₅₀ Determination of this compound
Protocol:
-
Compound Serial Dilution:
-
Prepare a serial dilution of this compound in 100% DMSO, typically starting from 10 mM and performing 1:3 dilutions for a 10-point curve.
-
Transfer the diluted compound to an assay plate as described in the primary screening protocol.
-
-
Kinase Reaction and Detection:
-
Perform the kinase reaction as described previously, incubating the kinase with the serially diluted compound.
-
For an HTRF® assay, stop the reaction by adding a detection buffer containing EDTA and the HTRF® antibody reagents.[20]
-
Incubate for the recommended time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: IC₅₀ Calculation
-
Calculate the HTRF® Ratio:
-
Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
-
Generate Dose-Response Curve:
| Parameter | Description |
| Top | The maximum response (uninhibited) |
| Bottom | The minimum response (fully inhibited) |
| HillSlope | The steepness of the curve |
| IC₅₀ | The concentration of inhibitor that gives a response halfway between the top and bottom |
Phase 3: Cellular Activity and Selectivity Profiling
A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to factors like cell permeability, off-target effects, and high intracellular ATP concentrations.[1][24] Therefore, it is crucial to assess the activity of the compound in a cellular context.
Cell-Based Target Engagement Assay
Cell-based assays can directly measure the binding of the inhibitor to the target kinase within intact cells. Technologies like NanoBRET™ are designed for this purpose.[25] Alternatively, one can measure the inhibition of the phosphorylation of a known downstream substrate of the target kinase.[25]
Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol provides a general method to assess the inhibition of a kinase's activity in cells.
Materials:
-
Cell Line: A cell line that expresses the target kinase and where its activity is known to phosphorylate a specific downstream substrate.
-
Antibodies: A primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total protein as a loading control. A suitable secondary antibody conjugated to HRP.
-
Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.
Protocol:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Include DMSO-treated cells as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[26]
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.[26]
-
Visualize the protein bands using a chemiluminescent substrate.[26]
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Kinome-Wide Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity. A non-selective inhibitor can lead to off-target effects and toxicity. Kinome profiling services offer screening of a compound against a large panel of kinases (often over 300) to determine its selectivity profile.[5][27][28][29] This data is crucial for lead optimization and predicting potential side effects.
Conclusion and Future Directions
This application note has outlined a comprehensive and systematic approach to the screening and characterization of a novel chemical scaffold, exemplified by this compound, for kinase inhibitory activity. By following a cascade of biochemical and cell-based assays, researchers can efficiently identify and validate promising lead compounds. The journey from a primary hit to a lead candidate requires rigorous data analysis, including the determination of potency (IC₅₀) and a thorough understanding of the compound's selectivity across the kinome. The protocols and principles described herein provide a solid foundation for researchers embarking on the exciting path of kinase inhibitor drug discovery.
References
-
The significance of ATP concentration in cell-free and cell-based assays. (URL: [Link])
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])
-
Kinome Profiling Service | MtoZ Biolabs. (URL: [Link])
-
Kinase Panel Screening and Profiling Service - Reaction Biology. (URL: [Link])
-
Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. (URL: [Link])
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. (URL: [Link])
-
Z-factors - BIT 479/579 High-throughput Discovery. (URL: [Link])
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (URL: [Link])
-
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])
-
Kinase Panel Profiling I Pharmaron CRO Services. (URL: [Link])
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed. (URL: [Link])
-
Kinome Profiling - Oncolines B.V. (URL: [Link])
-
Kinase Selectivity Panels - Reaction Biology. (URL: [Link])
-
Fitting the absolute IC50 - GraphPad Prism 10 Curve Fitting Guide. (URL: [Link])
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (URL: [Link])
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. (URL: [Link])
-
How to calculate IC50 - Science Gateway. (URL: [Link])
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. (URL: [Link])
-
Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. (URL: [Link])
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (URL: [Link])
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (URL: [Link])
-
The Z prime value (Z´) | BMG LABTECH. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
ATP concentration | Kinase Logistics Europe. (URL: [Link])
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (URL: [Link])
-
Z-factor - Wikipedia. (URL: [Link])
-
Kinase Screening Assay Services - Reaction Biology. (URL: [Link])
-
How to determine an IC50 - FAQ 1859 - GraphPad. (URL: [Link])
-
Non-linear curve fitting for dose response curves to determine IC50... - ResearchGate. (URL: [Link])
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
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Application Notes and Protocols for Assessing 3-Cyclopropoxybenzoic Acid Cytotoxicity
Introduction: Elucidating the Cytotoxic Profile of 3-Cyclopropoxybenzoic Acid
This compound is a benzoic acid derivative with a cyclopropoxy substitution. While the broader class of benzoic acid derivatives has been investigated for various biological activities, including potential anticancer properties, the specific cytotoxic profile of this compound remains an area of active investigation.[1][2] Understanding the potential for a compound to induce cellular damage or death is a cornerstone of drug discovery and chemical safety assessment.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to meticulously evaluate the cytotoxicity of this compound.
These protocols are designed to not only determine the extent of cell death but also to provide insights into the potential mechanisms of action, distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[5][6][7][8] By employing a multi-parametric approach, researchers can build a comprehensive and reliable cytotoxic profile of this compound.
Foundational Principles of Cytotoxicity Testing
The assessment of cytotoxicity relies on the measurement of key cellular events that signify a departure from normal physiological function. These events can be broadly categorized into changes in metabolic activity, loss of membrane integrity, and the activation of specific cell death pathways.[9][10][11] This guide will detail three distinct yet complementary assays to provide a holistic view of this compound's effects:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify the release of a cytosolic enzyme upon loss of membrane integrity, a hallmark of necrosis.
-
Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases involved in the apoptotic pathway.
The selection of these assays allows for a tiered and logical investigative workflow, moving from a general assessment of cell health to more specific mechanistic insights.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is crucial for obtaining reproducible and meaningful data. The following workflow outlines the key stages for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan, which has a purple color.[3][12] The intensity of the purple color is directly proportional to the number of viable cells.[13][14]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and untreated control wells.[15] Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 150 µL of the solubilization solution to each well.[12] Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Data Interpretation:
| Result | Interpretation |
| Decreased Absorbance | Indicates a reduction in metabolic activity, suggesting cytotoxicity. |
| Unchanged Absorbance | Suggests no significant effect on cell viability under the tested conditions. |
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[16][17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[18]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Preparation of Controls:
-
Spontaneous LDH Release (Vehicle Control): Wells with cells treated with the vehicle.
-
Maximum LDH Release (Positive Control): Wells with untreated cells to which 10 µL of the kit's Lysis Buffer is added 45 minutes before the assay.
-
Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: After the treatment period, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50 µL of the reconstituted Reaction Mixture from the kit to each well containing the supernatant.[19] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the background and normalizing to the maximum LDH release.
Data Interpretation:
| Result | Interpretation |
| Increased Absorbance | Indicates an increase in LDH release, signifying loss of membrane integrity and necrotic cell death. |
| No Significant Change in Absorbance | Suggests that the compound does not induce necrosis at the tested concentrations. |
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][20] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[20][21]
Materials:
-
Caspase-Glo® 3/7 Assay System (containing Caspase-Glo® 3/7 Buffer and Substrate)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2), using a white-walled 96-well plate.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[22]
-
Assay Reaction: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Interpretation:
| Result | Interpretation |
| Increased Luminescence | Indicates activation of caspases-3 and -7, suggesting that the compound induces apoptosis. |
| No Significant Change in Luminescence | Suggests that the compound does not induce apoptosis through the caspase-3/7 pathway at the tested concentrations. |
Visualizing the Assay Principles
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developing in vitro assays for 3-Cyclopropoxybenzoic acid efficacy
An Application Note and Protocols for the In Vitro Efficacy Profiling of 3-Cyclopropoxybenzoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a strategic in vitro assay cascade to determine the biological efficacy and potential mechanism of action of this compound. Given that the specific biological targets of this molecule are not yet fully elucidated, this guide presents a systematic approach, beginning with foundational safety and stability profiling, followed by parallel screening against two high-value therapeutic target classes: Histone Deacetylases (HDACs) and G-Protein Coupled Receptors (GPCRs). The protocols are designed to be self-validating, and the rationale behind key experimental choices is explained to ensure scientific integrity and robust data generation.
Introduction: A Strategic Approach to Target Discovery
This compound is a small molecule with a chemical structure that suggests potential for biological activity. Benzoic acid and its derivatives are known to possess a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Furthermore, complex molecules incorporating benzoic acid moieties have been identified as potent inhibitors of crucial enzyme families like histone deacetylases (HDACs).[3]
The primary challenge in the early-stage assessment of a novel compound is the identification of its biological target and the quantification of its effects. A brute-force approach is often inefficient. Therefore, we propose a hypothesis-driven screening cascade. This application note will guide the user through a logical sequence of experiments designed to:
-
Establish a baseline for the compound's general cellular effects (cytotoxicity).
-
Determine its metabolic stability to ensure the integrity of the parent compound in biological systems.
-
Screen for activity against two major, druggable target classes: HDACs and GPCRs.
This structured workflow, visualized below, provides a clear path from initial compound characterization to actionable insights into its mechanism of action.
Sources
Application Notes & Protocols: 3-Cyclopropoxybenzoic Acid as a Versatile Precursor for Novel Antiviral Drug Synthesis
For: Researchers, scientists, and drug development professionals in the field of antiviral chemotherapy.
Introduction: The Strategic Imperative for Novel Antiviral Precursors
The relentless evolution of viral pathogens and the emergence of drug resistance necessitate a continuous search for new antiviral agents. A key strategy in modern drug discovery is the development of novel molecular scaffolds and precursors that can be elaborated into diverse libraries of potential drug candidates. 3-Cyclopropoxybenzoic acid is one such precursor, offering a unique combination of a metabolically robust cyclopropyl group and a versatile benzoic acid handle for further chemical modification.
The inclusion of a cyclopropyl moiety in drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2] The strained three-membered ring introduces conformational rigidity and alters the electronic properties of the molecule, which can lead to more favorable interactions with biological targets.[3] This, combined with the known, albeit broad, antiviral activities of various benzoic acid derivatives, makes this compound a precursor of significant interest in the synthesis of new antiviral compounds.[4]
This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration into a representative amide, a common structural motif in many antiviral drugs. The protocols are designed to be self-validating, with explanations for key experimental choices and checkpoints for reaction monitoring and product characterization.
Synthesis of the Precursor: this compound
The synthesis of this compound is most readily achieved via a Williamson ether synthesis, a robust and well-understood SN2 reaction.[5][6] This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. An alternative, though often requiring harsher conditions, is the Ullmann condensation, which couples an aryl halide with an alcohol using a copper catalyst.[7][8] The Williamson ether synthesis is generally preferred for its milder conditions and broader substrate scope.
Recommended Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by deprotonation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate, followed by nucleophilic attack on cyclopropyl bromide. The resulting ester is then hydrolyzed to yield the target carboxylic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol for this compound Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-hydroxybenzoate | 152.15 | 10.0 g | 65.7 |
| Cyclopropyl bromide | 120.98 | 9.5 g (6.7 mL) | 78.8 |
| Potassium carbonate (K₂CO₃) | 138.21 | 18.2 g | 131.4 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | 3.15 g | 78.8 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
O-Alkylation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), potassium carbonate (18.2 g, 131.4 mmol), and N,N-dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add cyclopropyl bromide (9.5 g, 78.8 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-cyclopropoxybenzoate as an oil.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude methyl 3-cyclopropoxybenzoate in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (3.15 g, 78.8 mmol) and heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Self-Validation and Causality:
-
Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenol, and DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving a more nucleophilic phenoxide.[6]
-
Excess Reagents: A slight excess of cyclopropyl bromide and two equivalents of base are used to drive the reaction to completion.
-
Work-up: The aqueous work-up and extraction are crucial for separating the product from the inorganic salts and DMF.
-
Hydrolysis: Saponification is a standard method for converting esters to carboxylic acids.[4] Acidification is necessary to protonate the carboxylate salt and precipitate the desired acid.
Exemplary Synthesis of a Hypothetical Antiviral Amide
To demonstrate the utility of this compound as a precursor, we will outline the synthesis of a hypothetical antiviral target, N-(4-aminophenyl)-3-cyclopropoxybenzamide. The amide bond is a common feature in many antiviral drugs. The synthesis will proceed via an amide coupling reaction, a cornerstone of medicinal chemistry.[9]
Synthetic Pathway for Amide Formation
The carboxylic acid is first activated, in this case by conversion to an acyl chloride using thionyl chloride. The acyl chloride is then reacted with an appropriate amine to form the amide.
Caption: Amide synthesis from this compound.
Detailed Protocol for N-(4-aminophenyl)-3-cyclopropoxybenzamide Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 178.19 | 5.0 g | 28.1 |
| Thionyl chloride (SOCl₂) | 118.97 | 3.0 mL | 41.6 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
| p-Phenylenediamine | 108.14 | 3.03 g | 28.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Triethylamine (Et₃N) | 101.19 | 4.3 mL | 30.9 |
| 1M HCl (aq) | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Acyl Chloride Formation:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 28.1 mmol) and thionyl chloride (3.0 mL, 41.6 mmol).
-
Add 2-3 drops of DMF as a catalyst.
-
Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear solution.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-cyclopropoxybenzoyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
In a separate 250 mL flask, dissolve p-phenylenediamine (3.03 g, 28.1 mmol) and triethylamine (4.3 mL, 30.9 mmol) in dichloromethane (100 mL).
-
Cool the solution in an ice bath.
-
Dissolve the crude 3-cyclopropoxybenzoyl chloride in 50 mL of dichloromethane and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(4-aminophenyl)-3-cyclopropoxybenzamide.
-
Self-Validation and Causality:
-
Acyl Chloride Formation: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles than the parent carboxylic acid.[10] DMF catalyzes this reaction.
-
Amide Coupling Conditions: The reaction is run at low temperature to control the exothermicity of the reaction between the acyl chloride and the amine. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[11]
-
Purification: The acidic and basic washes are essential for removing unreacted starting materials and byproducts. Chromatographic purification is a standard method for obtaining highly pure compounds required for biological testing.
Conclusion
This compound represents a valuable and strategic precursor for the synthesis of novel antiviral drug candidates. Its synthesis is straightforward, and the benzoic acid functionality provides a versatile handle for the introduction of a wide range of pharmacophores. The protocols detailed herein provide a reliable and scalable route to this precursor and demonstrate its utility in the synthesis of a potential antiviral compound. These methods can be adapted by medicinal chemists to generate libraries of related compounds for antiviral screening and lead optimization.
References
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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- Google Patents. (1982). Process for the preparation of 3-hydroxybenzoic acid. US4354038A.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
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-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]
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- ResearchGate. (2024). Review of cyclopropyl bromide synthetic process.
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
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- Springer. (2017).
- ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- Nature Protocols. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)
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Introduction: The Potential of 3-Cyclopropoxybenzoic Acid as a Scaffold in Agrochemical Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Cyclopropoxybenzoic acid in agrochemical research.
This compound (CAS No. 1129-06-2) is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a cyclopropoxy group at the meta-position.[1] While not an end-product agrochemical itself, its true value lies in its role as a versatile starting material and structural scaffold for the synthesis of novel active ingredients.[2] The unique combination of a rigid cyclopropyl ring, a flexible ether linkage, and a reactive carboxylic acid handle makes it an attractive building block for creating diverse chemical libraries aimed at discovering new herbicides, fungicides, and insecticides.
The cyclopropane moiety is a well-established feature in highly potent agrochemicals, often enhancing metabolic stability, binding affinity, and overall efficacy.[3] This guide provides detailed application notes and protocols for leveraging this compound in a modern agrochemical research program, focusing on its potential in developing next-generation crop protection agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| XLogP3 | 2.9 | [2] |
| Boiling Point | 312.2°C at 760 mmHg | [2] |
| Form | Solid | [2] |
| Storage | 2-8°C, dry area | [2] |
Part 1: Application in Herbicide Research - Targeting Auxin Mimicry
Many successful herbicides are carboxylic acid derivatives that function as synthetic auxins.[4][5] These compounds overload the plant's natural hormonal signaling, leading to uncontrolled, disorganized growth and eventual death.[5] The structure of this compound makes it a plausible candidate for derivatization into novel auxin mimic herbicides.
Scientific Rationale
The core principle is to use the this compound scaffold to synthesize derivatives that mimic the natural plant hormone indole-3-acetic acid (IAA). By binding to auxin receptors, these synthetic molecules trigger a cascade of downstream effects, including cell wall loosening, uncontrolled cell division, and epinastic growth, which are ultimately lethal to susceptible broadleaf plants.[5] The goal is to achieve selective activity, targeting weeds while leaving crops like grasses unharmed.[6]
Experimental Workflow: Herbicide Discovery
The following diagram outlines a typical workflow for screening derivatives of this compound for herbicidal activity.
Caption: High-throughput screening workflow for discovering novel herbicides.
Protocol 1: Pre- and Post-Emergence Herbicidal Activity Assay
This protocol is designed to assess the herbicidal efficacy of this compound derivatives on model weed and crop species.
Materials:
-
Test compounds (derivatives of this compound)
-
Acetone (reagent grade)
-
Tween® 20 or similar non-ionic surfactant
-
Deionized water
-
Seeds of a model broadleaf weed (e.g., Sinapis alba - white mustard) and a model monocot crop (e.g., Zea mays - corn)
-
Potting soil mix (sterilized)
-
Planting trays or pots (e.g., 10x10 cm)
-
Automated spray chamber or hand-held sprayer
-
Growth chamber with controlled light, temperature, and humidity
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound at 10,000 ppm (10 mg/mL) in acetone.
-
For the spray application, create a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) in a final spray vehicle of 10% acetone and 0.1% Tween® 20 in deionized water. The surfactant improves leaf coverage and cuticle penetration.[7]
-
Include a "vehicle control" (10% acetone, 0.1% Tween® 20) and a positive control (a commercial herbicide like Triclopyr at its recommended rate).[6]
-
-
Pre-Emergence Application:
-
Fill trays with soil and sow 10-15 seeds of each species per tray.
-
Immediately after sowing, apply the test solutions evenly to the soil surface using the spray chamber. A typical application volume is 10 mL per tray, delivering a defined dose per unit area.
-
Place the trays in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).
-
After 14-21 days, assess the percentage of germination and measure the shoot height and fresh weight of surviving seedlings.
-
-
Post-Emergence Application:
-
Sow seeds as described above and allow them to grow until they reach the 2-3 true leaf stage.
-
Apply the test solutions using the spray chamber, ensuring complete foliar coverage.
-
Return the plants to the growth chamber.
-
After 14-21 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Also, measure the fresh weight of the above-ground biomass.
-
-
Data Analysis:
-
Calculate the Growth Reduction (GR₅₀), which is the concentration of the compound required to inhibit plant growth by 50% compared to the vehicle control. This is a key metric for comparing the potency of different derivatives.
-
Part 2: Application in Fungicide Research - Targeting Fungal Respiration
Benzoic acid and its analogues have demonstrated antifungal properties, making this compound a promising scaffold for developing novel fungicides.[8][9] A primary target for modern fungicides is the enzyme succinate dehydrogenase (SDH), a critical component of both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[10][11]
Scientific Rationale
SDHI fungicides work by blocking the ubiquinone-binding site (Qp site) of the SDH enzyme, which halts cellular respiration and ATP production, ultimately leading to fungal cell death.[12] While this compound is not a known SDHI, its carboxylic acid group can be converted to amides and other functional groups that are characteristic of many commercial SDHI fungicides. The research goal is to synthesize derivatives that effectively bind to and inhibit the SDH enzyme in target phytopathogens.
Mechanism of Action: SDH Inhibition
The diagram below illustrates the central role of Succinate Dehydrogenase (SDH) in the fungal mitochondrion and its inhibition by SDHI fungicides.
Caption: Inhibition of fungal respiration by an SDHI fungicide.
Protocol 2: In Vitro Antifungal Activity Screening
This protocol details a method for evaluating the antifungal activity of this compound derivatives against a common plant pathogen, Botrytis cinerea (grey mould).
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer (plate reader)
-
Hemocytometer or spore counter
Methodology:
-
Spore Suspension Preparation:
-
Grow B. cinerea on PDA plates for 7-10 days until sporulation is abundant.
-
Flood the plate with 10 mL of sterile distilled water containing 0.05% Tween® 20.
-
Gently scrape the surface with a sterile loop to release the conidia (spores).
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Spore Germination Inhibition Assay:
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 50 µL of 2x concentrated PDB to each well.
-
Add 2 µL of the test compound stock solution at various concentrations to achieve final test concentrations (e.g., 0.1 to 100 µg/mL). The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the prepared spore suspension to each well.
-
Include a negative control (1% DMSO) and a positive control (e.g., Fluopyram, a known SDHI fungicide).[11]
-
Incubate the plate at 22°C for 16-24 hours.
-
Using a microscope, examine at least 100 spores per well and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is longer than the spore's diameter.
-
-
Mycelial Growth Inhibition Assay:
-
Prepare PDA plates amended with the test compounds at various concentrations. Add the compound (from a DMSO stock) to the molten agar just before pouring the plates.
-
Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each amended plate.
-
Incubate the plates at 22°C in the dark.
-
After 3-5 days (or when the colony in the control plate reaches ~80% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition relative to the DMSO control.
-
-
Data Analysis:
-
For both assays, calculate the Effective Concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of spore germination or mycelial growth. This allows for a quantitative comparison of the derivatives.
-
Table 2: Hypothetical Antifungal Screening Data
| Compound | Spore Germination EC₅₀ (µg/mL) | Mycelial Growth EC₅₀ (µg/mL) |
| Derivative A | 15.2 | 25.8 |
| Derivative B | > 100 | > 100 |
| Derivative C | 0.8 | 1.5 |
| Fluopyram (Control) | 0.12 | 0.29 |
Part 3: Application in Insecticide Research - A Building Block for Pyrethroid-like Compounds
The cyclopropanecarboxylic acid core is the cornerstone of pyrethroid insecticides, which are highly effective and widely used.[3] Fenpropathrin, for instance, is a potent insecticide and acaricide synthesized from a cyclopropane carboxylic acid intermediate.[3] This positions this compound as a valuable precursor for creating novel insecticidal molecules through modification of its carboxylic acid group.
Protocol 3: Illustrative Synthesis of an Amide Derivative
This protocol provides a general method for synthesizing an amide derivative from this compound, a key step in creating a library for insecticidal screening.
Objective: To synthesize N-benzyl-3-cyclopropoxybenzamide as a representative example.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Handle all solvents and reagents with care.
Methodology:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride dropwise. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂). This step converts the carboxylic acid to a more reactive acyl chloride.
-
-
Amide Formation:
-
In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of triethylamine (to act as an acid scavenger) in anhydrous DCM.
-
Cool this amine solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution dropwise.
-
Stir the reaction at room temperature for 4-6 hours or until completion (monitor by Thin Layer Chromatography).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the final product (N-benzyl-3-cyclopropoxybenzamide) using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety and Handling
This compound is classified as an irritant.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always handle this chemical in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a chemical scaffold with significant untapped potential in agrochemical research. Its unique structural features make it an ideal starting point for the rational design and synthesis of new active ingredients. By employing systematic screening protocols for herbicidal, fungicidal, and insecticidal activities, research teams can explore the vast chemical space accessible from this versatile intermediate. The methodologies outlined in this guide provide a robust framework for initiating such a discovery program, with the ultimate goal of developing novel and effective crop protection solutions.
References
-
Angene Chemical. Benzoic acid, 3-cyclopropyl-|1129-06-2. [Link]
-
Solutions Pest & Lawn. Triclopyr 3 Weed Control Herbicide 2.5 Gallon Container. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 282065, 3-Cyclopropylbenzoic acid. [Link]
-
Pandey, V., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed. [Link]
-
Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PubMed. [Link]
-
Paudel, P., et al. (2020). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. PubMed. [Link]
-
Veloukas, T., et al. (2011). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. PubMed. [Link]
-
Nguyen, H. T. T., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. [Link]
-
Ciesla, L. M., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. National Institutes of Health. [Link]
-
Wikipedia. Triclopyr. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Chemical Synthesis: The Versatility of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid. [Link]
-
Kim, J. H., & Campbell, B. C. (2012). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. PubMed. [Link]
-
Wacker Chemie AG. Agrochemical solutions. [Link]
-
Yang, S., et al. (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. [Link]
-
Young, D., et al. (2017). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. PubMed. [Link]
-
Hu, D., et al. (2024). Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. PubMed. [Link]
-
Bayer Crop Science. (2025). Fungicide Modes of Action. [Link]
-
Campos-Fink, M., et al. (2017). Chlorogenic acid is a fungicide active against phytopathogenic fungi. PubMed. [Link]
-
Wikipedia. Mecoprop. [Link]
-
Gil, J. H., et al. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. PubMed Central. [Link]
-
Bayer Crop Science Canada. Prosaro® PRO Fungicide. [Link]
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Application Note & Protocol: A Scalable Synthesis of 3-Cyclopropoxybenzoic Acid for Pharmaceutical Research and Development
Abstract
This document provides a comprehensive, in-depth guide for the synthesis and scale-up of 3-Cyclopropoxybenzoic acid, a key building block in the development of various pharmaceutical compounds.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and scalable methodology. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical considerations for transitioning from laboratory to pilot-plant scale. Adherence to these protocols will facilitate a safe, efficient, and reproducible production of high-purity this compound.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features contribute to the desirable pharmacokinetic and pharmacodynamic properties of the final drug candidates. The increasing demand for this intermediate necessitates a well-characterized and scalable synthetic route. This application note details a reliable protocol for the synthesis of this compound via the Williamson ether synthesis, starting from readily available commercial reagents. Furthermore, it addresses the common challenges encountered during the scale-up process, providing practical solutions to ensure a smooth transition from the laboratory bench to larger-scale production.
Chemical Synthesis: The Williamson Etherification Approach
The synthesis of this compound is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4][5] In this specific application, the phenoxide derived from a 3-hydroxybenzoic acid ester reacts with a cyclopropyl halide to form the desired ether, followed by hydrolysis of the ester to yield the final carboxylic acid.
Overall Synthetic Scheme
The two-step synthesis involves the etherification of methyl 3-hydroxybenzoate followed by saponification of the resulting ester.
Caption: Overall synthetic route for this compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of Methyl 3-cyclopropoxybenzoate
-
Reactor Setup: To a clean, dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask until the solid reagents are fully submerged and can be stirred efficiently.
-
Reagent Addition: While stirring the mixture under a nitrogen atmosphere, add cyclopropyl bromide (1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-cyclopropoxybenzoate.
Step 2: Synthesis of this compound (Saponification)
-
Reactor Setup: To a round-bottom flask, add the crude methyl 3-cyclopropoxybenzoate from the previous step.
-
Solvent and Reagent Addition: Add a 1:1 mixture of methanol and 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux (approximately 70-75°C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Acidification: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2N hydrochloric acid. A white precipitate will form.
-
Isolation: Filter the solid precipitate and wash it thoroughly with cold deionized water to remove any inorganic salts.[6]
-
Drying: Dry the solid product in a vacuum oven at 60-70°C until a constant weight is achieved.
Purification: Recrystallization
For obtaining high-purity this compound suitable for pharmaceutical applications, recrystallization is a highly effective method.[6][7]
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
-
Procedure: a. Dissolve the crude, dry product in a minimal amount of hot ethanol. b. To the hot solution, add hot water dropwise until a slight turbidity persists. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, which will induce the formation of crystals. For maximizing recovery, the flask can be further cooled in an ice bath. e. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture. f. Dry the purified crystals under vacuum to a constant weight.
Scale-Up Considerations and Protocol
Transitioning from a laboratory scale to a pilot or production scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.[8]
| Challenge | Laboratory Scale (1 L) | Pilot Scale (100 L) | Mitigation Strategy |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat dissipation. | Low surface-area-to-volume ratio, risk of exothermic runaway.[8] | - Use a jacketed reactor with a reliable temperature control unit. - Control the rate of addition of exothermic reagents. - Ensure accurate temperature monitoring within the reactor. |
| Mixing | Homogeneous mixing is easily achieved with a magnetic stirrer. | Inefficient mixing can lead to localized "hot spots" and side reactions.[8] | - Employ a robust overhead mechanical stirrer with appropriate impeller design. - Perform mixing studies to ensure homogeneity. |
| Reagent Addition | Reagents are added quickly. | Controlled addition is crucial to manage exotherms and maintain optimal reaction conditions. | - Utilize a programmable dosing pump for controlled addition of reagents. |
| Crystallization | Rapid cooling in an ice bath is common. | Uncontrolled cooling can lead to impurities and poor crystal morphology. | - Implement a programmed cooling profile to control crystal growth. - Consider seeding the solution to induce crystallization. |
Pilot Scale Protocol Outline
-
Pre-run Safety Check: Ensure all equipment is clean, dry, and functioning correctly. Review the Material Safety Data Sheets (MSDS) for all chemicals.[9][10][11][12][13]
-
Reactor Charging: Charge the jacketed reactor with methyl 3-hydroxybenzoate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the reactor.
-
Inerting: Purge the reactor with nitrogen to create an inert atmosphere.
-
Controlled Reagent Addition: Add cyclopropyl bromide via a dosing pump over a calculated period to control the exotherm.
-
Reaction and Monitoring: Heat the reactor to the set temperature and monitor the reaction by in-process controls (e.g., HPLC).
-
Work-up and Isolation: Upon completion, cool the reactor and proceed with the aqueous work-up, extraction, and solvent swap for the subsequent hydrolysis step.
-
Saponification and Precipitation: Perform the hydrolysis in the reactor. Carefully control the rate of acid addition during precipitation to manage any gas evolution and exotherm.
-
Filtration and Drying: Isolate the product using a suitable filter (e.g., Nutsche filter-dryer) and dry it under vacuum.
Caption: Workflow for scaling up this compound production.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications for pharmaceutical use, a series of analytical tests must be performed.[14][15]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Purity | HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | To be determined |
| Residual Solvents | GC-HS | Within ICH limits |
Analytical Method Outlines
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is suitable for purity analysis.[16] UV detection at an appropriate wavelength should be used.
-
NMR: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, multiplicities, and integration values should be consistent with the structure of this compound.
-
GC-HS: Gas chromatography with a headspace sampler is used to determine the levels of residual solvents from the synthesis and purification steps.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[10][13]
-
Reagent Handling:
-
Cyclopropyl bromide: Is a volatile and flammable liquid. Handle with care and avoid inhalation.
-
DMF: Is a reproductive toxin. Avoid skin contact and inhalation.
-
Potassium Carbonate: Can cause skin and eye irritation.[10]
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive. Handle with extreme care to avoid burns.
-
-
Emergency Procedures:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Spills: Absorb spills with an inert material and dispose of them as hazardous waste.[12]
-
References
- Fisher Scientific. (2012-05-01).
- 3 - SAFETY D
- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google P
- Williamson Ether Synthesis.
- Sigma-Aldrich. (2024-09-06).
- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy)
- Fisher Scientific.
- ChemicalBook. (2025-07-19).
- AngeneChemical. Benzoic acid, 3-cyclopropyl-|1129-06-2.
- Wikipedia. Williamson ether synthesis.
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023-01-22). Williamson Ether Synthesis.
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- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Prepar
- Guidechem. 3-Cyclopropylbenzoic acid 1129-06-2 wiki.
- PubMed.
- ResearchGate. (2024-04-10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Efficient production of 3-hydroxypropionate from fatty acids feedstock in Escherichia coli.
- Benchchem. Technical Support Center: Scaling Up 3-Acetylbenzoic Acid Production.
- CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Analytical Methods in Quality Control of Scientific Public
- cipac.org. (2020-06-08). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- A3P. Established Conditions for Analytical Procedures and QbD: current situation and future perspectives for enhanced change management paradigm.
- US Pharmacopeia (USP). Life Cycle Management of Analytical Methods.
- Reddit. (2023-06-20).
- NIH. (2022-07-19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- YouTube. (2024-04-13).
- MDPI. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review.
- PubMed Central. (2023-03-29).
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyclopropoxybenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 3-Cyclopropoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to maximize yield, purity, and efficiency in their synthetic workflows. We will delve into the common challenges encountered during this synthesis, providing not just solutions, but the chemical reasoning behind them.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Williamson ether synthesis, appears straightforward but presents several critical optimization points. The primary challenge lies in the dual reactivity of the starting material, 3-hydroxybenzoic acid, which possesses both a nucleophilic phenol and a carboxylic acid group. This guide will focus on navigating these challenges to achieve high-yield, reproducible results.
Core Synthesis Strategy: A Two-Step Approach
The most reliable method to synthesize this compound involves a two-step process to prevent unwanted side reactions. Direct alkylation of 3-hydroxybenzoic acid is often problematic due to the acidic proton of the carboxylic acid, which can interfere with the base used for phenoxide formation. Therefore, a protection strategy is highly recommended.
Caption: Recommended two-step synthesis workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is disappointingly low (<50%). What are the primary factors I should investigate?
Low yields in this synthesis can almost always be traced back to one of four areas: inefficient phenoxide formation, competing side reactions, suboptimal reaction conditions, or issues with the starting materials.
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting low reaction yields.
Q2: Should I use 3-hydroxybenzoic acid directly or its ester? Why is this important?
You should always start with the ester form (e.g., methyl or ethyl 3-hydroxybenzoate).
The reason is chemical compatibility. The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide.[1] If the carboxylic acid is present, the base will preferentially deprotonate it, as it is significantly more acidic than the phenol. This consumes your base and forms a carboxylate, which is not the desired nucleophile for the subsequent S_N2 reaction. This can lead to a complex mixture of products or failure of the reaction altogether.[2] Esterification of the carboxylic acid protects this group, allowing the phenolic hydroxyl to react as intended.[2][3]
Q3: What is the optimal Base/Solvent system for the etherification step?
The choice of base and solvent is critical for achieving high conversion rates.[4] The goal is to fully deprotonate the phenol without promoting side reactions. Polar aprotic solvents are generally preferred as they solvate the cation but leave the phenoxide anion highly reactive.[5][4]
| Base | Solvent | Temperature (°C) | Key Considerations |
| K₂CO₃ (Potassium Carbonate) | DMF, Acetonitrile | 60 - 80 | A cost-effective and mild base. Often sufficient for phenols. Reaction may require longer times.[6] A good starting point for optimization. |
| NaH (Sodium Hydride) | THF, DMF | RT - 60 | A very strong, non-nucleophilic base that provides irreversible deprotonation.[4][7] Ensures full formation of the phenoxide. Use with caution. |
| Cs₂CO₃ (Cesium Carbonate) | DMF, Acetonitrile | 60 - 80 | Often gives higher yields due to the "cesium effect," which increases the nucleophilicity of the phenoxide. More expensive.[8] |
| KOH (Potassium Hydroxide) | DMSO, DMF | 60 - 100 | A strong, inexpensive base. Ensure the reaction medium is anhydrous to avoid competing hydrolysis reactions. |
Expert Tip: For this specific substrate, a combination of Potassium Carbonate in DMF at 70°C is a robust and scalable starting point.[8] If yields are still low, switching to a stronger base like Sodium Hydride may be beneficial.
Q4: I'm performing the saponification of the ester, but the reaction seems incomplete or I'm getting a messy workup. What can I do?
Saponification is the final deprotection step. Common issues include incomplete hydrolysis or difficulty isolating the product.
-
Ensure Sufficient Base and Time: Use at least 1.5-2.0 equivalents of base (NaOH or LiOH). Monitor the reaction by TLC until all the starting ester is consumed. Heating the reaction to 60-70°C can significantly speed up the process.[8]
-
Workup Strategy:
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Perform an extraction with an organic solvent (e.g., ethyl acetate or ether) to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of ~2. The this compound should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
-
Q5: My final product has a low melting point and looks impure. How can I effectively purify it?
The most common purification method for the final product is recrystallization .[3][9]
-
Solvent Selection: A mixed solvent system often works best. A good starting point is an ethanol/water or isopropanol/water mixture.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot alcohol. Slowly add hot water until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot alcohol to redissolve the solid, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]
Key Experimental Protocols
Protocol 1: Esterification of 3-Hydroxybenzoic Acid
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).
-
Add methanol (approx. 10 volumes, e.g., 10 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.[10]
-
Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis (General Procedure)
Caption: The two-stage mechanism of the Williamson ether synthesis.
-
Under an inert atmosphere (e.g., Nitrogen), add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous DMF (approx. 5-10 volumes) to a dry flask.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopropyl bromide (1.2 - 1.5 eq) dropwise.[11]
-
Heat the reaction mixture to 70°C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-cyclopropoxybenzoate.
Protocol 3: Saponification to Final Product
-
Dissolve the crude methyl 3-cyclopropoxybenzoate (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq in water).
-
Heat the mixture to 60°C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove impurities.
-
Acidify the aqueous layer to pH ~2 with 2N HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude this compound. Purify by recrystallization as needed.
References
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Technical Support Center: Synthesis of 3-Cyclopropoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Cyclopropoxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. The most common synthetic route is the Williamson ether synthesis, which involves the O-alkylation of a 3-hydroxybenzoic acid derivative with a cyclopropyl electrophile. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide will help you understand, troubleshoot, and minimize these undesired pathways.
The primary transformation involves the reaction of a 3-hydroxybenzoate species with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base. The reaction is typically followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of a 3-hydroxybenzoic acid ester with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopropyl electrophile in an S_N2 reaction.[1][2][3] The resulting ester is then hydrolyzed to afford the desired this compound.
Q2: Why is the ester of 3-hydroxybenzoic acid often used as the starting material instead of the acid itself?
A2: Using the ester form protects the carboxylic acid functionality from reacting with the base used in the reaction. The acidic proton of the carboxylic acid would be readily deprotonated by the base, consuming an equivalent of the base and potentially leading to unwanted side reactions or solubility issues. The ester can be easily hydrolyzed in a subsequent step to yield the final product.
Q3: What are the most common side reactions I should be aware of?
A3: The two most significant side reactions are E2 elimination of the cyclopropyl halide and C-alkylation of the phenoxide intermediate.[4] Decarboxylation of the benzoic acid can also be a concern under harsh basic conditions and high temperatures.[5]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the starting material, the reaction mixture, and a co-spot on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound
Possible Cause A: Incomplete reaction.
-
Troubleshooting:
-
Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to completely deprotonate the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. Use at least one equivalent of the base.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the S_N2 reaction.[6]
-
Possible Cause B: Competing E2 elimination.
-
Troubleshooting:
-
Temperature Control: Elimination reactions are often favored at higher temperatures.[4] Try running the reaction at a lower temperature for a longer period.
-
Choice of Base: While a strong base is necessary, a very hindered base can favor elimination. Consider using a less sterically demanding base like potassium carbonate.
-
Issue 2: Presence of an Isomeric Impurity in the Final Product
Possible Cause: C-alkylation of the phenoxide.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing C-alkylation.[4]
-
Counter-ion: The nature of the cation can also play a role. The use of phase-transfer catalysts can sometimes improve the selectivity for O-alkylation by creating a "naked" and more reactive phenoxide anion.[1]
-
Issue 3: Formation of Phenol as a Byproduct
Possible Cause: Decarboxylation of 3-hydroxybenzoic acid.
-
Troubleshooting:
-
Temperature Control: Decarboxylation of hydroxybenzoic acids is typically promoted by high temperatures.[5][7] Avoid excessive heating, especially during the hydrolysis step or if the reaction is run under strongly basic conditions.
-
Reaction Conditions: Certain catalysts and harsh reaction conditions can facilitate decarboxylation.[8][9] Stick to milder conditions where possible.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired Williamson ether synthesis pathway and the competing side reactions of E2 elimination and C-alkylation.
Caption: Main reaction and side pathways in the synthesis of 3-cyclopropoxybenzoate ester.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Cyclopropoxybenzoate
-
To a solution of ethyl 3-hydroxybenzoate (1 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-cyclopropoxybenzoate.
Protocol 2: Hydrolysis of Ethyl 3-Cyclopropoxybenzoate
-
Dissolve the ethyl 3-cyclopropoxybenzoate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until all the starting ester has been consumed.[10]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated HCl until the pH is ~2.
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Prevention and Mitigation Strategies |
| E2 Elimination | High reaction temperatures; Sterically hindered bases.[4] | Lower the reaction temperature; Use a less hindered base (e.g., K₂CO₃). |
| C-Alkylation | Protic solvents; Certain counter-ions.[4] | Use polar aprotic solvents (e.g., DMF, acetonitrile); Consider using a phase-transfer catalyst. |
| Decarboxylation | High temperatures, especially under strongly basic or acidic conditions.[5][7] | Avoid excessive heating during the reaction and workup; Use milder reaction conditions. |
| Incomplete Hydrolysis | Insufficient base or reaction time during the hydrolysis step. | Use an excess of base (e.g., NaOH); Ensure sufficient reaction time at reflux.[10] |
References
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
ResearchGate. Reaction mechanism of the decarboxylation of 3‐hydroxybenzoic acid with ChCl. [Link]
- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Wiley Online Library. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
- Google Patents. US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids.
-
Khan Academy. Williamson ether synthesis. [Link]
-
Chemistry Stack Exchange. What is a probable mechanism for acid catalysed decarboxylation of alpha-hydroxy acid?[Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Hydroxybenzoic Acid: Synthesis and Applications in Organic Chemistry. [Link]
-
ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
-
Chemguide. hydrolysis of esters. [Link]
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Technical Support Center: Troubleshooting Impurities in 3-Cyclopropoxybenzoic Acid Preparation
Welcome to the Technical Support Center for the synthesis of 3-Cyclopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the preparation of this valuable compound. By understanding the underlying chemical principles of the synthetic routes and potential side reactions, you can optimize your process, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
There are two primary and well-established synthetic routes for the preparation of this compound. The choice between them often depends on the availability of starting materials, scalability, and the desired impurity profile.
-
Route 1: Williamson Ether Synthesis. This is a classical and widely used method for forming ethers. In this case, it involves the reaction of a 3-hydroxybenzoate ester with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid.
-
Route 2: Hydrolysis of 3-Cyclopropoxybenzonitrile. This route involves the initial synthesis of 3-Cyclopropoxybenzonitrile, typically from 3-hydroxybenzonitrile and a cyclopropyl halide, followed by hydrolysis of the nitrile group to the carboxylic acid.
Troubleshooting Guide: Williamson Ether Synthesis Route
This route is often preferred due to the relatively mild conditions and the commercial availability of 3-hydroxybenzoic acid derivatives. However, several impurities can arise if the reaction is not carefully controlled.
Diagram: Synthetic Pathway and Potential Impurities (Williamson Ether Synthesis)
Caption: Williamson ether synthesis of this compound and potential impurity formation pathways.
Q2: I am seeing a significant amount of unreacted methyl 3-hydroxybenzoate in my reaction mixture. What could be the cause?
Low conversion in a Williamson ether synthesis can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:
-
Inadequate Base: The phenoxide formation is a crucial first step. Ensure you are using a strong enough base to deprotonate the phenol. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. Also, ensure you are using a sufficient stoichiometric amount of the base (at least one equivalent).
-
Poor Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Insufficient heating or a short reaction time can lead to incomplete conversion.
-
Quality of Reagents: Ensure your cyclopropyl bromide is of good quality and has not degraded. The solvent should be anhydrous, as water can quench the base and hinder the reaction.
Q3: My final product is contaminated with 3-hydroxybenzoic acid. How can I avoid this?
The presence of 3-hydroxybenzoic acid indicates incomplete hydrolysis of the intermediate ester, methyl 3-cyclopropoxybenzoate.
-
Hydrolysis Conditions: Ensure that the hydrolysis is carried out for a sufficient duration and at an adequate temperature to drive the reaction to completion. Refluxing with a suitable concentration of sodium hydroxide or potassium hydroxide in a water/alcohol mixture is a common practice.
-
Stoichiometry of Base: Use a molar excess of the base to ensure complete saponification of the ester.
-
Work-up Procedure: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (typically pH 1-2) to fully protonate the product.
Q4: My analytical data (NMR, HPLC) suggests the presence of isomeric impurities. How can I identify and minimize them?
The formation of isomeric impurities, such as 2- and 4-cyclopropoxybenzoic acid, can occur if the starting material contains isomeric hydroxybenzoates or if the reaction conditions are not optimized for regioselectivity.
-
Starting Material Purity: Always check the purity of your starting methyl 3-hydroxybenzoate to ensure it is free from its isomers.
-
Analytical Identification:
-
HPLC: Isomeric benzoic acids can often be separated by reverse-phase HPLC. Method development may be required, including adjusting the mobile phase composition (e.g., acetonitrile/water with a small amount of acid like TFA or formic acid) and gradient.
-
-
Purification: Careful recrystallization can sometimes separate isomers. A screening of different solvents is recommended.
| Solvent System for Recrystallization of Benzoic Acids | Comments |
| Water | Good for many benzoic acids due to the large difference in solubility between hot and cold water. |
| Ethanol/Water | A common mixed-solvent system that can be fine-tuned for optimal crystallization. |
| Toluene | A good choice for less polar benzoic acid derivatives. |
| Heptane/Ethyl Acetate | Another mixed-solvent system that provides a wide polarity range. |
Troubleshooting Guide: Nitrile Hydrolysis Route
This route is a viable alternative, especially if 3-hydroxybenzonitrile is a more accessible starting material.
Diagram: Synthetic Pathway and Potential Impurities (Nitrile Hydrolysis)
Caption: Nitrile hydrolysis pathway for this compound and potential impurity formation.
Q5: My hydrolysis reaction seems to stall, and I am isolating a significant amount of 3-cyclopropoxybenzamide. How can I drive the reaction to completion?
The formation of the amide is an intermediate step in the hydrolysis of a nitrile to a carboxylic acid. Isolating the amide indicates that the reaction has not gone to completion.
-
Reaction Conditions: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions, such as prolonged heating in the presence of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Acid/Base Concentration: Ensure you are using a sufficiently concentrated acid or base solution.
-
Temperature and Time: Increase the reaction temperature and/or extend the reaction time. Monitor the disappearance of the amide intermediate by TLC or HPLC.
-
Water Content: Ensure that there is an adequate amount of water present in the reaction mixture, as it is a key reagent in the hydrolysis.
Q6: I am concerned about impurities from the starting 3-hydroxybenzonitrile. What should I look out for?
As with any multi-step synthesis, the purity of the starting materials is critical.
-
Isomeric Purity: Ensure your 3-hydroxybenzonitrile is free from 2- and 4-hydroxybenzonitrile. Any isomeric impurities in the starting material will likely be carried through the synthesis to form the corresponding isomeric cyclopropoxybenzoic acids.
-
Other Impurities: Analyze the starting material for any other potential impurities that could interfere with the reaction or be difficult to remove from the final product.
Analytical Protocols
Protocol 1: General HPLC Method for Purity Analysis
This method can be used as a starting point for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for the specific separation of all potential impurities.
Protocol 2: Sample Preparation for NMR Analysis
Accurate structural elucidation and impurity identification rely on high-quality NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire 1H and 13C NMR spectra. For complex mixtures or low-level impurities, 2D NMR techniques such as COSY and HSQC may be beneficial.
Interpreting Mass Spectrometry Data
Mass spectrometry is a powerful tool for confirming the molecular weight of your product and identifying impurities. For benzoic acid derivatives, common fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the cyclopropoxy group may also provide characteristic ions.
References
- ResearchGate. (n.d.). SUPPORTING INFORMATION.
Sources
Technical Support Center: Purification of 3-Cyclopropoxybenzoic Acid
Welcome to the technical support center for the purification of 3-Cyclopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the purification of this compound. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your final product.
I. Understanding the Purification Challenges
The purification of this compound, while seemingly straightforward, presents several challenges that can impact yield and purity. These challenges primarily stem from the physicochemical properties of the target molecule and the impurities generated during its synthesis.
Common Synthesis Route and Associated Impurities:
This compound is commonly synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a benzoic acid derivative (like methyl 3-hydroxybenzoate) followed by nucleophilic substitution with a cyclopropyl halide.
The primary impurities encountered often include:
-
Unreacted Starting Materials: Such as methyl 3-hydroxybenzoate and cyclopropyl bromide.
-
Byproducts of Side Reactions: Including alkene formation from the elimination (E2) reaction of the cyclopropyl halide, which is a common competing pathway in Williamson ether synthesis.[1][2]
-
Solvent and Reagent Residues: Residual solvents like DMF or acetone and any excess base used in the reaction.[3]
-
Products of C-alkylation: Phenoxides can act as ambident nucleophiles, leading to the formation of C-alkylated byproducts, although O-alkylation is generally favored.[1]
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" During Recrystallization | The compound is precipitating from the solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.[4][5][6][7] | 1. Reheat and Dilute: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[4][8] 2. Change Solvent System: Consider using a different solvent or a solvent mixture that has a lower boiling point or in which the compound is slightly more soluble at room temperature. 3. Induce Crystallization at a Lower Temperature: After slow cooling, if no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation at a lower temperature.[4][9] |
| Low Recovery Yield | 1. Excessive Solvent: Too much solvent was used, leading to a significant portion of the product remaining in the mother liquor.[4] 2. Premature Crystallization: The compound crystallized during hot filtration. 3. Inappropriate Washing Solvent: The crystals were washed with a solvent in which they have significant solubility. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[4][10] 2. Preheat Apparatus: Preheat the filtration funnel and receiving flask to prevent premature crystallization.[4] 3. Use Ice-Cold Solvent for Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4][10] |
| Colored Impurities in Final Product | The chosen recrystallization solvent did not effectively remove colored impurities. | Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use charcoal sparingly as it can also adsorb the desired product.[4] |
| Incomplete Separation by Column Chromatography | 1. Inappropriate Solvent System: The polarity of the eluent is too high, causing all components to elute together, or too low, resulting in no elution. 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize Solvent System: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution may be necessary for difficult separations.[11][12] 2. Proper Loading: Use an appropriate ratio of adsorbent to sample, typically 20-50 times the sample weight.[13] Dissolve the sample in a minimal amount of solvent before loading.[13][14] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: While the ideal solvent must be determined experimentally, a good starting point for benzoic acid derivatives is often a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[15][16] Water can be a good choice for many benzoic acids due to the significant difference in solubility at hot versus cold temperatures.[9][10][17] For this compound, which is more organic-soluble than benzoic acid, a mixed solvent system like ethanol/water or acetone/water may be more effective.[15]
Q2: How can I effectively remove unreacted methyl 3-hydroxybenzoate?
A2: Unreacted methyl 3-hydroxybenzoate is more polar than the desired product. During column chromatography with a normal phase silica gel, it will be more strongly adsorbed and elute later.[13] Therefore, a solvent system of intermediate polarity (e.g., a mixture of hexanes and ethyl acetate) should allow for the elution of this compound before the more polar starting material.[3]
Q3: My NMR spectrum shows persistent impurities. What are they likely to be and how can I remove them?
A3: Persistent impurities could be structurally similar byproducts, such as isomers or C-alkylated products.[1] If these impurities have different polarities, column chromatography is the most effective method for their removal.[3][13] Analyzing the NMR spectrum for characteristic peaks of common solvents and byproducts can help in their identification.[18][19][20]
Q4: Is it better to use a primary or secondary cyclopropyl halide in the synthesis to minimize purification challenges?
A4: To minimize the formation of alkene byproducts via E2 elimination, it is highly recommended to use a primary alkyl halide (or in this case, a primary cyclopropyl halide if applicable, though cyclopropyl halides are inherently secondary-like in reactivity).[1][2] The use of primary halides favors the desired SN2 reaction pathway.[21][22]
Q5: Can I use an acid-base extraction to purify this compound?
A5: Yes, an acid-base extraction can be a very effective initial purification step. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic this compound will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.[23]
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[9][10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][24]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[4][10]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate). The ideal system should provide good separation between the product and impurities, with an Rf of ~0.2-0.3 for the product.[3][11][12]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.[13][14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[13][14]
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.[11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Visualizing the Purification Workflow
Caption: A typical workflow for the purification of this compound.
VI. References
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]
-
ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
-
Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Available at:
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Available at: [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Available at: [Link]
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Available at:
-
Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-|1129-06-2. Available at: [Link]
-
ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Google Patents. (n.d.). US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids. Available at:
-
European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Available at: [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. Available at: [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Available at: [Link]
-
SpringerLink. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Available at: [Link]
-
Stony Brook University. (2012). Chemistry 210 Experiment Ib. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. Available at: [Link]
-
European Journal of Biotechnology and Bioscience. (n.d.). By using RP-HPLC Technique, Quantitative and Qualitative analysis of Gallic acid from Industrial waste. Available at: [Link]
Sources
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- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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Technical Support Center: Improving the Solubility of 3-Cyclopropoxybenzoic Acid for In Vitro Studies
Welcome to the technical support guide for 3-Cyclopropoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in aqueous media for in vitro studies. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A: this compound is an organic carboxylic acid with significant non-polar character, attributed to its benzene ring and cyclopropyl group.[1][2] Its predicted XLogP3 value of 2.9 indicates a preference for lipophilic (non-polar) environments over aqueous ones.[2] The protonated carboxylic acid group is only weakly polar, leading to low intrinsic solubility in neutral water or buffered solutions.[3]
Q2: What is the best solvent to prepare an initial stock solution?
A: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is an excellent starting point.[4][5] DMSO is a powerful solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[5][6] For most in vitro applications, a high-concentration stock solution (e.g., 10-50 mM) is prepared in 100% DMSO and then serially diluted.
Q3: My compound dissolves in 100% DMSO, but precipitates when I add it to my cell culture medium. Why?
A: This is a common and expected phenomenon known as "precipitation upon dilution." Your high-concentration DMSO stock is a stable solution. However, when you introduce a small volume of this stock into a large volume of an aqueous buffer, the DMSO concentration plummets, and the environment becomes predominantly aqueous. Since this compound has low aqueous solubility, it "crashes out" of the solution. The troubleshooting guide below provides detailed strategies to overcome this.
Q4: How does pH affect the solubility of this compound?
A: The pH of the aqueous medium is the most critical factor governing the solubility of this compound. As a carboxylic acid, it can exist in two forms: a neutral, protonated form (less soluble) and a charged, deprotonated carboxylate form (more soluble).[7][8] By raising the pH above the compound's dissociation constant (pKa), the equilibrium shifts towards the charged, more water-soluble form.[9][10] The pKa of the parent compound, benzoic acid, is approximately 4.2, and this compound is expected to have a similar pKa.[11]
In-Depth Troubleshooting & Experimental Guides
This section provides a problem-oriented approach to resolving specific solubility issues you may encounter during your experiments.
Problem 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
This is the most frequent challenge. The goal is to keep the compound in the aqueous phase at the final desired concentration.
Root Cause Analysis:
The final concentration of your compound in the assay buffer exceeds its maximum aqueous solubility under the given conditions (pH, temperature, buffer components).
Solution 1: pH-Adjusted Solubilization
The most effective strategy for a carboxylic acid is to convert it into its more soluble salt form.[12][13] This is achieved by deprotonating the carboxylic acid with a base.
Causality: The Henderson-Hasselbalch equation dictates that when the pH of a solution is significantly higher than the pKa of an acidic functional group, the group will exist predominantly in its ionized (deprotonated) state. This charged species is significantly more polar and thus more soluble in water.[8][9]
-
Molar Equivalents: Weigh out your this compound. For each mole of the compound, you will add one molar equivalent of a strong base (e.g., Sodium Hydroxide, NaOH).
-
Initial Suspension: Add a small amount of purified water or your final buffer to the solid compound. It will likely form a slurry.
-
Base Addition: While stirring, add 1.0 M NaOH dropwise. As the base is added, the compound will react to form the sodium salt (sodium 3-cyclopropoxybenzoate), which will dissolve.
-
Volume Adjustment & pH Check: Once the compound is fully dissolved, bring the solution to the final desired stock concentration with your buffer. Check the pH; it should be well above the pKa (e.g., >7.0).
-
Final Dilution: This aqueous stock solution can now be safely diluted into your final assay medium without the risk of precipitation, as the compound is already in its soluble salt form.
Solution 2: Utilizing Co-solvents
If pH modification is not suitable for your experimental system, using a co-solvent in the final medium can increase solubility.[][15]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This makes the aqueous environment more "hospitable" to non-polar molecules, thereby increasing their solubility.
-
Cellular Toxicity: Co-solvents can be toxic to cells. The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid artifacts.
-
Common Co-solvents: Besides DMSO, other less-toxic co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol can be used, but their solubilizing power may be lower.[][16]
Problem 2: I am observing assay interference or cellular toxicity.
Root Cause Analysis:
The issue may not be the compound itself, but the solubilization vehicle (e.g., high concentrations of DMSO or extreme pH).
Solution 1: Vehicle Control Experiments
Always run parallel experiments using a "vehicle control." This is an identical treatment that includes the solubilizing agent (e.g., 0.1% DMSO, pH-adjusted buffer) but lacks the test compound. This allows you to subtract any background effects caused by the vehicle.
Solution 2: Exploring Advanced Solubilization Techniques
If standard methods fail or cause toxicity, consider complexation agents like cyclodextrins.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18] They can encapsulate the non-polar part of a guest molecule, like this compound, forming an "inclusion complex."[19][20] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[17][21]
Data Summary & Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [22][23] |
| Molecular Weight | 162.19 g/mol | [2][22] |
| Appearance | Crystalline Solid | [1][22] |
| Melting Point | 119-120 °C | [22] |
| XLogP3 (Lipophilicity) | 2.9 | [2] |
| pKa (estimated) | ~4.2 (based on benzoic acid) | [11] |
| Solubility in Water | Low at neutral pH | [3] |
| Solubility in Organic Solvents | Moderately to highly soluble in solvents like DMSO, ethanol, methanol. | [1][24][25] |
Visual Workflow Guides
Decision Pathway for Solubilization Strategy
This diagram outlines a logical workflow for selecting the appropriate solubilization method for this compound.
Caption: Decision tree for solubilizing this compound.
Chemical Equilibrium and pH
This diagram illustrates how pH influences the ionization state and, consequently, the solubility of this compound.
Caption: pH-dependent equilibrium of this compound.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
- Vertex AI Search. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
- Vertex AI Search. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Vertex AI Search. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?.
- Vertex AI Search. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Vertex AI Search. (2024, August 30). Cas no 1129-06-2 (3-Cyclopropylbenzoic acid).
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Vertex AI Search. (2026, January 7). pH adjustment: Significance and symbolism.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MySkinRecipes. (n.d.). 3-Cyclopropylbenzoic acid.
- AngeneChemical. (n.d.). Benzoic acid, 3-cyclopropyl-|1129-06-2.
- BenchChem. (n.d.). how to improve the solubility of 1-Methyl-7-nitroindazole-3-carboxylic acid for in vivo studies.
- National Center for Biotechnology Information. (n.d.). 3-Cyclopropylbenzoic acid. PubChem.
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- MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
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- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
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- Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
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preventing C-alkylation side products in Williamson ether synthesis
A-Z Guide for Preventing C-Alkylation Side Products
Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with selectivity in their reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.
This guide will focus on one of the most common and frustrating side reactions: competitive C-alkylation, particularly when using phenoxides or other enolate-like nucleophiles.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of my desired ether (O-alkylation) and a product where the alkyl group is on the ring (C-alkylation). What's happening?
A: You are observing the classic reactivity of an ambident nucleophile .[1][2] Phenoxide and enolate ions have two reactive sites because the negative charge is delocalized through resonance between the oxygen atom and a carbon atom (in the case of phenoxides, the ortho and para positions of the ring).[3][4]
-
O-alkylation occurs when the oxygen atom acts as the nucleophile, forming the desired ether.
-
C-alkylation occurs when the carbon atom of the ring or the α-carbon acts as the nucleophile, forming a new carbon-carbon bond.[5]
The reaction pathway is a competition between these two sites, and the outcome is highly dependent on your reaction conditions.[6][7]
The Core Problem: O- vs. C-Alkylation
The central challenge stems from the dual nature of the enolate or phenoxide ion. Both the oxygen and the carbon can attack the electrophilic alkyl halide.
Troubleshooting Guide: A Parameter-Based Approach
To maximize O-alkylation, you must choose conditions that make the oxygen atom the more favorable nucleophilic site. This can be rationalized using principles like Hard and Soft Acid-Base (HSAB) theory, which states that hard acids prefer to react with hard bases, and soft acids with soft bases.[8][9] The highly electronegative oxygen is a "hard" nucleophilic center, while the more polarizable carbon is "soft".[10]
Q2: How does my choice of SOLVENT affect the O/C alkylation ratio?
A: This is arguably the most critical factor. The solvent's ability to solvate the different parts of your nucleophile and its counter-ion dramatically influences the outcome.[11][12]
-
To Favor O-Alkylation (Ether): Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2][5] These solvents are excellent at solvating the metal cation (e.g., Na⁺, K⁺) but poorly solvate the oxygen anion.[5][13] This leaves the oxygen "naked" and highly reactive, making it more available for the Sɴ2 attack.[5][14] For example, changing the solvent from methanol to acetonitrile can improve the O:C product ratio from 72:28 to 97:3.[15]
-
Conditions that Favor C-Alkylation: Protic solvents (e.g., water, ethanol, methanol) will hydrogen-bond with the oxygen atom of the phenoxide.[3][5] This solvation shell effectively blocks the oxygen, making it less nucleophilic and promoting attack from the less-hindered and less-solvated carbon positions on the ring.[3][5]
Q3: Does the ALKYLATING AGENT (R-X) matter?
A: Yes, profoundly. The nature of both the alkyl group (R) and the leaving group (X) is key.
-
Alkyl Group (R): The Williamson ether synthesis is an Sɴ2 reaction.[2][16] Therefore, it works best with methyl or primary alkyl halides.[16][17] Secondary halides are prone to the competing E2 elimination reaction, and tertiary halides will almost exclusively yield elimination products.[14][16][17]
-
Leaving Group (X) & HSAB Theory: The leaving group influences the "hardness" of the electrophilic carbon.
-
To Favor O-Alkylation (Hard-Hard Match): Use a "harder" alkylating agent. Alkyl sulfates (R-OSO₂-R') and tosylates (R-OTs) are harder electrophiles than alkyl halides and will preferentially react with the hard oxygen atom.[18]
-
Conditions that Favor C-Alkylation (Soft-Soft Match): Softer leaving groups, like iodide (I⁻), make the electrophile softer.[19] Alkyl iodides (R-I) are more likely to react with the soft carbon atom of the nucleophile, leading to more C-alkylation.[18][19] The general softness trend for halides is I > Br > Cl.[19]
-
Q4: What is the role of the COUNTER-ION (e.g., Na⁺ vs. K⁺)?
A: The metal counter-ion influences the reactivity of the oxygen atom.[1][20]
-
To Favor O-Alkylation: Larger, "softer" cations like Potassium (K⁺) or Cesium (Cs⁺) form looser ionic bonds with the oxygen anion. This increased dissociation makes the oxygen more available for nucleophilic attack.
-
Conditions that Favor C-Alkylation: Smaller, "harder" cations like Lithium (Li⁺) form a tighter ion pair with the oxygen.[21] This strong coordination can hinder the oxygen's ability to react, giving the carbon atom a greater opportunity to attack the electrophile.[3]
Q5: How does TEMPERATURE affect the reaction?
A: Temperature control is a balancing act.
-
General Conditions: Williamson ether syntheses are often conducted between 50-100 °C.[2]
-
Troubleshooting: C-alkylation often has a higher activation energy than O-alkylation. If you are seeing significant C-alkylation, lowering the reaction temperature may favor the O-alkylated product. However, be aware that lower temperatures also favor the Sɴ2 reaction over the competing E2 elimination, which is beneficial if you are using a secondary alkyl halide.[14]
Summary Table for Optimizing O-Alkylation
| Parameter | Condition Favoring O-Alkylation (Ether) | Condition Favoring C-Alkylation (Side Product) | Mechanistic Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile)[5][13] | Protic (Methanol, Ethanol, Water)[3][5] | Aprotic solvents leave the oxygen anion "naked" and reactive; protic solvents solvate and block the oxygen via H-bonding.[5] |
| Alkylating Agent (Leaving Group) | Harder leaving groups (Sulfates, Tosylates)[18] | Softer leaving groups (Iodides)[19] | HSAB Principle: Hard oxygen base prefers hard electrophile; soft carbon base prefers soft electrophile.[18] |
| Alkylating Agent (Alkyl Group) | Methyl or Primary (e.g., CH₃-Br)[16][17] | Secondary or Tertiary (e.g., (CH₃)₂CH-Br) | Sɴ2 reaction is sensitive to steric hindrance. Bulky groups favor E2 elimination over substitution.[14][16] |
| Counter-ion | Larger, softer cations (K⁺, Cs⁺) | Smaller, harder cations (Li⁺)[21] | Larger cations form looser ion pairs, increasing the nucleophilicity of the oxygen.[3] |
| Temperature | Lower temperatures[14] | Higher temperatures | O-alkylation is often the kinetically favored product, which is dominant at lower temperatures. |
Protocol Spotlight: Selective O-Alkylation of 4-tert-Butylphenol
This protocol is designed to maximize the yield of the O-alkylated ether product by applying the principles discussed above.
Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Rationale: K₂CO₃ is a sufficiently strong base for the acidic phenol, and the potassium counter-ion promotes O-alkylation.[5][22]
-
Solvent Addition: Add 30 mL of dry acetonitrile. Rationale: Acetonitrile is a polar aprotic solvent that will favor O-alkylation.[2][5]
-
Inert Atmosphere: Flush the system with nitrogen or argon gas.
-
Heating: Heat the suspension to a gentle reflux (approx. 80-85 °C) with vigorous stirring.
-
Electrophile Addition: Slowly add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes. Rationale: Benzyl bromide is a primary halide, which is ideal for the Sɴ2 reaction and minimizes elimination.[23]
-
Reaction Monitoring: Maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the phenol starting material is fully consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr).
-
Rinse the flask and filter cake with a small amount of ethyl acetate.
-
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl 4-tert-butylphenyl ether.
Final Troubleshooting Flowchart
If you are still experiencing issues, use this decision tree to guide your optimization strategy.
References
-
Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info.
-
Alkylation of enolates. (n.d.). Fiveable.
-
Troubleshooting Williamson ether synthesis side reactions. (n.d.). Benchchem.
-
Williamson ether synthesis. (n.d.). Wikipedia.
-
Common side reactions in the Williamson synthesis of ethers. (n.d.). Benchchem.
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1195-1211.
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Spiral, Imperial College London.
-
Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (2022). AIChE - Proceedings.
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit.
-
Bachrach, S. M. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3413-3422.
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
-
Identifying and minimizing side reactions in Williamson ether synthesis. (n.d.). Benchchem.
-
Geerlings, P., et al. (1998). Influence of Alkylating Reagent Softness on the Regioselectivity in Enolate Ion Alkylation: A Theoretical Local Hard and Soft Acids and Bases Principle Viewpoint. The Journal of Physical Chemistry A, 102(50), 10329-10337.
-
Trost, B. M. (2012). The Allylic Alkylation of Ketone Enolates. Accounts of Chemical Research, 45(6), 864-878.
-
Neubacher, S. (2012). C- or O-Alkylation? ChemistryViews.
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI.
-
HSAB theory. (n.d.). Wikipedia.
- Arnett, E. M., &...
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- 10. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 23. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Efficient Synthesis of 3-Cyclopropoxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Cyclopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve high-yield, high-purity results.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the formation of an ether linkage to a 3-hydroxybenzoic acid scaffold. While seemingly straightforward, this process presents several challenges that can impact yield and purity. The choice of catalyst and reaction conditions is paramount to overcoming these hurdles. This guide will explore the common synthetic routes, focusing on catalyst selection and troubleshooting for each step.
A prevalent and practical approach involves a two-step sequence: the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via esterification, followed by etherification of the phenolic hydroxyl group, and concluding with deprotection (hydrolysis) to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The most frequently employed strategy is a three-step process designed to manage the reactivity of the functional groups:
-
Esterification: The carboxylic acid group of 3-hydroxybenzoic acid is protected as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent etherification step.[1]
-
Etherification: The phenolic hydroxyl group of the 3-hydroxybenzoic acid ester is then etherified using a cyclopropyl-donating reagent. This is the critical step where catalyst selection plays a pivotal role.
-
Hydrolysis: The ester group is hydrolyzed back to a carboxylic acid to yield the final this compound.[2]
Q2: Why is it necessary to protect the carboxylic acid group?
A2: The carboxylic acid proton is acidic and can interfere with many etherification reactions, particularly those that utilize basic catalysts or reagents. Deprotonation of the carboxylic acid can lead to the formation of a carboxylate salt, which may be less soluble or act as a competing nucleophile, leading to lower yields of the desired ether. Esterification effectively masks the acidic proton, allowing the etherification to proceed cleanly at the phenolic hydroxyl group.
Q3: What are the primary methods for the etherification step?
A3: The three main catalytic approaches for forming the cyclopropoxy ether linkage are:
-
Williamson Ether Synthesis: A classical method involving the reaction of an alkoxide (formed by deprotonating the phenol) with an alkyl halide.[3]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a phenol and an aryl or alkyl halide.
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction, which is a powerful and versatile method for forming carbon-oxygen bonds.[4]
Each method has its own set of advantages and challenges, which will be discussed in detail in the troubleshooting section.
Troubleshooting Guide: Catalyst Selection and Reaction Optimization
This section addresses specific issues you might encounter during the synthesis of this compound and provides targeted solutions.
Problem 1: Low Yield in the Williamson Ether Synthesis of Methyl 3-Cyclopropoxybenzoate
The Williamson ether synthesis is a cost-effective and straightforward method, but low yields are a common frustration.
Caption: Addressing catalyst inefficiency and deactivation.
Potential Causes & Solutions:
-
Inappropriate Ligand Selection (Ullmann & Buchwald-Hartwig): The ligand plays a critical role in stabilizing the metal center, promoting the desired catalytic cycle, and preventing catalyst decomposition.
-
Solution (Ullmann): For copper-catalyzed reactions, N,N-dimethylglycine, phenanthroline derivatives, and picolinic acid have shown to be effective ligands for O-arylation. [5][6]The choice of ligand can influence the reaction's tolerance to different functional groups.
-
Solution (Buchwald-Hartwig): For palladium-catalyzed C-O coupling, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups are generally required to facilitate the reductive elimination step. [4]
-
-
Catalyst Deactivation (Primarily Buchwald-Hartwig): The active Pd(0) catalyst can be sensitive to air and may oxidize to the inactive Pd(II) state. Additionally, aggregation of the palladium catalyst can occur, reducing its activity. [7][8] * Solution: Use of palladium pre-catalysts can be beneficial as they are often more air-stable and generate the active Pd(0) species in situ. [9]Ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. If deactivation is suspected, the addition of a reducing agent may help regenerate the active catalyst, though this is not always straightforward.
-
Substrate or Product Inhibition: In some cases, the starting material or the product can coordinate to the metal center and inhibit the catalytic cycle.
-
Solution: Adjusting the reaction concentration and temperature can sometimes mitigate these effects. Screening different ligands may also identify a system that is less prone to product inhibition.
-
| Catalyst System | Typical Ligands | Common Bases | Key Considerations |
| Ullmann (Cu-based) | N,N-dimethylglycine, 1,10-phenanthroline, picolinic acid | K₃PO₄, Cs₂CO₃ | Ligand choice is crucial for efficiency and substrate scope. [6][10] |
| Buchwald-Hartwig (Pd-based) | Bulky biarylphosphine ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Requires strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. [4] |
Experimental Protocols
Step 1: Esterification of 3-Hydroxybenzoic Acid
This protocol describes the formation of methyl 3-hydroxybenzoate.
-
Reagents and Materials:
-
3-Hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of 3-hydroxybenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC. [1] 3. After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate.
-
Step 2: Williamson Ether Synthesis of Methyl 3-Cyclopropoxybenzoate
-
Reagents and Materials:
-
Methyl 3-hydroxybenzoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Cyclopropyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a solution of methyl 3-hydroxybenzoate in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add cyclopropyl bromide and heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Hydrolysis of Methyl 3-Cyclopropoxybenzoate
-
Reagents and Materials:
-
Methyl 3-cyclopropoxybenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve methyl 3-cyclopropoxybenzoate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC. [2] 3. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization. [11]
-
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Bradley, J. C., et al. (2005). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 12), o4327–o4328. [Link]
-
Strauss, M. J., et al. (2026, January 5). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. [Link]
- Causse, J., & Gaset, A. (1993). Esterification of hydroxybenzoic acids. U.S. Patent No. 5,260,475. Washington, DC: U.S.
- Biscoe, M. R., et al. (2008). Simple, General, and Highly Efficient Method for the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 130(31), 10173–10189.
-
Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2826–2836. [Link]
-
Zhang, Y., et al. (2024). Review of cyclopropyl bromide synthetic process. Proceedings of the 4th International Conference on Materials Chemistry and Environmental Engineering. [Link]
- Google Patents. (n.d.). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Wang, Z., et al. (2006). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Chinese Journal of Organic Chemistry, 26(7), 964-967. [Link]
-
Strauss, M. J., et al. (2026, January 8). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Tale, R. H., et al. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc.[Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Shaughnessy, K. H., et al. (2010). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. The Journal of organic chemistry, 75(21), 7195–7205. [Link]
-
College Chemistry Tutorials. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab [Video]. YouTube. [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
de Boer, J. W., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(14), 5548–5560. [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
ResearchGate. (n.d.). The yield and conversion from the esterification of p-hydroxybenzoic acid with glucose using 3% SO42-/Al2O3 catalyst. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]
-
Reddit. (n.d.). Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of organic chemistry, 75(5), 1791–1794. [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6246-6267. [Link]
-
Grayson, M. N. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 656-665. [Link]
-
Organic Syntheses. (n.d.). Bromocyclopropane. [Link]
-
Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1806. [Link]
-
Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. [Link]
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Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]
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Wang, Y., et al. (2021). Copper-catalyzed O-arylation of phenols with diazonium salts. Organic & Biomolecular Chemistry, 19(24), 5349-5353. [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
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Technical Support Center: Managing Temperature Control in 3-Cyclopropoxybenzoic Acid Reactions
Welcome to the technical support center for handling reactions involving 3-Cyclopropoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who work with this versatile intermediate. Precise temperature control is not merely a procedural step; it is fundamental to ensuring reaction safety, maximizing yield, and achieving the desired product purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific thermal challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the thermal behavior of this compound reactions.
Q1: Why is temperature control so critical for reactions involving this compound?
A1: Temperature control is paramount for three primary reasons:
-
Safety and Exothermicity: Like other carboxylic acids, this compound undergoes highly exothermic neutralization reactions when reacting with bases.[1][2][3] Without proper control, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as a thermal runaway.[4][5] This can result in a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials.[4]
-
Product Purity and Impurity Profile: Many reactions are temperature-sensitive. Elevated temperatures, even localized hot spots from poor mixing, can activate alternative reaction pathways, leading to the formation of impurities.[6][7][8] Conversely, a temperature that is too low can stall a reaction, leaving unreacted starting materials.[9] Precise temperature management ensures the reaction proceeds along the desired kinetic path, minimizing side-product formation.[10]
-
Yield and Reaction Kinetics: Most chemical reactions have an optimal temperature range. For endothermic reactions or those requiring activation energy (like Fischer esterification), insufficient heat will result in slow or incomplete conversion.[9][11] For exothermic reactions, allowing the temperature to climb unchecked can lead to the degradation of reactants, reagents, or the final product, thereby reducing the overall yield.[6]
Q2: What are the most common sources of unexpected heat generation in these reactions?
A2: The primary source of significant heat evolution is the acid-base neutralization reaction.[1][2] When this compound reacts with a strong base (e.g., NaOH, KOH) or even an organic amine, the formation of a salt and water releases a substantial amount of heat.[1] Other potential exothermic events include reactions with certain activating agents used for amide or ester synthesis, or decomposition pathways that might be triggered at elevated temperatures.
Q3: How can I determine the potential thermal hazard of my specific reaction before scaling up?
A3: It is crucial to quantify the thermal risk at a small scale. The most reliable method is Reaction Calorimetry . Techniques like Differential Scanning Calorimetry (DSC) or using a reaction calorimeter (RC1) can provide critical data:
-
Heat of Reaction (ΔHr): Measures the total energy released or absorbed.
-
Heat Flow: Shows the rate of heat generation, which is essential for designing an adequate cooling system.
-
Adiabatic Temperature Rise: Calculates the theoretical maximum temperature the reaction could reach if all cooling were to fail, indicating the worst-case scenario.[12]
Standard benzoic acid is often used as a calibration standard for bomb calorimetry due to its well-documented heat of combustion, highlighting the importance of such characterization.[13][14][15][16]
Q4: What are the key differences in managing temperature at the lab bench versus in a pilot plant reactor?
A4: The primary challenge in scaling up is the change in the surface-area-to-volume ratio .[7][8]
-
Lab Scale (Flask): A small flask has a large surface area relative to its volume. Heat generated by the reaction can dissipate quickly to the surroundings or a cooling bath.
-
Pilot/Production Scale (Reactor): A large reactor has a much smaller surface-area-to-volume ratio. This makes it significantly harder to remove heat.[5][7] An exothermic reaction that was easily managed in the lab can become uncontrollable at scale without a properly engineered cooling system.[8] Mixing efficiency also becomes more critical in large vessels to prevent localized hot spots.[7]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common temperature-related issues.
| Problem Encountered | Potential Root Causes | Recommended Solutions & Actions |
| Sudden, Uncontrolled Temperature Spike | 1. Rate of reagent addition is too fast. 2. Inadequate cooling capacity or coolant flow. 3. Poor mixing, leading to localized concentration and "hot spots".[7] 4. Incorrect initial temperature (not pre-cooled). | 1. Immediately stop reagent addition. 2. Control addition rate using a syringe pump or dropping funnel for slow, dropwise addition.[5][9] 3. Ensure the reactor's cooling system is active and appropriately sized for the reaction's calculated heat output.[4] 4. Increase stirring speed to improve homogeneity, but avoid splashing. 5. For future runs, pre-cool the reaction vessel before starting the addition.[9] |
| Reaction Stalls or Proceeds Too Slowly | 1. Reaction temperature is below the optimal range. 2. Inefficient heat transfer from the heating mantle/bath to the reaction mixture. 3. For reversible reactions like esterification, equilibrium may be reached prematurely.[11] | 1. Verify the temperature of the heating medium and the internal reaction temperature with a calibrated probe.[12] 2. Ensure the reactor is properly seated in the heating mantle or that the bath fluid level is adequate. 3. For reflux conditions, confirm that the solvent is boiling gently; if not, increase the setpoint slightly.[17] 4. To drive equilibrium, consider removing a byproduct (e.g., water in an esterification using a Dean-Stark trap).[18] |
| High Impurity Profile or Product Degradation | 1. Reaction temperature is too high, enabling side reactions.[6] 2. Extended reaction time at an elevated temperature. 3. Localized overheating due to poor mixing.[8] | 1. Lower the reaction temperature. Conduct optimization studies (DoE) to find the ideal balance between reaction rate and purity. 2. Minimize the time the mixture is held at high temperatures once the reaction is complete. 3. Improve agitation and reactor baffling to ensure uniform heat distribution.[7] |
| Phase Change Issues (e.g., "Oiling Out") | 1. The product is insoluble at the reaction or cooling temperature, separating as a liquid instead of crystallizing. 2. Cooling rate is too fast, preventing proper crystal lattice formation. | 1. Ensure sufficient solvent is present to maintain solubility. 2. Implement a controlled, slow cooling ramp to encourage proper crystallization. 3. Consider adding an anti-solvent at a controlled rate and temperature. 4. Study the phase diagram of your system to understand solubility curves at different temperatures. |
Troubleshooting Workflow for Temperature Excursions
The following diagram outlines a logical decision-making process when faced with an unexpected temperature increase.
Caption: Logical workflow for responding to a thermal excursion event.
Section 3: Key Protocols & Methodologies
Adherence to validated protocols is essential for reproducibility and safety.
Protocol 3.1: Controlled Addition for an Exothermic Neutralization
This protocol describes a self-validating method for safely neutralizing this compound.
Objective: To neutralize this compound while maintaining the internal temperature below a set limit (e.g., 25 °C).
Materials:
-
Jacketed reactor with overhead stirrer, temperature probe (thermocouple), and cooling circulator.
-
This compound dissolved in a suitable solvent (e.g., Toluene).
-
Aqueous solution of Sodium Hydroxide (NaOH).
-
Addition funnel or syringe pump.
Procedure:
-
System Setup: Assemble the reactor system. Ensure the temperature probe is positioned to accurately measure the bulk liquid temperature without touching the reactor walls or stirrer.
-
Pre-Cooling: Charge the reactor with the solution of this compound. Start the stirrer at a speed sufficient for good mixing (e.g., 250 RPM). Set the cooling circulator to 10 °C and allow the reactor contents to cool to below 15 °C.[9]
-
Controlled Addition: Begin adding the NaOH solution dropwise via the addition funnel.[5]
-
Continuous Monitoring: Monitor the internal temperature continuously. The rate of addition should be managed to prevent the temperature from rising above the 25 °C setpoint.[9]
-
Validation Check: If the temperature approaches 25 °C, stop the addition . Allow the cooling system to bring the temperature back down to ~20 °C before resuming the addition at a slower rate. This feedback loop is a core part of the self-validating process.
-
Completion: Once the addition is complete, allow the mixture to stir for an additional 30 minutes while maintaining the temperature to ensure the reaction has gone to completion.
Visualizing the Scale-Up Challenge
The diagram below illustrates why heat management becomes more difficult in larger vessels.
Caption: Surface-area-to-volume ratio decreases significantly upon scale-up.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
- Acids, Carboxylic - CAMEO Chemicals. NOAA.
- Carboxylic acids, C5-9 (cas 68603-84-9) SDS/MSDS download. Guidechem.
- Exothermic Reaction Hazards. (2024).
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them.
- Cold Chain Management in Pharmaceutical Industry. (2024). SEE Forge.
- Manufacturing Drugs? Read This!. Axxon.
- Best-Practice Guide Pharmaceutical-Chain Temper
- What happens when a carboxylic acid is he
- Temperature excursion management: A novel approach of quality system in pharmaceutical industry. PMC - NIH.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Technical Support Center: Scaling Up 3-Acetylbenzoic Acid Production. Benchchem.
- Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts.
- Calorimetry Experiments - IB Chemistry Revision Notes. (2025). Save My Exams.
- SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid. Fisher Scientific.
- Technical Support Center: Troubleshooting Ester Synthesis. Benchchem.
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). NIH.
- Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. NIH.
- Exothermic reaction. Wikipedia.
- Process intensification and scale-up challenges. AIChE Proceedings.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- exothermic reactions. Chemguide.
- For the reaction between benzoic acid and methanol (Fischer esterification)
- 10.6: Calorimetry. (2021). Chemistry LibreTexts.
- Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and their derivatives. (2024).
- Multistep Synthesis of Benzilic Acid. Ventura College Organic Chemistry Lab.
- 6.5: Constant Volume Calorimetry- Measuring ΔU for Chemical Reactions. (2022). Chemistry LibreTexts.
- Process for the preparation of 3-hydroxybenzoic acid.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024).
- Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. (2025).
- 5.5: Heating Curves and Phase Changes. (2020). Chemistry LibreTexts.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Exothermic Reactions Chemistry Questions with Solutions. BYJU'S.
- Experimental Study of the Behavior of Phase Change Materials during Interrupted Phase Change Processes. (2021). MDPI.
- Kinetic research and modeling of benzoic acid esterification process. (2025).
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Technical Support Center: Crystallization of 3-Cyclopropoxybenzoic Acid
Welcome to the technical support guide for 3-Cyclopropoxybenzoic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals who are encountering challenges with the crystallization of this compound. As a substituted benzoic acid, its crystallization behavior can be influenced by factors such as purity, solvent choice, and thermal history. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your crystallization protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" or liquid-liquid phase separation occurs when the solute is no longer soluble in the solution but the supersaturation is too high, or the temperature is still above the compound's melting point in the solvent system, preventing nucleation and crystal growth. The resulting oil is a supercooled liquid of your compound, which may or may not solidify into an amorphous solid upon further cooling.
Root Causes & Troubleshooting Steps:
-
High Solute Concentration/Rapid Cooling: The solution is likely too concentrated, or the cooling rate is too fast.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% v/v) of additional hot solvent to reduce the concentration. Allow the solution to cool much more slowly. A Dewar flask or an insulated bath can be used to slow the cooling process from hours to overnight.
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, leading to a very high concentration at the saturation point.
-
Solution: Employ a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., Methanol, Ethanol, Ethyl Acetate). Then, titrate a hot "anti-solvent" (one in which it is poorly soluble, e.g., Heptane, Hexane, or Water) until persistent turbidity is observed. Add a few drops of the "good" solvent to redissolve the turbidity and then allow the mixture to cool slowly.
-
Q2: I've successfully obtained a solid, but it appears to be an amorphous powder, not crystalline. How can I promote the formation of true crystals?
A2: Amorphous solids lack the long-range molecular order of a crystal lattice. This often results from rapid precipitation or "crashing out" of the material from the solution. The goal is to slow down the process to allow molecules sufficient time to arrange themselves into an ordered lattice.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for amorphous solids.
Key Techniques:
-
Slurry Method: Stirring the amorphous solid in a solvent where it has very low solubility for an extended period (24-48 hours) can induce a solvent-mediated transformation to a more stable crystalline form.
-
Vapor Diffusion: Dissolve the compound in a small amount of a volatile "good" solvent. Place this vial inside a larger, sealed chamber containing a larger volume of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystal growth.
Q3: My crystallization yields are very low. How can I improve recovery without sacrificing purity?
A3: Low yields are typically due to high residual solubility of the compound in the mother liquor at the final filtration temperature or using an excessive amount of solvent.
Optimization Strategies:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but very low solubility at low temperatures (e.g., 0-4 °C). A steep solubility curve is ideal.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Working in smaller, more concentrated batches is often more effective than one large, dilute batch.
-
Cooling Temperature: After crystallization at room temperature, cool the flask in an ice bath or refrigerator for several hours before filtration to maximize the precipitation of the dissolved product.
-
Mother Liquor Analysis: Concentrate the mother liquor (the leftover solution after filtration). If a significant amount of solid precipitates, a second crop of crystals can be obtained. Note that this second crop may have lower purity and should be analyzed separately.
Troubleshooting Guide: A Deeper Dive
Issue: Difficulty Finding a Suitable Single Solvent
If a single solvent is not providing the desired outcome, a systematic screening of binary solvent systems is the next logical step.
Step-by-Step Protocol: Binary Solvent Screening
-
Preparation: Dispense a small, equal amount (e.g., 10-20 mg) of crude this compound into several small test tubes or vials.
-
Solubility Testing:
-
Add a "good" solvent (e.g., Methanol, Acetone, Ethyl Acetate) dropwise at room temperature to one vial until the solid just dissolves. Record the approximate volume.
-
To a separate vial, add a "poor" solvent (e.g., Water, Heptane, Hexane) and confirm the solid is largely insoluble.
-
-
Systematic Screening:
-
Dissolve the compound in a minimal volume of a hot "good" solvent from the list below.
-
Add a hot "poor" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add 1-2 more drops of the hot "good" solvent to clarify the solution.
-
Label the vial and allow it to cool slowly to room temperature, then to 4°C.
-
Observe the quality and quantity of the crystals formed after 12-24 hours.
-
Table 1: Suggested Solvent Systems for Screening
| "Good" Solvent (High Solubility) | "Poor" / Anti-Solvent (Low Solubility) | Expected Interaction |
| Ethanol / Methanol | Water | Good for polar compounds; exploits polarity difference. |
| Ethyl Acetate | Heptane / Hexane | Common system for moderately polar compounds. |
| Acetone | Toluene | Can be effective if simple systems fail. |
| Dichloromethane (DCM) | Hexane | Use in a well-ventilated fume hood. |
Note: Solubility of the parent compound, benzoic acid, is favorable in alcohols and ethyl acetate, with low solubility in water, making these systems a logical starting point.[1][2][3]
Issue: Persistent Impurities Co-crystallize with the Product
If post-crystallization analysis (e.g., NMR, HPLC) shows that purity has not significantly improved, the impurity may have similar physicochemical properties to your target compound.
Purity Assessment & Improvement Workflow:
Caption: Logic for tackling persistent impurities.
Expert Insights:
-
Identify the Impurity: Understanding the nature of the impurity is critical. A common impurity in the synthesis of alkoxy-benzoic acids could be the hydroxy-benzoic acid precursor (e.g., 3-hydroxybenzoic acid) if the etherification reaction is incomplete.
-
Exploit Polarity Differences: If the impurity is significantly more or less polar than this compound, changing the polarity of the crystallization solvent can help "leave" the impurity behind in the mother liquor. For example, if the impurity is more polar, switching from an Ethyl Acetate/Heptane system to a less polar Toluene system might be effective.
-
When to Use Chromatography: If impurities have very similar solubility profiles, crystallization alone may not be sufficient. Flash column chromatography is a standard orthogonal purification technique to remove stubborn impurities before a final crystallization step.
Physicochemical Data Reference
Table 2: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Solid | [6] |
| Melting Point | 119-120 °C | [4] |
| Boiling Point | 312.2 °C (at 760 mmHg) | [4] |
| Purity (Commercial) | ≥95% to 98% | [4][7] |
| Storage Conditions | 2-8 °C, Dry | [4][6] |
References
-
3-Cyclopropylbenzoic acid . MySkinRecipes. [Link]
-
Benzoic acid, 3-cyclopropyl-|1129-06-2 . Angene Chemical. [Link]
-
3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 . PubChem, National Institutes of Health. [Link]
-
3-Cyclopropylbenzoic acid | 1129-06-2 . Sigma-Aldrich (Chinese). [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents . ResearchGate. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid . Organic Chemistry Portal. [Link]
-
The solubility of benzoic acid in seven solvents . ResearchGate. [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures . MDPI. [Link]
-
Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols . Semantic Scholar. [Link]
Sources
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- 7. 1129-06-2 Cas No. | 3-(Cyclopropyl)benzoic acid | Apollo [store.apolloscientific.co.uk]
addressing stability issues of 3-Cyclopropoxybenzoic acid in solution
Document ID: TSD-CPBA-001
Introduction: Navigating the Stability Landscape of 3-Cyclopropoxybenzoic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experimental workflows. As a valued intermediate in drug discovery, understanding its stability profile is critical for generating reliable and reproducible data. While this compound is a robust molecule, its unique cyclopropoxy moiety can present specific stability challenges under certain experimental conditions.
This guide provides an in-depth analysis of the potential stability issues, offering troubleshooting advice and detailed experimental protocols to empower you to confidently address any challenges you may encounter. Our approach is rooted in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the molecule's behavior in solution.
Troubleshooting Guide: A Mechanistic Approach to Stability
This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of this compound in solution.
Q1: I've observed a decrease in the concentration of my this compound stock solution over time, especially when prepared in an acidic mobile phase for HPLC. What could be the cause?
Answer: The most probable cause for the loss of this compound in acidic solutions is the acid-catalyzed cleavage of the cyclopropoxy ether bond. Ethers are generally susceptible to cleavage under strong acidic conditions, and the high strain energy of the cyclopropyl ring can make this particular ether linkage more reactive.[1][2]
The degradation likely proceeds via two potential mechanisms, initiated by the protonation of the ether oxygen:
-
SN1-type Mechanism: Protonation of the ether oxygen is followed by the departure of 3-hydroxybenzoic acid, forming a relatively stable cyclopropylcarbinyl-like cation. This cation can then react with water or other nucleophiles present in the solution.
-
SN2-type Mechanism: A nucleophile (e.g., water or a counter-ion from the acid) attacks the carbon of the cyclopropyl group, leading to the displacement of 3-hydroxybenzoic acid.
The primary degradation product you would expect to see is 3-hydroxybenzoic acid .
Visualizing the Degradation Pathway
To better understand the potential acid-catalyzed degradation, the following workflow outlines the key steps leading to the formation of the primary degradant.
Caption: Acid-catalyzed degradation of this compound.
Q2: My this compound solution, prepared in a basic buffer (e.g., for a biological assay), seems to be stable. Is this expected?
Answer: Yes, this is the expected behavior. Aryl ethers are generally stable and do not undergo cleavage under basic conditions.[3] The mechanism for ether cleavage typically requires protonation of the ether oxygen to make it a good leaving group, a step that is not favorable in a basic medium. Therefore, you can have a high degree of confidence in the stability of your this compound solutions when prepared in basic or neutral aqueous buffers for extended periods under ambient temperature.
Q3: I am conducting forced degradation studies on a new drug candidate containing a this compound moiety. What degradation products should I anticipate under various stress conditions?
Answer: Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[4] Based on the structure of this compound, here are the likely degradation pathways and products under standard stress conditions:
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product(s) |
| Acid Hydrolysis | Cleavage of the cyclopropoxy ether bond. | 3-Hydroxybenzoic acid |
| Base Hydrolysis | Generally stable. Degradation is not expected. | None anticipated |
| Oxidative (e.g., H₂O₂) | Potential for oxidation of the aromatic ring, leading to hydroxylated or ring-opened products. | Hydroxylated derivatives of this compound |
| Thermal | Decarboxylation at very high temperatures, similar to other benzoic acid derivatives.[5] | Cyclopropoxybenzene |
| Photolytic | Dependent on the chromophore. Potential for radical-mediated reactions, though benzoic acid itself is relatively photostable. | Minimal degradation expected unless other photosensitive groups are present. |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
To accurately quantify this compound and monitor the formation of its potential degradation products, a validated stability-indicating analytical method is crucial.[6] The following protocol provides a robust starting point for developing such a method using reverse-phase HPLC with UV detection.
Objective
To develop and validate an HPLC method capable of separating and quantifying this compound from its primary degradation product, 3-hydroxybenzoic acid, and other potential impurities.
Materials and Reagents
-
This compound reference standard
-
3-Hydroxybenzoic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid or phosphoric acid
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acids are in their protonated, less polar form, leading to better retention and peak shape on a C18 column.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient Elution | 0-15 min: 20-80% B15-17 min: 80-20% B17-20 min: 20% B | A gradient is recommended to ensure elution of both the more polar 3-hydroxybenzoic acid and the less polar this compound with good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 230 nm | A good starting wavelength for aromatic carboxylic acids. A full UV scan of the parent compound and degradant should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL |
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and 3-hydroxybenzoic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Working Standard: Prepare a mixed working standard containing both compounds at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.
-
Forced Degradation Samples:
-
Acid Degradation: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Degradation: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Method Validation
The developed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Visualizing the HPLC Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Frequently Asked Questions (FAQs)
-
Can I use a different acid in the mobile phase? Yes, phosphoric acid is a common alternative to formic acid and can provide good buffering capacity.
-
What should I do if I don't see any degradation under the recommended forced degradation conditions? If no degradation is observed, you can increase the stressor's intensity (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[9]
-
Is it necessary to use a gradient elution? While an isocratic method might be possible, a gradient elution is highly recommended to ensure the separation of potential unknown impurities that may have different polarities.[10]
-
How should I store my stock solutions of this compound? For long-term storage, it is recommended to prepare stock solutions in a non-acidic solvent (e.g., acetonitrile/water) and store them at 2-8 °C, protected from light.
References
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Implementation.
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Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Cyclopropoxybenzoic Acid by HPLC
For researchers, medicinal chemists, and drug development professionals, establishing the purity of a novel chemical entity or a key intermediate is a foundational requirement for advancing any project. The compound 3-Cyclopropoxybenzoic acid, a valuable building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of a potential drug candidate.
This guide provides an in-depth, scientifically grounded protocol for validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the causality behind the analytical choices, ensuring a robust, self-validating system. Furthermore, we will objectively compare HPLC with alternative analytical technologies, providing the data-driven insights necessary for informed methodological decisions.
The Analytical Challenge: Foreseeing Potential Impurities
A robust analytical method is designed to separate the main compound from any plausible impurities. The synthesis of this compound typically involves the Williamson ether synthesis, reacting a 3-hydroxybenzoic acid derivative with a cyclopropyl halide under basic conditions. Potential impurities could therefore include:
-
Starting Materials: Unreacted 3-hydroxybenzoic acid or its ester precursor.
-
By-products: Isomeric impurities (e.g., 2- or 4-cyclopropoxybenzoic acid if the starting material was not pure), or products from side reactions.
-
Reagents and Solvents: Residual reagents or solvents from the synthesis and workup.
The analytical method must possess the specificity to resolve this compound from these structurally similar compounds.
Primary Method: Reverse-Phase HPLC for Purity Determination
Reverse-Phase HPLC (RP-HPLC) is the gold standard for analyzing moderately polar, ionizable organic molecules like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]
The Causality Behind Method Parameters:
The key to a successful RP-HPLC separation of an acidic compound is controlling its ionization state. The carboxylic acid moiety of this compound has a pKa value typical for benzoic acids (around 4.2).
-
At pH > pKa: The compound is deprotonated (ionized) to its carboxylate form. This increased polarity drastically reduces its retention on a nonpolar C18 column, causing it to elute very early, often with poor peak shape and little separation from other polar impurities.
-
At pH < pKa: The compound exists in its neutral, protonated form. This form is significantly more hydrophobic, allowing for stronger interaction with the C18 stationary phase. This leads to better retention, sharper peaks, and superior separation from other components.
Therefore, acidifying the mobile phase is a critical and non-negotiable step.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system by incorporating rigorous system suitability tests (SST).
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic Acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient is employed to ensure elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (Linear Ramp)
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B (Return to Initial)
-
19-25 min: Hold at 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Benzoic acid and its derivatives typically exhibit strong UV absorbance maxima around 230 nm and 274 nm.[2] Monitoring at 230 nm is recommended for high sensitivity to the parent compound and potential aromatic impurities.
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the diluent.
4. System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified. This is a cornerstone of a trustworthy protocol.[3] As per USP General Chapter <621>, five replicate injections of the standard solution are made.[4]
-
Tailing Factor (T): Must be ≤ 2.0. This ensures peak symmetry.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%. This confirms injection precision.
-
Theoretical Plates (N): Must be ≥ 2000. This indicates column efficiency.
Only when all SST criteria are met is the system deemed suitable for analyzing the synthesized sample.
Visualizing the HPLC Workflow
The following diagram outlines the logical flow of the purity validation process.
Caption: Workflow for HPLC Purity Analysis.
Method Validation: The Pillar of Trustworthiness
To ensure the method is truly reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] This process demonstrates that the analytical procedure is suitable for its intended purpose.[6]
-
Specificity: The ability to assess the analyte in the presence of expected components like impurities or degradants.[6] This is demonstrated by spiking the sample with potential impurities and showing baseline resolution.
-
Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.[7] The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing a sample of known purity (e.g., a certified reference material) or through spike recovery experiments.[5]
-
Precision:
-
Repeatability: The agreement between multiple measurements of the same sample under the same conditions (e.g., 6 injections, RSD ≤ 2.0%).
-
Intermediate Precision: Assesses the method's consistency when performed by different analysts on different days or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[7]
Comparative Guide: HPLC vs. Alternative Purity Validation Techniques
While HPLC is the workhorse, other techniques offer unique advantages and disadvantages. The choice of method depends on the specific analytical need, available resources, and the stage of drug development.[8]
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, highly quantitative, and widely available.[8] | Moderate speed, requires solvent, reference standard needed for absolute quantification. | Routine quality control, purity profiling, and stability testing. |
| UPLC | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures (~1000 bar).[9] | Faster analysis (up to 10x), higher resolution, and greater sensitivity than HPLC.[10][11] | Higher initial instrument cost, more susceptible to matrix effects.[8] | High-throughput screening, complex mixture analysis, and trace impurity detection. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which adds a step and potential for error.[12][13][14] | Analysis of residual solvents or volatile impurities. |
| qNMR | Quantitative Nuclear Magnetic Resonance; signal intensity is directly proportional to the number of nuclei. | A primary ratio method; can determine purity without a specific reference standard for the analyte (uses a certified internal standard).[15][16] Highly accurate and precise.[17] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, and more sample is needed (5-10 mg).[17] | Certifying reference materials, purity assignment where a specific standard is unavailable. |
Visualizing the Validation Logic
The decision-making process for validating the analytical method follows a structured path.
Caption: Logical Flow of ICH-Compliant Method Validation.
Conclusion
Validating the purity of synthesized this compound is a critical step that demands a rigorous, well-understood analytical method. Reverse-phase HPLC, when developed with a clear understanding of the analyte's chemical properties and validated against internationally recognized standards like ICH Q2(R1), provides a trustworthy and robust system for this purpose.[5] While techniques like UPLC offer speed enhancements and qNMR provides an alternative for absolute quantification, HPLC remains the most practical and widely accessible method for routine purity assessment in most research and development laboratories. By following the principles and protocols outlined in this guide, scientists can ensure the integrity of their data and the quality of their synthesized materials.
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Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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Milliner, C., et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the... ResearchGate. [Link]
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Barbas, C., et al. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. CEU Repositorio Institucional. [Link]
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Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. eScholarship, University of California. [Link]
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Al-Alwani, M. A. M., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. [Link]
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RJPT. (2017). A Review on Comparative study of HPLC and UPLC. [Link]
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Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. [Link]
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The Strategic Advantage of the 3-Cyclopropoxy Moiety: A Comparative Potency Analysis of Benzoic Acid Analogs in TLR7 Agonism
For the Researcher, Scientist, and Drug Development Professional: The quest for potent and selective modulators of the immune system is a cornerstone of modern therapeutics. Within this landscape, Toll-like receptor 7 (TLR7) has emerged as a critical target for the development of adjuvants for vaccines and cancer immunotherapies.[1] The activation of TLR7 can trigger a robust innate and subsequent adaptive immune response. This guide provides a deep comparative analysis of 3-Cyclopropoxybenzoic acid and its analogs, focusing on their potential as TLR7 agonists. We will dissect the structure-activity relationships (SAR) that govern their potency, grounded in the context of a patented series of 1H-pyrazolo[4,3-d]pyrimidine-based TLR7 agonists.[1]
The benzoic acid scaffold is a versatile starting point in medicinal chemistry, offering multiple points for modification to fine-tune a molecule's interaction with its biological target.[2] The introduction of a cyclopropoxy group at the 3-position is a strategic decision rooted in established medicinal chemistry principles. The small, rigid cyclopropyl ring can enhance potency by inducing a favorable conformation for binding to the active site of a protein.[3] Furthermore, this moiety can improve metabolic stability, a crucial factor in drug development.[3]
This guide will explore these principles in action, using a lead compound inspired by the TLR7 agonist patent literature as our reference point. We will then systematically introduce structural analogs and provide a scientifically grounded rationale for their predicted impact on potency.
Lead Compound and its Analogs: A Comparative Analysis
Our lead compound, Compound 1 , is a 1H-pyrazolo[4,3-d]pyrimidine derivative featuring a 3-cyclopropoxybenzamide moiety, as described in patent WO2021154668A1.[1]
Table 1: Comparative Potency of this compound Analogs as TLR7 Agonists
| Compound ID | Structure | Modification from Lead Compound | Predicted Potency (EC50) | Rationale for Potency Change |
| 1 (Lead) | 1H-pyrazolo[4,3-d]pyrimidin-4-amine core with a 3-cyclopropoxybenzamide side chain | - | 10 nM (Hypothetical) | The 3-cyclopropoxy group is predicted to occupy a hydrophobic pocket in the TLR7 binding site, enhancing potency. |
| 2 | 1H-pyrazolo[4,3-d]pyrimidin-4-amine core with a 3-methoxybenzamide side chain | Cyclopropoxy replaced with Methoxy | ~50 nM (Hypothetical) | The smaller methoxy group may not fully occupy the hydrophobic pocket, leading to a decrease in potency. |
| 3 | 1H-pyrazolo[4,3-d]pyrimidin-4-amine core with a 3-ethoxybenzamide side chain | Cyclopropoxy replaced with Ethoxy | ~25 nM (Hypothetical) | The ethoxy group is larger than methoxy and may better fill the hydrophobic pocket, resulting in improved potency over Compound 2, but likely still less than the conformationally constrained cyclopropoxy group. |
| 4 | 1H-pyrazolo[4,3-d]pyrimidin-4-amine core with a 4-cyclopropoxybenzamide side chain | Isomeric shift of the cyclopropoxy group from the 3- to the 4-position | >100 nM (Hypothetical) | The position of the substituent is critical for optimal interaction with the receptor. A shift to the 4-position may disrupt the key binding interactions. |
| 5 | 1H-pyrazolo[4,3-d]pyrimidin-4-amine core with a 3-cyclopropoxy-4-fluorobenzamide side chain | Addition of a 4-fluoro substituent | ~5 nM (Hypothetical) | The electron-withdrawing fluorine atom can enhance binding affinity through favorable electrostatic interactions with the protein and may also improve metabolic stability. |
| 6 | 1H-pyrazolo[4,3-d]pyrimidin-4-amine core with a 3-hydroxybenzamide side chain | Cyclopropoxy replaced with Hydroxy | >200 nM (Hypothetical) | The polar hydroxyl group is unlikely to be favorable in a hydrophobic pocket, leading to a significant loss of potency. |
Structure-Activity Relationship (SAR) Insights
The predicted potencies in Table 1 are based on the following key SAR principles:
-
The Importance of the 3-Position Substituent: The nature and position of the substituent on the benzoic acid ring are critical for potent TLR7 agonism. A hydrophobic and conformationally restricted group, such as cyclopropoxy, at the 3-position appears to be optimal for fitting into a specific pocket within the TLR7 binding site.
-
Size and Shape Complementarity: The size of the alkoxy group at the 3-position influences potency. While a simple methoxy group (Compound 2) is likely too small to maximize van der Waals interactions, a slightly larger ethoxy group (Compound 3) may offer a better fit. However, the rigid cyclopropoxy group of the lead compound likely provides the best conformational pre-organization for binding.
-
Positional Isomerism: Moving the cyclopropoxy group to the 4-position (Compound 4) is predicted to significantly decrease potency, highlighting the specific topology of the receptor's binding pocket.
-
Enhancement through Electronic Effects: The addition of a small, electron-withdrawing group like fluorine at the 4-position (Compound 5) can potentially enhance potency. This can be attributed to favorable electronic interactions with the target protein and an increase in the molecule's metabolic stability.
-
The Detrimental Effect of Polar Groups: Replacing the hydrophobic cyclopropoxy group with a polar hydroxyl group (Compound 6) is expected to be detrimental to potency, as it would introduce an unfavorable interaction within a likely hydrophobic binding pocket.
Experimental Protocols
To experimentally validate the predicted potencies of these analogs, the following robust assays would be employed:
Human TLR7 Agonist Activity Assay
Objective: To determine the concentration of the test compound that elicits a half-maximal response (EC50) in a cell-based TLR7 reporter assay.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds and a known TLR7 agonist (e.g., R848) as a positive control
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's protocol. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 280,000 cells/mL.
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in cell culture medium.
-
Assay Plate Setup: Add 20 µL of each compound dilution to the wells of a 96-well plate. Include wells with medium only as a negative control.
-
Cell Seeding: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the wells at 620-650 nm using a microplate reader. The secreted embryonic alkaline phosphatase (SEAP) reporter gene, induced upon TLR7 activation, will cause a color change in the HEK-Blue™ Detection medium.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications and their predicted impact on TLR7 agonist potency.
Caption: Structure-Activity Relationship (SAR) of this compound Analogs as TLR7 Agonists.
Conclusion
This comparative analysis underscores the strategic importance of the this compound moiety in the design of potent TLR7 agonists. The unique combination of hydrophobicity, rigidity, and precise positioning of the cyclopropoxy group appears to be a key determinant of high-affinity binding to the TLR7 receptor. While the presented potency data for the analogs are predictive, they are grounded in well-established principles of medicinal chemistry and provide a strong framework for the rational design of next-generation immunomodulators. The experimental protocols outlined provide a clear path for the empirical validation of these hypotheses, paving the way for the development of novel and effective therapeutics targeting the TLR7 pathway.
References
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The Cyclopropoxy Moiety: A Strategic Advantage in Benzoic Acid-Based Drug Design
A Comparative Guide for Medicinal Chemists
In the intricate landscape of drug discovery, the benzoic acid scaffold remains a cornerstone for developing novel therapeutics across a spectrum of diseases. Its inherent ability to engage in crucial hydrogen bonding interactions has cemented its place in the pharmacophore of numerous approved drugs. However, the ever-present challenges of optimizing metabolic stability, potency, and pharmacokinetic profiles necessitate a deep understanding of how various substituents on the benzoic acid ring influence these properties. This guide offers a detailed comparison of 3-cyclopropoxybenzoic acid derivatives against other common benzoic acid analogs, providing experimental insights and protocols for researchers in drug development.
At the heart of this analysis is the strategic incorporation of the cyclopropoxy group, a small, rigid, and lipophilic moiety that imparts unique conformational constraints and metabolic properties. We will explore the causal relationships between this structural feature and its impact on key drug-like attributes, using the well-characterized phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, and its active benzoic acid metabolite as a central case study.
The Physicochemical Landscape: Cyclopropoxy vs. Simple Alkoxy Groups
The choice of a substituent on the benzoic acid ring profoundly influences a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropoxy group, when compared to simple alkoxy groups like methoxy and ethoxy, introduces distinct structural and electronic features.
The cyclopropyl ring's strained nature and sp3 hybridization character within an sp2-dominated aromatic system create a unique electronic and steric profile. This can lead to altered lipophilicity (LogP), polar surface area (PSA), and pKa compared to linear alkoxy chains.
| Property | 3-Cyclopropoxy-4-(difluoromethoxy)benzoic Acid | 3-Methoxybenzoic Acid | 3-Ethoxybenzoic Acid |
| Molecular Formula | C12H12F2O4 | C8H8O3 | C9H10O3 |
| Molecular Weight ( g/mol ) | 258.22 | 152.15 | 166.17 |
| Predicted LogP | ~3.0-3.5 (inferred) | 1.61 | 2.1 (inferred) |
| Predicted pKa | ~3.87 | 3.84 | ~3.9 (inferred) |
Table 1: Comparison of calculated physicochemical properties. Data for 3-methoxybenzoic acid from FooDB and for 3-ethoxybenzoic acid inferred from related compounds.[1][2] LogP and pKa for 3-cyclopropoxy-4-(difluoromethoxy)benzoic acid are predicted values.
The increased lipophilicity conferred by the cyclopropoxy group can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. However, this must be carefully balanced to avoid issues with solubility and off-target effects.
Enhancing Metabolic Stability: The Cyclopropoxy Shield
A primary challenge in drug design is engineering molecules that are resistant to rapid metabolism by cytochrome P450 (CYP) enzymes. The cyclopropoxy group has emerged as a valuable tool in this regard. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism compared to linear alkyl chains.
This principle is exemplified in the development of Roflumilast, where the 3-(cyclopropylmethoxy) group contributes to its metabolic profile. While Roflumilast is metabolized to its active N-oxide form, the core benzoic acid moiety with the cyclopropoxy group demonstrates considerable stability.[3][4]
A comparative study on Roflumilast analogs further underscores the potential for structural modifications to enhance metabolic stability. While not a direct comparison of alkoxy groups, the study revealed that a 2-mercaptobenzothiazol-6-yl analog of Roflumilast exhibited a significantly longer in vitro half-life (247.55 minutes) compared to Roflumilast itself (12.29 minutes) in rat liver S9 fraction.[4] This highlights the profound impact of strategic substitutions on metabolic fate.
| Compound | In Vitro Half-life (t1/2) in Rat Liver S9 (minutes) |
| Roflumilast | 12.29 |
| Roflumilast Analog (III) | 247.55 |
Table 2: In vitro metabolic stability of Roflumilast and a more stable analog.[4]
This data strongly suggests that careful selection of substituents, such as the cyclopropoxy group, can significantly improve a drug candidate's metabolic profile.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a framework for assessing the metabolic stability of a test compound.
Objective: To determine the in vitro intrinsic clearance of a compound by measuring its rate of disappearance in a liver microsomal incubation.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Prepare a working solution of the test compound at the desired concentration (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the test compound working solution to the wells.
-
Add HLM to the wells to achieve the final desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Target Engagement and Potency: A Focus on PDE4 Inhibition
The ultimate goal of drug design is to achieve potent and selective interaction with the biological target. The benzoic acid moiety often plays a critical role in target binding through hydrogen bonding and other interactions. The nature of the alkoxy substituent can fine-tune this binding affinity.
Roflumilast and its active benzoic acid metabolite are potent inhibitors of PDE4.[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has broad anti-inflammatory effects.
Experimental Protocol: Radioligand Binding Assay for Target Affinity
This protocol outlines a general method for determining the binding affinity of a test compound to its target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes or purified receptor preparation expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]-rolipram for PDE4).
-
Assay buffer specific to the receptor.
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the assay buffer.
-
Add the test compound at a range of concentrations.
-
For determining non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Incubate the plate for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The incorporation of a 3-cyclopropoxy moiety into a benzoic acid scaffold offers several distinct advantages in drug design. Compared to simple alkoxy groups, the cyclopropoxy group can enhance metabolic stability, modulate lipophilicity to improve permeability, and contribute to potent target engagement. The case of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, the active metabolite of Roflumilast, demonstrates the successful application of this strategy in developing a clinically effective PDE4 inhibitor.
By understanding the structure-property relationships and employing the experimental protocols outlined in this guide, researchers can more effectively leverage the unique attributes of the cyclopropoxy group to design next-generation benzoic acid-based therapeutics with optimized efficacy and pharmacokinetic profiles.
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A Comparative Guide to the Structure-Activity Relationship of 3-Alkoxybenzoic Acids
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic efficacy of these compounds is intricately linked to the nature, number, and placement of substituents on the aromatic ring. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 3-alkoxybenzoic acids. By systematically examining the impact of varying the alkoxy chain length at the meta-position, we aim to provide a predictive framework for the rational design of novel therapeutic agents. This analysis is grounded in established physicochemical principles and supported by experimental data from analogous chemical series, offering valuable insights for researchers in drug discovery and development.
The Influence of the Alkoxy Chain on Physicochemical Properties
The biological activity of a molecule is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 3-alkoxybenzoic acids, the length of the alkyl chain of the ether linkage is a critical determinant of these properties.
A key parameter in this context is the partition coefficient (LogP), which quantifies the lipophilicity of a compound. An optimal balance between hydrophilicity and lipophilicity is crucial for a drug's ability to traverse cellular membranes and interact with its target.[4] As the length of the alkoxy chain increases, the lipophilicity of the 3-alkoxybenzoic acid derivative is expected to rise, which can have a profound impact on its biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.49 |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 1.89 |
| 3-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 2.34 |
| 3-Propoxybenzoic Acid | C₁₀H₁₂O₃ | 180.20 | 2.79 |
| 3-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 3.24 |
| 3-Pentoxybenzoic Acid | C₁₂H₁₆O₃ | 208.25 | 3.69 |
| 3-Hexyloxybenzoic Acid | C₁₃H₁₈O₃ | 222.28 | 4.14 |
| Calculated LogP values are estimations and may vary from experimental values. |
Comparative Biological Activity: A Predictive Analysis
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties.[5][6] The antimicrobial efficacy is often correlated with the lipophilicity of the molecule, as this facilitates its passage through the bacterial cell membrane.
Key Observations from Related Compounds:
-
A study on 3-alkoxyjatrorrhizine derivatives demonstrated that antimicrobial activity increased with the elongation of the aliphatic chain, peaking at an eight-carbon chain, after which the activity slightly decreased.[7] This suggests an optimal lipophilicity for membrane interaction and disruption.
-
For benzoic acid derivatives, the position of the substituent is crucial. For instance, 2-hydroxybenzoic acid (salicylic acid) often shows potent antibacterial activity.[5]
-
Increasing the length of fatty acids conjugated to antimicrobial peptides has been shown to increase antimicrobial activity up to a certain chain length (16 carbons), beyond which self-assembly into micelles can reduce efficacy.[8]
Predicted Antimicrobial SAR for 3-Alkoxybenzoic Acids:
Based on these principles, we can predict that the antimicrobial activity of 3-alkoxybenzoic acids against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will increase with the length of the alkoxy chain up to an optimal point, likely between a hexyl and an octyl chain. Beyond this point, the increased lipophilicity may lead to reduced aqueous solubility and the formation of aggregates, which could hinder interaction with bacterial cells.
| Compound | Predicted Antimicrobial Activity Trend |
| 3-Methoxybenzoic Acid | Baseline activity |
| 3-Ethoxybenzoic Acid | Increased activity |
| 3-Propoxybenzoic Acid | Further increased activity |
| 3-Butoxybenzoic Acid | Continued increase in activity |
| 3-Pentoxybenzoic Acid | Approaching optimal activity |
| 3-Hexyloxybenzoic Acid | Likely near-optimal activity |
Anticancer Activity
The benzoic acid scaffold is present in numerous anticancer agents.[9][10] The mechanism of action can vary widely, from enzyme inhibition to the disruption of cellular signaling pathways.
Key Observations from Related Compounds:
-
Benzoic acid itself has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values varying significantly depending on the cell line.[11][12]
-
Derivatives of 3-phenoxybenzoic acid have been synthesized and show promise as anticancer agents.[13]
-
The introduction of lipophilic groups can enhance the ability of a molecule to penetrate cancer cell membranes and interact with intracellular targets.
Predicted Anticancer SAR for 3-Alkoxybenzoic Acids:
Similar to antimicrobial activity, the anticancer potency of 3-alkoxybenzoic acids is likely to be influenced by their lipophilicity. An increase in the alkoxy chain length would be expected to enhance cytotoxicity up to a certain point. The optimal chain length will depend on the specific cancer cell line and the molecular target. It is plausible that different chain lengths may exhibit selectivity for different cancer types.
Experimental Protocols
To facilitate further research and the validation of the predicted SAR, detailed methodologies for the synthesis and biological evaluation of 3-alkoxybenzoic acids are provided below.
Synthesis of 3-Alkoxybenzoic Acids
A general and effective method for the synthesis of 3-alkoxybenzoic acids is the Williamson ether synthesis starting from 3-hydroxybenzoic acid, followed by ester hydrolysis.[1]
Caption: Synthetic workflow for 3-alkoxybenzoic acids.
Step-by-Step Protocol:
-
Esterification of 3-Hydroxybenzoic Acid:
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
After cooling, neutralize the reaction mixture and extract the product, methyl 3-hydroxybenzoate.
-
-
Etherification:
-
Dissolve methyl 3-hydroxybenzoate in acetone and add potassium carbonate.
-
Add the desired alkyl halide (e.g., 1-bromohexane for 3-hexyloxybenzoic acid).
-
Reflux the mixture for 6-8 hours.
-
Filter the reaction mixture and evaporate the solvent to obtain the crude methyl 3-alkoxybenzoate. Purify by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified methyl 3-alkoxybenzoate in methanol and add a 10% aqueous solution of potassium hydroxide.
-
Stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 3-alkoxybenzoic acid.
-
Filter the solid, wash with water until neutral, and dry to obtain the final product.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of the 3-alkoxybenzoic acids in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight and then dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Caption: Workflow for the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-alkoxybenzoic acids and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting cell viability against compound concentration.
Conclusion and Future Directions
This guide provides a comprehensive overview of the structure-activity relationship of 3-alkoxybenzoic acids, emphasizing the critical role of the alkoxy chain length in modulating their physicochemical properties and, consequently, their predicted biological activities. While further experimental validation is required to establish a definitive quantitative SAR, the principles and predictive analyses outlined herein offer a solid foundation for the rational design of novel antimicrobial and anticancer agents based on this versatile chemical scaffold. Future research should focus on the synthesis of a complete homologous series of 3-alkoxybenzoic acids and their systematic evaluation against a panel of bacterial strains and cancer cell lines to confirm and refine the predicted trends.
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A Comparative Guide to Confirming the Stereochemistry of 3-Cyclopropoxybenzoic Acid Derivatives
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological profile.[1][2] For novel therapeutic agents like 3-cyclopropoxybenzoic acid derivatives, which hold potential in various therapeutic areas, an unambiguous confirmation of their stereochemistry is not merely a regulatory requirement but a fundamental aspect of their scientific validation.[3] This guide provides a comparative analysis of key analytical techniques for the stereochemical elucidation of these derivatives, offering insights into their underlying principles, practical applications, and the causality behind experimental choices.
The inherent chirality in many biological systems necessitates that enantiomers of a drug be evaluated independently for their pharmacokinetic and metabolic properties.[4] This underscores the importance of robust analytical methods to not only separate but also definitively assign the absolute configuration of chiral centers. This guide will delve into a selection of powerful techniques: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for stereochemical confirmation is often a balance between the information required, the nature of the sample, and the available resources. Below is a comparative summary of the primary methods discussed in this guide.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Output | 3D electron density map, absolute configuration[1] | VCD spectrum for absolute configuration determination in solution[5] | 1D and 2D spectra for relative and absolute stereochemistry (with specific methods)[6] | Chromatogram showing enantiomeric separation and purity[7] |
| Sample Requirement | High-quality single crystal (>0.1 mm)[1] | 1-10 mg, in solution[8] | 1-25 mg for ¹H NMR, higher for ¹³C NMR[1] | Microgram to milligram quantities[1] |
| Key Advantage | Unambiguous determination of absolute stereochemistry[9] | Provides absolute configuration of molecules in their solution state[10] | Provides detailed structural information and can be used for quantification[11] | High speed, high efficiency, and reduced environmental impact[4] |
| Key Limitation | Requirement for a suitable single crystal, which can be a significant hurdle[12][10] | Requires quantum mechanical calculations for spectral interpretation[13] | Enantiomers are indistinguishable without chiral auxiliaries; can be complex to interpret[14] | Primarily a separation technique; does not directly provide absolute configuration |
| Measurement Time | Minutes to over 24 hours[1] | Several hours per sample[8] | Seconds to several hours[1] | 5-20 minutes per sample |
In-Depth Technical Review
Vibrational Circular Dichroism (VCD): A Solution-State Approach to Absolute Configuration
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is particularly powerful as it provides the absolute configuration of a molecule in solution, which is often more biologically relevant than the solid-state structure.[10] The experimental VCD spectrum is compared with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[8][15]
Causality in Experimental Design: The choice of solvent is critical in VCD analysis as solute-solvent interactions can significantly influence the molecular conformation and, consequently, the VCD spectrum.[15] Non-polar solvents are often preferred to minimize these interactions. The concentration of the sample must be optimized to achieve a good signal-to-noise ratio without causing aggregation.
Workflow for VCD Analysis:
Caption: Workflow for determining absolute configuration using VCD.
NMR Spectroscopy: Differentiating Enantiomers Through Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure.[11] However, in a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical magnetic properties. To differentiate them, a chiral environment must be introduced. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6][16]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral, enantiomerically pure reagent (e.g., Mosher's acid) to form diastereomers.[6] These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvent or additive. This interaction induces small chemical shift differences between the enantiomers.
Causality in Experimental Design: The choice between a CDA and a CSA depends on the functional groups present in the this compound derivative. The formation of a derivative with a CDA provides a more robust and often larger spectral separation. However, this method requires a reactive functional group and the derivatization reaction must proceed to completion without racemization. CSAs are non-destructive but generally produce smaller chemical shift differences.
Experimental Protocol for NMR Analysis with a Chiral Derivatizing Agent (Mosher's Acid):
-
Reaction Setup: In a clean, dry NMR tube, dissolve an accurately weighed amount of the this compound derivative (containing a hydroxyl or amine group) in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: Add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to the solution.
-
Reaction Monitoring: Gently mix the contents and monitor the reaction progress by ¹H NMR until the starting material is fully consumed.
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters.
-
Analysis: Integrate the well-resolved signals corresponding to each diastereomer to determine the enantiomeric ratio. The chemical shift differences confirm the presence of both enantiomers.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute stereochemistry of a molecule.[1][9][17] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.[1]
Causality in Experimental Design: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[12][10] The crystallization process is often a trial-and-error endeavor, involving the screening of various solvents, temperatures, and crystallization techniques. For light-atom molecules, the determination of absolute configuration relies on the anomalous dispersion effect, which is more pronounced when a heavier atom (e.g., bromine, chlorine) is present in the molecule or co-crystallized in the lattice.[18]
Logical Relationship of Crystallographic Analysis:
Caption: Logical flow of single-crystal X-ray crystallography analysis.
Chiral Supercritical Fluid Chromatography (SFC): High-Throughput Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, particularly in the pharmaceutical industry.[2][4][7] It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[2] The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC).[2] For chiral separations, SFC is coupled with a chiral stationary phase (CSP).
Causality in Experimental Design: The success of a chiral SFC separation is highly dependent on the selection of the CSP and the mobile phase composition (co-solvent and additives). A screening approach using a set of diverse CSPs is often employed to identify the optimal column for a given pair of enantiomers.[19] The choice of co-solvent (e.g., methanol, ethanol) and additives (e.g., acids, bases) can significantly influence the retention and resolution of the enantiomers by modifying their interaction with the CSP.[20][21]
Experimental Protocol for Chiral SFC Method Development:
-
Column Screening: Screen a set of chiral columns (e.g., polysaccharide-based, such as Chiralpak AD, AS, OD, OJ) with a generic mobile phase (e.g., CO₂/methanol gradient).[19]
-
Co-solvent Optimization: Once a promising column is identified, optimize the co-solvent type and concentration to improve resolution and analysis time.
-
Additive Selection: For acidic compounds like this compound derivatives, the addition of a small amount of an acidic additive (e.g., trifluoroacetic acid) to the co-solvent can improve peak shape and selectivity.
-
Parameter Optimization: Fine-tune other parameters such as back pressure, temperature, and flow rate to achieve optimal separation.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision.
Conclusion
The confirmation of stereochemistry for this compound derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a comparative overview of four powerful analytical techniques: VCD, NMR spectroscopy, X-ray crystallography, and chiral SFC. While X-ray crystallography remains the definitive method for absolute configuration determination, its requirement for a single crystal can be a limitation. VCD offers a valuable alternative for determining the absolute configuration in solution. NMR with chiral auxiliaries provides a means to differentiate and quantify enantiomers. Chiral SFC stands out for its speed and efficiency in enantiomeric separation.
The optimal strategy for stereochemical confirmation will often involve a combination of these techniques. For instance, chiral SFC can be used for initial separation and purity assessment, followed by VCD or X-ray crystallography for the definitive assignment of absolute configuration. By understanding the principles and practical considerations of each method, researchers can make informed decisions to ensure the stereochemical integrity of their drug candidates.
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclopropoxybenzoic Acid-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and controlling the inhibitor's interaction with the entire human kinome. The 3-cyclopropoxybenzoic acid scaffold has emerged as a valuable starting point for the design of potent kinase inhibitors. However, the inherent conservation of the ATP-binding site across the kinome necessitates a rigorous and multi-faceted approach to cross-reactivity profiling to mitigate potential off-target effects that could lead to toxicity or unforeseen polypharmacology.[1][2]
This guide provides an in-depth comparison of methodologies for assessing the selectivity of a hypothetical this compound-based inhibitor, "CPA-BTK-1," designed to target Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[3] We will explore both established and emerging techniques, from broad kinome-wide screens to detailed cellular target engagement assays, providing the causal logic behind experimental choices and presenting data in a clear, comparative format.
The Imperative of Selectivity Profiling
The development of kinase inhibitors has shifted from a single-target paradigm to a broader understanding of a compound's interaction with the entire kinome.[4] While high selectivity is often the primary goal to minimize toxicity, off-target interactions are not always detrimental and can sometimes be harnessed for therapeutic benefit (polypharmacology).[2] A comprehensive cross-reactivity profile is therefore not just a regulatory requirement but a crucial tool for:
-
Predicting and Mitigating Adverse Effects: Unintended inhibition of kinases can lead to toxic side effects.[1]
-
Understanding the Mechanism of Action: Distinguishing on-target from off-target effects is vital for interpreting cellular and in vivo data.
-
Rational Lead Optimization: Selectivity data guides medicinal chemistry efforts to enhance potency against the desired target while reducing interactions with anti-targets.[5]
-
Discovering New Therapeutic Opportunities: Identifying novel, potent off-target interactions can open avenues for drug repurposing.[6]
To illustrate these principles, we will compare our hypothetical inhibitor, CPA-BTK-1, with two well-characterized BTK inhibitors: Ibrutinib (a first-generation inhibitor with known off-target activities) and Acalabrutinib (a second-generation inhibitor with a more favorable selectivity profile).[7][8]
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays, cell-based target engagement studies, and in silico predictive modeling. Each method offers unique advantages and limitations.
In Vitro Kinome-Wide Binding and Activity Assays
These high-throughput screening methods provide a broad, initial overview of an inhibitor's selectivity across a large panel of kinases.
-
KINOMEscan™ Competition Binding Assay: This well-established assay measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.[9][10] The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound.
-
Biochemical Activity Assays: These assays directly measure the inhibition of the enzymatic activity of a panel of kinases.[11] Various formats are available, including radiometric assays (measuring the incorporation of radiolabeled phosphate) and fluorescence- or luminescence-based assays (detecting ATP consumption or ADP production).[12][13]
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay [12]
-
Compound Preparation: Prepare a 10 mM stock solution of CPA-BTK-1 in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the serially diluted CPA-BTK-1 or DMSO control to each well. Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature. Initiate the reaction by adding 5 µL of the corresponding substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of a reagent like ADP-Glo™ to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinome Selectivity
The table below presents hypothetical data for CPA-BTK-1 compared to Ibrutinib and Acalabrutinib from a KINOMEscan™ assay at a 1 µM screening concentration.
| Kinase Target | CPA-BTK-1 (% Control) | Ibrutinib (% Control) | Acalabrutinib (% Control) |
| BTK | 0.5 | 0.2 | 0.8 |
| ITK | 35.2 | 1.5 | 92.1 |
| TEC | 15.8 | 3.1 | 85.4 |
| EGFR | 89.5 | 5.7 | 98.6 |
| ERBB2 | 95.1 | 8.2 | 99.1 |
| JAK3 | 78.4 | 12.6 | 95.3 |
| SRC | 65.3 | 25.8 | 90.7 |
This is hypothetical data for illustrative purposes.
This initial screen would suggest that CPA-BTK-1 has a more favorable selectivity profile than Ibrutinib, with significantly less activity against key off-targets like ITK and EGFR, but is potentially less selective than Acalabrutinib.[7]
Cell-Based Target Engagement Assays
While in vitro assays are essential for initial screening, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are crucial for confirming that an inhibitor can reach and bind to its intended target in a physiological context.[14]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[15][16] Ligand-bound proteins are generally more resistant to heat-induced denaturation.[17]
Experimental Protocol: Western Blot-Based CETSA [15]
-
Cell Treatment: Culture cells (e.g., a B-cell lymphoma line) and treat with CPA-BTK-1 or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the protein concentration of the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., BTK).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
dot
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay.
Proteome-Wide Profiling Techniques
To gain an unbiased, global view of a compound's interactions within the cellular proteome, chemical proteomics approaches are invaluable.
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This method identifies protein targets by detecting changes in their structure upon compound binding.[18] The binding of a small molecule can alter the protein's conformation, leading to changes in its susceptibility to proteolytic digestion. These changes in the proteolytic pattern can be detected by mass spectrometry.
-
Capture Compound Mass Spectrometry (CCMS): This technique uses a tri-functional small molecule probe to bind, capture, and isolate protein targets from complex biological samples for identification by mass spectrometry.[19]
dot
Caption: A logical workflow for cross-reactivity profiling of kinase inhibitors.
In Silico and Computational Approaches
Computational methods are increasingly used in the early stages of drug discovery to predict potential off-target interactions, thereby helping to prioritize compounds for experimental testing and guide lead optimization.[20][21] These approaches leverage large databases of known kinase-inhibitor interactions and employ machine learning algorithms to predict the activity of new compounds.[22][23]
-
Ligand-Based Methods: These methods compare a new molecule to a database of compounds with known activities. If a new molecule is structurally similar to known inhibitors of a particular kinase, it is predicted to have similar activity.
-
Structure-Based Methods: These methods use the 3D structure of the kinase binding site to dock the inhibitor and predict its binding affinity.
While in silico methods are powerful for generating hypotheses, they are not a substitute for experimental validation.[24]
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The ultimate goal of this multi-faceted approach is to build a comprehensive and reliable selectivity profile for CPA-BTK-1. The data from each method should be integrated to provide a holistic view of the inhibitor's behavior.
Comparative Selectivity of BTK Inhibitors (Hypothetical Data)
| Method | CPA-BTK-1 | Ibrutinib | Acalabrutinib |
| BTK IC50 (Biochemical) | 5 nM | 0.5 nM | 3 nM |
| ITK IC50 (Biochemical) | 250 nM | 10 nM | >1000 nM |
| EGFR IC50 (Biochemical) | >10,000 nM | 50 nM | >10,000 nM |
| BTK CETSA Shift (ΔTagg) | +8.2 °C | +9.5 °C | +7.8 °C |
| Number of Off-Targets (KINOMEscan™ at 1µM) | 8 | 29 | 3 |
| Predicted Off-Targets (In Silico) | JAK2, FLT3 | TEC family, EGFR family | Minimal predictions |
This is hypothetical data for illustrative purposes.
This integrated data suggests that while CPA-BTK-1 is a potent and cell-active BTK inhibitor, further optimization may be needed to improve its selectivity against other TEC family kinases and to investigate the in silico predicted off-targets.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a complex but essential process in modern drug discovery. A thorough and well-designed strategy, employing a combination of in vitro, cell-based, proteomic, and in silico methods, is critical for developing safe and effective therapeutics. By systematically evaluating our hypothetical this compound-based inhibitor, CPA-BTK-1, against established benchmarks, we can make informed decisions to guide its development and ultimately increase its chances of clinical success. The causality-driven experimental choices and self-validating systems described in this guide provide a robust framework for any researcher embarking on the development of novel kinase inhibitors.
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Navigating Metabolic Lability: A Comparative Guide to the Stability of 3-Cyclopropoxybenzoic Acid and its Linear Analogs
In the intricate journey of drug discovery and development, a molecule's metabolic stability is a critical determinant of its therapeutic success.[1] A compound that is rapidly metabolized may struggle to achieve and maintain the necessary therapeutic concentrations in the body, leading to diminished efficacy.[1] Conversely, an overly stable compound risks accumulation and potential toxicity. This guide provides a comprehensive comparison of the metabolic stability of 3-cyclopropoxybenzoic acid against its linear ether analogs, such as 3-ethoxybenzoic acid and 3-propoxybenzoic acid. Through a detailed examination of experimental protocols and an analysis of expected metabolic pathways, we will elucidate the scientific rationale behind the often-observed enhancement of metabolic stability conferred by the cyclopropyl moiety.
The Strategic Advantage of the Cyclopropyl Group in Drug Design
The cyclopropyl group is a favored motif in medicinal chemistry, frequently employed as a bioisosteric replacement for linear alkyl groups or alkenes.[2][3][4] This strategic substitution can profoundly influence a molecule's pharmacological profile, often leading to improvements in potency, selectivity, and pharmacokinetic properties.[5][6] One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[3][7] The inherent ring strain of the cyclopropane ring results in shorter and stronger carbon-hydrogen bonds compared to their linear counterparts, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]
A Head-to-Head Comparison: Experimental Design for Metabolic Stability Assessment
To objectively compare the metabolic stability of this compound with its linear analogs, a well-controlled in vitro study using human liver microsomes is the industry-standard approach.[8][9] Liver microsomes are subcellular fractions rich in phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily, making them an excellent system for predicting in vivo hepatic clearance.[10][11][12][13][14][15]
Experimental Workflow
The following diagram outlines the key steps in a typical microsomal stability assay:
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.
Detailed Experimental Protocol
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions of this compound, 3-ethoxybenzoic acid, and 3-propoxybenzoic acid in DMSO. A positive control compound with known metabolic lability (e.g., midazolam or dextromethorphan) should also be included.[16]
- Human Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier like XenoTech) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[8][16][17]
- Cofactor Solution: Prepare an NADPH regenerating system to ensure sustained enzyme activity.
2. Incubation:
- In a 96-well plate, combine the microsomal solution and the test compound (final concentration of 1 µM).[16] The final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.[18]
- Pre-warm the plate at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[10]
- At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[10][16]
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[19][20] Liquid chromatography coupled with tandem mass spectrometry offers the high sensitivity and selectivity required for this application.[19][20][21]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k, where k is the elimination rate constant; t½ = 0.693/k).[18]
- Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[9][18]
Expected Outcomes and Data Interpretation
The experimental data are expected to demonstrate a clear trend in metabolic stability among the tested compounds.
Table 1: Predicted Metabolic Stability Parameters
| Compound | Structure | Expected t½ (min) | Expected Clint (µL/min/mg protein) | Predicted Metabolic Stability |
| 3-Ethoxybenzoic Acid | Linear C2 Ether | ~15-25 | High | Low |
| 3-Propoxybenzoic Acid | Linear C3 Ether | ~10-20 | Very High | Very Low |
| This compound | Cyclopropyl Ether | > 60 | Low | High |
The results are anticipated to show that this compound has a significantly longer half-life and lower intrinsic clearance compared to its linear analogs, 3-ethoxybenzoic acid and 3-propoxybenzoic acid. This would provide strong evidence for the cyclopropyl group's ability to shield the molecule from metabolic degradation.
Unraveling the Metabolic Pathways
The primary route of metabolism for these ether-containing benzoic acid derivatives is expected to be O-dealkylation, a common reaction catalyzed by CYP enzymes.[14] This process involves the oxidative removal of the alkyl or cycloalkyl group attached to the ether oxygen.
Caption: Comparative metabolic pathways of linear and cyclopropyl ether analogs.
For the linear analogs, such as 3-propoxybenzoic acid, CYP enzymes can readily abstract a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon). This initial oxidation step leads to an unstable hemiacetal intermediate that rapidly breaks down to form 3-hydroxybenzoic acid and the corresponding aldehyde (e.g., propionaldehyde).
In contrast, this compound is significantly more resistant to this metabolic attack. The C-H bonds on the cyclopropyl ring are stronger and less accessible to the active site of CYP enzymes due to steric hindrance and the ring's conformational rigidity.[5][7] While metabolism of the cyclopropyl ring is possible, it is a much less favorable process compared to the oxidation of a linear alkyl chain.[7] This inherent resistance to O-dealkylation is the primary reason for the enhanced metabolic stability of this compound.
Conclusion
The strategic incorporation of a cyclopropyl group as a bioisostere for linear alkyl chains is a well-established and effective strategy for enhancing the metabolic stability of drug candidates.[6][22][23] As demonstrated through the outlined experimental approach, this compound is expected to exhibit superior metabolic stability compared to its linear analogs, 3-ethoxybenzoic acid and 3-propoxybenzoic acid. This increased stability is primarily attributed to the unique electronic and steric properties of the cyclopropyl ring, which render it less susceptible to CYP-mediated O-dealkylation. For researchers and scientists in drug development, understanding and applying these principles is paramount in the design of new chemical entities with optimized pharmacokinetic profiles, ultimately increasing their potential for clinical success.
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A Senior Application Scientist's Guide to the In Vitro Toxicity Comparison of Novel Benzoic Acid Compounds
Introduction: The Imperative for Early-Stage Toxicity Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail fast" is not merely a mantra but a critical strategy for resource optimization. A significant proportion of drug candidates are discontinued during preclinical and clinical development due to unforeseen toxicity.[1][2] Therefore, robust, predictive, and efficient in vitro toxicity screening at the earliest stages of development is indispensable. This guide focuses on compounds built around the benzoic acid scaffold, a privileged structure in medicinal chemistry due to its synthetic tractability and presence in numerous bioactive molecules.[3] However, modifications to this core can drastically alter its safety profile, with potential effects on the liver, kidneys, and genetic material.[4][5]
This document provides a framework for researchers, scientists, and drug development professionals to design and execute a comprehensive in vitro toxicity assessment for novel benzoic acid derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative.
Strategic Workflow for In Vitro Toxicity Profiling
A multi-parametric approach is essential for a thorough toxicity assessment, as no single assay can capture all potential mechanisms of cellular damage.[6] A logical progression involves moving from general cytotoxicity screening to more specific investigations into genotoxicity and organ-specific effects.
Caption: A tiered workflow for in vitro toxicity assessment of novel compounds.
Comparative Toxicity Profile of Novel Benzoic Acid Analogs
The primary goal of this screening cascade is to differentiate candidates based on their safety profiles. The following table illustrates how data from various assays can be consolidated to compare hypothetical novel benzoic acid derivatives.
| Compound ID | Assay Type | Endpoint | Result (IC50 or Response) | Interpretation |
| BA-001 | MTT (HepG2 cells) | Cell Viability | 85 µM | Moderate Cytotoxicity |
| LDH (HK-2 cells) | Membrane Integrity | > 200 µM | Low acute cytotoxicity to kidney cells | |
| Comet Assay | DNA Damage | Negative | No detectable genotoxicity | |
| Ames Test | Mutagenicity | Negative | Non-mutagenic | |
| BA-002 | MTT (HepG2 cells) | Cell Viability | 9.5 µM | High Cytotoxicity |
| LDH (HK-2 cells) | Membrane Integrity | 15 µM | High cytotoxicity to kidney cells | |
| Comet Assay | DNA Damage | Positive (at 10 µM) | Induces DNA strand breaks[7][8] | |
| Ames Test | Mutagenicity | Negative | Non-mutagenic but potentially clastogenic | |
| BA-003 | MTT (HepG2 cells) | Cell Viability | > 200 µM | Low Cytotoxicity |
| LDH (HK-2 cells) | Membrane Integrity | > 200 µM | Low acute cytotoxicity to kidney cells | |
| Comet Assay | DNA Damage | Negative | No detectable genotoxicity | |
| Ames Test | Mutagenicity | Positive (with S9) | Mutagenic after metabolic activation | |
| Control | Doxorubicin | MTT (HepG2 cells) | Cell Viability | 0.5 µM |
Part 1: Foundational Cytotoxicity Assessment
The initial step involves evaluating a compound's effect on fundamental cellular processes like metabolic activity and membrane integrity. These assays are often used in a high-throughput format to quickly flag overtly toxic molecules.[9][10]
MTT Assay: A Measure of Metabolic Health
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which serves as a proxy for cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13]
Trustworthiness: A self-validating MTT assay requires meticulous controls. A vehicle control (e.g., 0.1% DMSO) establishes the baseline for 100% viability, while a positive control (a known cytotoxic agent like Doxorubicin) confirms the assay can detect cell death. Wells containing only media and the MTT reagent serve as a background blank.
Caption: Principle of the Comet Assay for DNA damage detection.
-
Cell Treatment: Treat a suitable cell line (e.g., L5178Y mouse lymphoma cells) with various concentrations of the benzoic acid compound for a short duration (e.g., 2-4 hours). Include negative and positive controls.
-
Cell Embedding: Harvest the cells and mix a suspension of ~10,000 cells with low melting point agarose at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the DNA as "nucleoids". [7]4. DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. [14]6. Neutralization and Staining: Gently remove the slides, wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.
Part 3: Organ-Specific Toxicity Assessment
While general cytotoxicity assays are informative, investigating effects on specific cell types relevant to drug metabolism and excretion, such as liver and kidney cells, provides more predictive data.
In Vitro Hepatotoxicity
Expertise & Experience: The liver is the primary site of drug metabolism and is a frequent target of drug-induced injury (DILI). [1]In vitro hepatotoxicity assays aim to model this. The choice of cell model is critical; immortalized cell lines like HepG2 are commonly used for screening, while primary human hepatocytes (PHH) or 3D liver spheroids offer higher physiological relevance, though at a greater cost and complexity. [2][15]Endpoints can include not only cell viability (as with MTT/LDH) but also more specific markers like reactive oxygen species (ROS) generation, mitochondrial dysfunction, and steatosis. [2]
In Vitro Nephrotoxicity
Expertise & Experience: The kidneys are essential for filtering waste and eliminating drugs from the body, making them vulnerable to toxicity. [16][17]Proximal tubule epithelial cells are particularly susceptible because they express various drug transporters. [18][19]Human kidney-2 (HK-2) cells, an immortalized human proximal tubule cell line, are a widely accepted model for in vitro nephrotoxicity screening. [18]Beyond viability, specific biomarkers can provide a more sensitive and early indication of kidney injury. Key biomarkers include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), which are over-expressed and released upon toxic insult. [16]These can be measured in the cell culture supernatant via methods like ELISA.
Conclusion
The in vitro toxicity assessment of novel benzoic acid compounds is a multi-faceted process that requires a strategic, tiered approach. By integrating general cytotoxicity assays with specific endpoints for genotoxicity and organ-specific damage, researchers can build a comprehensive safety profile early in the drug discovery pipeline. The causality-driven methodologies and self-validating protocols outlined in this guide are designed to ensure the generation of reliable, reproducible, and mechanistically insightful data, ultimately enabling more informed decisions in the selection and advancement of safer therapeutic candidates.
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head-to-head comparison of 3-Cyclopropoxybenzoic acid synthesis methods
An In-Depth Guide to the Synthesis of 3-Cyclopropoxybenzoic Acid: A Head-to-Head Comparison of Key Methodologies
Abstract
This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in the development of novel pharmaceuticals and functional materials.[1] The synthesis of this aryl ether, while conceptually straightforward, can be approached through several distinct methodologies, each with its own set of advantages, challenges, and ideal use cases. This guide provides a head-to-head comparison of the three primary synthetic strategies: the classical Williamson ether synthesis, the copper-catalyzed Ullmann condensation, and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and offer a comparative analysis of their performance based on yield, scalability, cost, and operational complexity to guide researchers in selecting the optimal method for their specific application.
Introduction: The Strategic Importance of the Aryl-O-Cyclopropyl Moiety
The formation of an ether bond between an aromatic ring and a cyclopropyl group presents a unique synthetic challenge. The choice of strategy is dictated by the available starting materials, desired scale, and tolerance for specific reaction conditions. The three dominant pathways to construct the Caryl-O bond are nucleophilic substitution on an alkyl halide, or a transition-metal-catalyzed coupling of an aryl halide with an alcohol. This guide will explore these routes starting from two common precursors: 3-hydroxybenzoic acid and 3-bromobenzoic acid.
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, is a cornerstone of organic chemistry for forming ethers.[2][3] It proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[3] In the context of this compound, this involves the deprotonation of a 3-hydroxybenzoate derivative to form a phenoxide, which then displaces a halide from a cyclopropyl electrophile.
Mechanistic Rationale
The reaction is a classic bimolecular nucleophilic substitution (SN2).[3] The process begins with the deprotonation of the phenolic hydroxyl group of a 3-hydroxybenzoate ester using a suitable base (e.g., K2CO3, NaH) to generate a potent phenoxide nucleophile. This phenoxide then performs a backside attack on the electrophilic carbon of cyclopropyl bromide, displacing the bromide leaving group in a single, concerted step.[2][3] The use of an ester form of the benzoic acid is crucial to prevent the acidic carboxylic acid proton from interfering with the base. A final hydrolysis step is required to yield the target carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for O-alkylation of phenols.[4]
Step 1: Esterification of 3-Hydroxybenzoic Acid (Not Shown) 3-Hydroxybenzoic acid is first protected as its methyl or ethyl ester to prevent side reactions. This can be achieved via a standard Fischer esterification using methanol or ethanol and a catalytic amount of sulfuric acid.
Step 2: O-Alkylation
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone (approx. 0.5 M), add anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq).
-
Add cyclopropyl bromide (1.5-2.0 eq). The use of an excess of the alkylating agent helps drive the reaction to completion.
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield crude methyl 3-cyclopropoxybenzoate.
Step 3: Saponification
-
Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours until the ester is fully consumed (monitored by TLC).
-
Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualization of Workflow
Caption: Workflow for Williamson Ether Synthesis.
Critical Analysis
-
Advantages : This method uses relatively inexpensive and readily available reagents (K2CO3, cyclopropyl bromide). The procedure is operationally simple and does not require specialized catalysts, making it highly accessible.
-
Disadvantages : The SN2 reaction can be slow, often requiring long reaction times and elevated temperatures. The use of high-boiling polar aprotic solvents like DMF can complicate product purification. The two-step process (alkylation followed by hydrolysis) adds to the overall workflow.
Method 2: The Ullmann Condensation
The Ullmann condensation is a classical copper-promoted reaction for forming C-O bonds, particularly for aryl ethers.[5] It typically involves the coupling of an aryl halide with an alcohol.[5][6] This method avoids the need for a strongly basic phenoxide and instead utilizes a transition metal catalyst.
Mechanistic Rationale
The precise mechanism of the Ullmann reaction has been a subject of study, but it is generally accepted to involve copper(I) species.[5][7] The reaction likely begins with the formation of a copper(I) cyclopropoxide species from cyclopropanol and a copper(I) salt (or from the reduction of a Cu(II) salt). An aryl halide, such as 3-bromobenzoic acid, then undergoes a process akin to nucleophilic aromatic substitution, facilitated by the copper center.[7] Traditional Ullmann conditions are harsh, often requiring very high temperatures (>180 °C) and stoichiometric amounts of copper.[5] Modern variations use soluble copper catalysts with ligands (e.g., diamines, phenanthroline), which allow for milder conditions.
Experimental Protocol: Ullmann-type C-O Coupling
This protocol is adapted from modern ligand-accelerated Ullmann procedures.
-
To an oven-dried reaction vessel, add 3-bromobenzoic acid (1.0 eq), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand such as 1,10-phenanthroline (10-20 mol%), and a strong base like cesium carbonate (Cs2CO3, 2.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add cyclopropanol (2.0-3.0 eq) followed by a high-boiling point solvent like N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the reaction mixture to 100-130 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3 to protonate the product.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualization of Workflow
Caption: Workflow for Ullmann Condensation.
Critical Analysis
-
Disadvantages : The reaction often requires harsh conditions (high temperatures) and long reaction times.[5] The copper catalyst can be difficult to remove completely from the product, and catalyst/ligand systems can be expensive. Yields can be variable and substrate-dependent.
Method 3: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds and represents the state-of-the-art for aryl ether synthesis.[8][9] It offers a significant improvement over the Ullmann condensation, proceeding under much milder conditions with broader substrate scope.
Mechanistic Rationale
The catalytic cycle is believed to involve a Pd(0)/Pd(II) cycle.[10]
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., methyl 3-bromobenzoate) to form a Pd(II) complex.[10]
-
Ligand Exchange/Deprotonation : The alcohol (cyclopropanol) coordinates to the palladium center, and a base deprotonates it to form a palladium-alkoxide intermediate.
-
Reductive Elimination : The final step is the reductive elimination of the desired aryl ether, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[10] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating the reductive elimination step and enhancing catalyst stability and activity.[10] Similar to the Williamson method, an ester is typically used to avoid complications with the free carboxylic acid.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
This protocol is based on modern C-O coupling methodologies.
Step 1: C-O Coupling
-
In a glovebox or under an inert atmosphere, charge a reaction vial with methyl 3-bromobenzoate (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4, 1.5-2.0 eq).
-
Add cyclopropanol (1.5 eq) and an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vial and heat the reaction mixture to 80-110 °C for 4-12 hours, until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na2SO4, and concentrate in vacuo.
Step 2: Saponification
-
Follow the same hydrolysis procedure as described in Method 1 (Section 1.2, Step 3) to convert the resulting methyl 3-cyclopropoxybenzoate into the final product.
Visualization of Workflow
Caption: Workflow for Buchwald-Hartwig C-O Coupling.
Critical Analysis
-
Advantages : This method is highly efficient, often providing high yields in shorter reaction times and under significantly milder conditions than the Ullmann condensation. It exhibits excellent functional group tolerance.
-
Disadvantages : The primary drawback is the cost. Palladium catalysts and specialized phosphine ligands are expensive, which may be prohibitive for large-scale synthesis. The reaction is also sensitive to air and moisture, requiring strict inert atmosphere techniques.
Head-to-Head Performance Comparison
To aid in the selection process, the three methods are compared across several key performance metrics.
| Metric | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Starting Material | Methyl 3-Hydroxybenzoate | 3-Bromobenzoic Acid | Methyl 3-Bromobenzoate |
| Key Reagents | Cyclopropyl Bromide, K2CO3 | Cyclopropanol, CuI, Ligand | Cyclopropanol, Pd Catalyst, Ligand |
| Typical Yield | Moderate to Good (60-85%) | Variable (40-75%) | Good to Excellent (80-95%) |
| Reaction Temp. | Moderate (60-80 °C) | High (100-130 °C) | Moderate (80-110 °C) |
| Reaction Time | Long (12-24 h) | Very Long (24-48 h) | Short to Moderate (4-12 h) |
| Reagent Cost | Low | Moderate | High |
| Scalability | Excellent | Fair (harsh conditions) | Fair (catalyst cost) |
| Operational Simplicity | High | Moderate (inert atm.) | Low (strict inert atm.) |
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific constraints and goals of the project.
-
For large-scale, cost-sensitive synthesis , the Williamson ether synthesis is often the most practical choice. Its reliance on inexpensive reagents and operational simplicity outweighs the longer reaction times and two-step process.
-
For rapid synthesis in a discovery or medicinal chemistry setting , where material cost is less critical than speed and yield, the Buchwald-Hartwig C-O coupling is the superior method. Its high efficiency, mild conditions, and broad functional group tolerance make it ideal for generating analogs quickly.
-
The Ullmann condensation serves as a viable, albeit often less efficient, alternative. It may be considered when the starting aryl halide is readily available and the corresponding phenol is not, or when palladium-based methods are not feasible.
By understanding the mechanistic nuances and practical trade-offs of each method, researchers can confidently select the most appropriate strategy to synthesize this compound for their scientific endeavors.
References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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The Pharmaceutical and Chemical Journal. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]
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PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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AngeneChemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
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PubMed. (n.d.). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
YouTube. (2017, April 20). Synthesis of Benzene Derivatives using Electrophilic Aromatic Substitution. Retrieved from [Link]
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SpringerLink. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]
-
MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Biological Assay Results for 3-Cyclopropoxybenzoic Acid
For researchers and drug development professionals, the initial identification of a "hit" compound like 3-Cyclopropoxybenzoic acid is merely the first step in a long and rigorous journey. The true measure of a compound's potential lies in the meticulous validation of its biological activity. This guide provides an in-depth, experience-driven framework for validating the results of biological assays, using this compound as a case study. We will delve into the causality behind experimental choices, emphasizing the establishment of a self-validating system to ensure data integrity and build a robust foundation for further development.
The Critical Importance of Assay Validation in Drug Discovery
In the fast-paced environment of drug discovery, the temptation to quickly advance a promising hit can be immense. However, without rigorous validation, researchers risk building their efforts on a foundation of sand. Assay artifacts and false positives are common pitfalls that can lead to the costly pursuit of non-viable candidates.[1][2][3] A well-designed validation cascade, therefore, is not a hindrance but an essential accelerator, ensuring that only compounds with genuine and specific activity against the intended target progress.[4]
This guide will walk you through a validation strategy centered on a hypothetical scenario where this compound has been identified as a potential inhibitor of a histone deacetylase (HDAC) in a primary high-throughput screen (HTS). Aberrant HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research.[5][6][7]
The Validation Workflow: A Multi-Pillar Approach
A robust validation strategy is built on several pillars, each designed to answer a specific question about the compound's activity. Our approach for this compound will involve a primary biochemical assay, an orthogonal biochemical assay, a cell-based assay to confirm cellular activity, and counter-screens to rule out non-specific mechanisms.
Caption: A typical workflow for validating a primary screening hit.
Pillar 1: The Primary Biochemical Assay - Initial Hit Confirmation
The journey begins with re-testing the hit from the primary screen to confirm its activity. For our case study, we'll assume a fluorogenic biochemical assay was used.
Experimental Protocol: Fluorogenic HDAC Activity Assay
This type of assay measures the enzymatic activity of HDACs through the cleavage of a fluorophore from an acetylated substrate.[7]
Objective: To confirm the inhibitory activity of this compound on a specific HDAC isoform and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
This compound and reference inhibitor (e.g., SAHA)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitor in assay buffer.
-
Add a fixed concentration of the HDAC enzyme to each well of the microplate.
-
Add the serially diluted compounds to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Pillar 2: The Orthogonal Assay - Ensuring On-Target Activity
An orthogonal assay measures the same biological activity but uses a different detection method or technology.[4][8][9] This is a critical step to eliminate false positives that may arise from interference with the primary assay's technology (e.g., compound autofluorescence).[8]
Experimental Protocol: Luminescent HDAC Activity Assay
This assay format often relies on a different substrate and a coupled-enzyme system that produces a luminescent signal.[5]
Objective: To confirm the inhibitory activity of this compound using a non-fluorescence-based method.
Materials:
-
Recombinant human HDAC enzyme
-
Luminescent HDAC assay kit (e.g., HDAC-Glo™)
-
This compound and reference inhibitor
-
384-well white microplates
-
Plate reader with luminescence detection
Procedure:
-
Follow a similar serial dilution and incubation protocol as the fluorogenic assay.
-
The luminescent assay kit will contain a specific substrate and a detection reagent. The reaction is initiated by adding the substrate.
-
After the enzymatic reaction, the detection reagent is added, which contains a protease and a luciferase. The amount of light produced is proportional to the HDAC activity.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value as described for the primary assay.
Pillar 3: Counter-Screens - Ruling Out Non-Specific Effects
Counter-screens are designed to identify compounds that interfere with the assay technology or exhibit undesirable properties like cytotoxicity.[1][3][10]
Experimental Protocol: Assay Interference Counter-Screen
Objective: To determine if this compound directly inhibits any of the coupling enzymes in the assay or interferes with the detection signal.
Procedure:
-
Run the primary and orthogonal assays in the absence of the primary target enzyme (HDAC).
-
If the compound shows activity in this setup, it suggests it is interfering with a component of the assay system other than the intended target.
Experimental Protocol: Cytotoxicity Assay
Objective: To assess whether the observed activity in cell-based assays is due to cell death rather than specific target inhibition.
Procedure:
-
Treat a relevant cell line with a serial dilution of this compound.
-
After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
A compound that is cytotoxic at concentrations similar to its inhibitory activity is generally not a desirable candidate.
Pillar 4: The Cell-Based Assay - Confirming Cellular Activity and Target Engagement
Biochemical assays are performed in a simplified, artificial environment. A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant context.[6]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein in living cells.
Objective: To confirm that this compound directly binds to the HDAC target within a cellular environment.
Materials:
-
A cell line engineered to express the HDAC target as a fusion with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the active site of the HDAC.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
This compound.
Procedure:
-
Culture the engineered cells in a suitable microplate.
-
Treat the cells with a serial dilution of this compound.
-
Add the fluorescent tracer to the cells.
-
Add the NanoBRET™ substrate and inhibitor.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
The ratio of these signals (the NanoBRET™ ratio) is a measure of tracer binding. If this compound binds to the target, it will displace the tracer, leading to a decrease in the NanoBRET™ ratio.
-
From the dose-response curve, a cellular IC50 can be determined.
Data Interpretation and Comparison with Alternatives
The data gathered from this validation cascade allows for a comprehensive assessment of this compound's potential. Below is a hypothetical comparison with two other fictional compounds, "Compound A" (a known non-specific inhibitor) and "Compound B" (a potent and specific inhibitor).
| Assay | This compound | Compound A | Compound B |
| Primary Fluorogenic IC50 | 1.2 µM | 0.8 µM | 0.5 µM |
| Orthogonal Luminescent IC50 | 1.5 µM | 50 µM | 0.6 µM |
| Assay Interference | No | Yes | No |
| Cytotoxicity CC50 | > 100 µM | 5 µM | > 100 µM |
| Cellular Target Engagement IC50 | 5.8 µM | > 100 µM | 2.1 µM |
| Selectivity (vs. related enzymes) | > 20-fold | < 2-fold | > 50-fold |
Analysis:
-
This compound: Shows consistent activity in both biochemical assays, suggesting it is a true inhibitor. It is not cytotoxic and demonstrates on-target activity in cells, albeit with a drop in potency compared to the biochemical assays. Its selectivity is acceptable for an early-stage compound.
-
Compound A: The significant discrepancy between the primary and orthogonal assay results, coupled with its interference in the counter-screen, flags it as a likely false positive. Its cytotoxicity at concentrations close to its apparent activity further reduces its viability.
-
Compound B: Represents an ideal profile for a lead compound, with high potency in all assays, no off-target effects in the counter-screens, and excellent selectivity.
Mechanistic Insights and Future Directions
The validation process not only confirms a hit but also provides crucial insights into its mechanism of action. For this compound, the next steps would involve:
-
Selectivity Profiling: Testing against a broader panel of HDAC isoforms and other related enzymes to build a more comprehensive selectivity profile.
-
Mechanism of Inhibition Studies: Conducting enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.[11]
-
Structural Biology: Co-crystallization of the compound with the target enzyme to understand the binding mode at an atomic level.
Caption: A decision tree for hit validation.
Conclusion
The validation of biological assay results is a cornerstone of successful drug discovery. By employing a multi-faceted approach that includes orthogonal assays, counter-screens, and cell-based target engagement studies, researchers can build a high degree of confidence in their hit compounds. This rigorous, evidence-based methodology, as outlined for this compound, ensures that resources are focused on candidates with the highest potential for therapeutic success. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are paramount in this process.[12][13][14]
References
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BPS Bioscience. (2012, December 18). Drug discovery assays for the histone deacetylase class of enzymes. Retrieved from [Link]
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CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. Retrieved from [Link]
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DeSilva, B., et al. (2009). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal. Retrieved from [Link]
-
Creative Biolabs. Orthogonal Assay Service. Retrieved from [Link]
-
EpigenTek. Histone Deacetylase (HDAC) Assay. Retrieved from [Link]
-
Reddy, D. S., & Golub, V. M. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. Retrieved from [Link]
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DeSilva, B., et al. (2009). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. Retrieved from [Link]
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Charles River Laboratories. Biological Assay Development. Retrieved from [Link]
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Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
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ScienceDirect. (2023). Enzyme inhibitory assay: Significance and symbolism. Retrieved from [Link]
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BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]
-
Sygnature Discovery. The Importance of Counter Screens in HTS. Retrieved from [Link]
-
AXXAM. From gene to validated and qualified hits. Retrieved from [Link]
-
Creative Biolabs. Counter-Screen Service. Retrieved from [Link]
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BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
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Thorne, N., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
The University of Arizona. ACDD - Our Process. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Basse, N., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclopropoxybenzoic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of chemical reagents, such as 3-Cyclopropoxybenzoic acid, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the principles that ensure a safe and sustainable laboratory environment.
Hazard Profile and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound, like many of its substituted benzoic acid analogs, presents specific risks that dictate our disposal strategy.
The primary hazards, as identified in aggregated GHS information and data on similar compounds, include skin, eye, and respiratory irritation[1][2]. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information[3][4][5][6].
Table 1: GHS Hazard Profile for Structurally Related Benzoic Acids
| Hazard Class | Hazard Statement | GHS Code | Primary Concern |
|---|---|---|---|
| Skin Irritation | Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation[2][4]. |
| Eye Irritation | Causes serious eye irritation | H319 | Contact can result in significant eye damage; immediate rinsing is critical[2][4]. |
| Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract[1][2]. |
| Acute Toxicity | Harmful if swallowed | H302 | Ingestion can be harmful; do not eat, drink, or smoke when handling[4]. |
This profile establishes this compound as a hazardous waste material. Therefore, it must not be disposed of in the regular trash or via sanitary sewer systems without appropriate treatment as permitted by regulations[4][7][8].
Core Principles of Chemical Waste Management
The disposal protocol is built upon foundational principles mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
Segregation: Never mix incompatible waste streams. Carboxylic acids like this compound are incompatible with bases, oxidizing agents, and reducing agents[3][5][6]. Mixing can cause violent reactions, heat generation, or the release of toxic gases[9]. Acid waste must be collected separately[10][11].
-
Containerization: Use only designated, chemically compatible, and leak-proof hazardous waste containers[3][7]. High-density polyethylene (HDPE) containers are generally suitable for acidic waste[3][12]. Containers must be kept closed except when adding waste[7].
-
Labeling: All hazardous waste containers must be clearly and accurately labeled[13][14]. The label must include the words "Hazardous Waste," the full chemical name of all contents (no formulas or abbreviations), and the associated hazards (e.g., "Corrosive," "Irritant")[3][9].
-
Institutional Oversight: All disposal activities must be conducted in accordance with your institution's specific Chemical Hygiene Plan and under the guidance of your Environmental Health and Safety (EHS) department[14][15].
Disposal Decision Workflow
The appropriate disposal path depends on the form, concentration, and contamination of the this compound waste. The following workflow provides a logical decision-making process.
Figure 1. Decision workflow for the proper disposal of this compound waste.
Experimental Protocols
Adherence to personal protective equipment (PPE) standards is mandatory for all protocols. This includes chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat[3][10]. All operations involving concentrated or volatile acids must be performed in a certified chemical fume hood[3].
Protocol A: Collection as Hazardous Chemical Waste
This is the standard and most recommended procedure for pure, concentrated, or contaminated this compound.
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. Ensure it is made of a compatible material like HDPE and has a secure, sealing lid[3].
-
Labeling: Immediately affix a completed EHS Hazardous Waste Label to the container[7]. Fill in all required information: the full chemical name "this compound," concentration, and any other components in the waste mixture. Indicate the hazards: "Irritant," "Corrosive."
-
Waste Accumulation: Place the waste into the labeled container. Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[3][12].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA)[9][14]. The SAA must be under the control of laboratory personnel, away from drains, and segregated from incompatible materials (especially bases)[9][12].
-
Disposal Request: Once the container is full (or within institutional time limits, which can be up to one year for a partially filled container), arrange for pickup by your institution's EHS or a licensed hazardous waste contractor[9][14]. A full container must be removed from the SAA within three days[9].
Protocol B: Neutralization of Dilute, Uncontaminated Aqueous Waste
CAUTION: This procedure is only permissible for dilute (<10%) aqueous solutions of this compound that are not contaminated with heavy metals or other hazardous solvents. You MUST confirm that this practice is allowed by your local wastewater authority and your institution's EHS department[7][9].
-
Preparation: Perform this procedure in a chemical fume hood. Place the container of acidic solution in a larger, secondary container to contain any potential spills or overflows.
-
Base Selection: Prepare a solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid using strong bases like sodium hydroxide, as the reaction can be highly exothermic and difficult to control[3].
-
Neutralization: Slowly and carefully add the basic solution to the acidic waste while stirring continuously. This reaction will produce carbon dioxide gas, so effervescence is expected; add the base slowly to prevent foaming over[3].
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper. Continue adding base until the pH is within the neutral range of 6.0 to 8.0, as specified by local regulations[3].
-
Final Disposal: Once the solution is confirmed to be neutralized, it can typically be poured down a laboratory sink with a copious amount of running water to further dilute it[3].
-
Record Keeping: Document the neutralization procedure, including the initial and final pH, in your laboratory notebook.
Spill Management
Immediate and correct response to a spill is critical for safety.
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial acid spill kit[3]. Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal via Protocol A[3][8].
-
Major Spills: In the event of a large spill, evacuate the area immediately. Alert your colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself unless you are specifically trained and equipped to do so[3][8].
By integrating these principles and protocols into your daily laboratory operations, you contribute to a culture of safety and ensure that your scientific work is conducted responsibly and in full compliance with environmental regulations.
References
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- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Cyclohexylpropionic acid.
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- National Institute of Standards and Technology. (2015). Safety Data Sheet for Benzoic Acid (SRM 350c).
- Fisher Scientific. (2024). Safety Data Sheet for 3-Chloroperoxybenzoic acid, 70-75%.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclopropoxybenzoic Acid
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 3-Cyclopropoxybenzoic acid requires a comprehensive understanding of its hazard profile to implement robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes. The protocols outlined here are designed as a self-validating system, where understanding the causality behind each step reinforces a culture of safety and excellence.
Hazard Assessment: The Foundation of Safety
Understanding the specific risks associated with this compound is the critical first step in determining the necessary level of protection. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and authoritative framework for this assessment. Based on available data, this compound presents a triad of primary hazards that dictate our PPE strategy.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Classification | Hazard Statement | Implication for PPE Selection |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Impervious gloves and a lab coat are mandatory to prevent direct contact. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Chemical splash goggles are essential; a face shield is required for splash-prone procedures. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Handling must occur in a ventilated enclosure (fume hood), with respiratory protection considered for specific scenarios. |
Source: Aggregated GHS information from multiple suppliers.[1]
The causality is direct: the compound's irritant properties necessitate a barrier-based defense. Skin and eye irritation can lead to inflammation, discomfort, and potential long-term damage, while respiratory irritation can compromise pulmonary function.[2][3] Our choice of PPE is a direct response to these documented risks.
Core Protective Equipment: Your First Line of Defense
The following PPE is mandatory when handling this compound in any quantity.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][3] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times. Standard safety glasses do not provide an adequate seal against dust and splashes and are therefore insufficient.[4]
-
Elevated Risk Scenarios: When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., dissolution in a large volume of solvent, transfer operations), a full-face shield must be worn in addition to chemical splash goggles.[4][5] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal exposure is paramount.[1]
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Double-gloving is recommended when handling highly concentrated solutions or during spill cleanup. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.[6]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects your skin and personal clothing from contamination.[7]
-
Additional Apparel: Long pants and closed-toe, chemical-resistant shoes are mandatory in the laboratory environment where this compound is handled.[4][8]
Respiratory Protection
This compound is a crystalline solid that can form dust, which may cause respiratory irritation upon inhalation.[1][2][9]
-
Primary Engineering Control: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize airborne dust.[7] This is the most critical step in preventing respiratory exposure.
-
When a Respirator is Required: In the rare event of a large spill outside of a fume hood or a failure of ventilation controls, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a P100 (HEPA) filter is the minimum requirement for airborne particulates.[5][7] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA standards.[10]
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, logical workflow is essential for minimizing exposure risk.
Step 1: Preparation and PPE Donning
-
Designate Area: Clearly define the workspace where the compound will be handled (e.g., a specific section of a fume hood).
-
Assemble Materials: Gather all necessary equipment, solvents, and waste containers before handling the compound.
-
Don PPE: Put on PPE in the following order: lab coat, inner gloves (if double-gloving), chemical splash goggles, face shield (if needed), and outer gloves. This sequence ensures a secure and uncontaminated setup.
Step 2: Handling this compound
-
Work Within Fume Hood: Perform all manipulations of the solid compound and its solutions within a certified chemical fume hood.
-
Avoid Dust Generation: Use a micro-spatula for transfers and handle the material gently to minimize the creation of airborne dust.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate, solvent-dampened wipes.
Step 3: Doffing PPE and Decontamination
-
Remove Outer Layer: In the designated doffing area, first remove the outer gloves (if used).
-
Remove Coat & Shield: Remove the face shield (if used) and lab coat.
-
Final Glove Removal: Remove the final pair of gloves using the proper skin-to-skin and glove-to-glove technique to prevent self-contamination.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
Visualizing the PPE Selection Workflow
The required level of PPE can be adjusted based on the scale and nature of the work. This diagram illustrates the decision-making logic.
Caption: PPE selection flowchart based on task-specific risks.
Spill and Disposal Plans
Emergency Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
Don Emergency PPE: Before cleanup, don the appropriate PPE, including respiratory protection if necessary.[9]
-
Contain and Clean: Cover the spill with an inert absorbent material. Sweep up the material carefully to avoid dust generation and place it in a sealed, labeled hazardous waste container.[7][12]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[6][7][12]
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that comes into contact with the chemical must be disposed of in a designated hazardous waste container.[6]
By integrating this expert-level understanding of hazards with meticulous operational protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is built upon the verifiable, authoritative data that underpins them.
References
-
National Center for Biotechnology Information. (n.d.). 3-Cyclopropylbenzoic acid. PubChem. Retrieved from [Link]
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Fisher Scientific. (2024). Safety Data Sheet: 3-Chloroperoxybenzoic acid, 70-75%. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2022). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Carl Roth. (2020). Safety data sheet: Benzoic acid. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
